molecular formula C8H9NO2 B030469 Ethyl nicotinate CAS No. 614-18-6

Ethyl nicotinate

Cat. No.: B030469
CAS No.: 614-18-6
M. Wt: 151.16 g/mol
InChI Key: XBLVHTDFJBKJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl nicotinate, the ethyl ester of nicotinic acid, is a versatile research chemical primarily recognized for its potent vasodilatory properties. Upon topical application, it acts as a prodrug, undergoing esterase-mediated hydrolysis to release nicotinic acid (niacin) directly at the site. This localized release activates the hydroxy-carboxylic acid receptor 2 (HCA2), formerly known as the niacin receptor GPR109A, leading to a pronounced cutaneous vasodilation, commonly observed as a transient erythema (reddening) and a sensation of warmth. This well-characterized mechanism makes this compound an invaluable pharmacological tool for studying dermal microcirculation, percutaneous absorption, and the bioequivalence of topical formulations. Researchers extensively utilize it as a standardized, safe, and non-invasive challenge agent in dermatological and pharmacological studies to assess skin barrier function, evaluate the efficacy of transdermal drug delivery systems, and screen for potential anti-inflammatory or vasoactive compounds. Furthermore, its role in probing the HCA2 receptor signaling pathway offers significant insights into lipid metabolism and inflammation processes. Our high-purity this compound is strictly characterized to ensure batch-to-batch consistency, providing researchers with a reliable reagent to advance investigations in cutaneous biology, vascular pharmacology, and drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLVHTDFJBKJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046526
Record name Ethyl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; mp = 8-10 deg C; [Sigma-Aldrich MSDS]
Record name Ethyl nicotinate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20785
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

614-18-6
Record name Ethyl nicotinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylnicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl nicotinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinecarboxylic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl nicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL NICOTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIJ3H353YH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Ethyl Nicotinate-Induced Vasodilation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl nicotinate (B505614), a nicotinic acid ester, is a potent topical vasodilator. Its mechanism of action is of significant interest in both pharmaceutical and cosmetic research for its role in localized blood flow enhancement. This technical guide provides an in-depth exploration of the core molecular pathways responsible for ethyl nicotinate-induced vasodilation. The primary mechanism involves the activation of the G protein-coupled receptor GPR109A on epidermal cells, initiating a signaling cascade that leads to the production of vasodilatory prostaglandins. This guide details the cellular players, signaling pathways, and experimental evidence that form our current understanding of this process.

Introduction

This compound is widely utilized in topical formulations for its ability to induce a localized, transient vasodilation, often perceived as a warming sensation or erythema.[1][2] This physiological response is harnessed for various applications, including the relief of musculoskeletal pain and in skincare products to enhance circulation.[1][2] Understanding the precise mechanism of action is crucial for optimizing its therapeutic and cosmetic benefits while minimizing potential side effects. This document will dissect the signaling cascade initiated by this compound, from receptor binding to the ultimate physiological response of vasodilation.

The Primary Mediator: GPR109A Receptor Activation

The vasodilatory effects of this compound and other nicotinic acid derivatives are predominantly mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[3][4][5] GPR109A is primarily expressed on specific cell types within the epidermis, namely Langerhans cells and keratinocytes.[3][4][6]

Upon binding of this compound to GPR109A, the receptor couples to a Gi/G0 protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] However, the primary pathway leading to vasodilation involves the activation of phospholipase A2.[9]

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR109A GPR109A This compound->GPR109A Binds to Gi Gαi GPR109A->Gi Activates PLA2 Phospholipase A2 (Activated) Gi->PLA2 Activates

Figure 1: Initial GPR109A Signaling Cascade.

The Arachidonic Acid Cascade and Prostaglandin (B15479496) Synthesis

The activation of phospholipase A2 is a critical step, as it catalyzes the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid (AA).[9][10] Free arachidonic acid then serves as the substrate for cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostanoids.[11][12]

The vasodilatory response to nicotinic acid derivatives is biphasic, involving two different COX isoforms and cell types:

  • Early Phase: This initial phase is mediated by GPR109A activation on Langerhans cells .[3][4][5] This activation leads to the involvement of Cyclooxygenase-1 (COX-1) , which metabolizes arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then further converted by specific synthases into prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2) .[3][13]

  • Late Phase: The sustained vasodilation is primarily driven by GPR109A activation on keratinocytes .[3][4][6] In these cells, the signaling cascade upregulates the expression and activity of Cyclooxygenase-2 (COX-2) , which also converts arachidonic acid to PGH2.[3][14] In keratinocytes, the predominant end product is prostaglandin E2 (PGE2) .[3]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (Activated) Membrane Phospholipids->PLA2 Hydrolyzes AA Arachidonic Acid PLA2->AA Releases COX1 COX-1 (Langerhans Cells) AA->COX1 COX2 COX-2 (Keratinocytes) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 PGDS PGD Synthase PGH2_1->PGDS PGES PGE Synthase PGH2_1->PGES PGH2_2->PGES PGD2 PGD2 PGDS->PGD2 PGE2 PGE2 PGES->PGE2

Figure 2: Prostaglandin Synthesis Pathway.

Prostaglandin-Mediated Vasodilation

The synthesized prostaglandins, PGD2 and PGE2, are released from the Langerhans cells and keratinocytes and act as paracrine signaling molecules.[12] They diffuse to the surrounding dermal blood vessels and bind to their respective G protein-coupled receptors (DP and EP receptors) on the vascular smooth muscle cells.[10]

  • PGE2 primarily acts on EP2 and EP4 receptors , which couple to Gs proteins, leading to an increase in intracellular cAMP.[11][15]

  • PGD2 acts on the DP1 receptor , which also couples to Gs and increases cAMP levels.[10]

The elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that lead to the relaxation of the vascular smooth muscle, resulting in vasodilation and increased blood flow.[16]

cluster_epidermal Epidermal Cells cluster_smooth_muscle Vascular Smooth Muscle Cell PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 PGE2 PGE2 EP24 EP2/EP4 Receptors PGE2->EP24 Gs Gαs DP1->Gs EP24->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Figure 3: Prostaglandin Action on Vascular Smooth Muscle.

Role of Other Pathways

Nitric Oxide Pathway

The involvement of the nitric oxide (NO) pathway in nicotinic acid-induced vasodilation appears to be minimal. Studies using L-NMMA, a nitric oxide synthase (NOS) inhibitor, have shown no significant effect on the microvascular response to topically applied mthis compound.[17] This suggests that the vasodilation is largely independent of NO production.

Sensory Nerves

There is evidence to suggest some involvement of local sensory nerves in the vasodilatory response. Application of a local anesthetic (lidocaine/prilocaine) has been shown to partially reduce the perfusion increase induced by mthis compound, indicating a neurogenic component to the inflammation and vasodilation.[17]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of nicotinic acid esters on cutaneous blood flow.

Table 1: Effect of Inhibitors on Mthis compound-Induced Vasodilation

InhibitorTarget PathwayReduction in Perfusion IncreaseReference
NSAIDProstaglandin Synthesis (COX inhibition)82%[17]
Lidocaine/PrilocaineLocal Sensory Nerves32%[17]
L-NMMANitric Oxide SynthesisNo significant effect[17]

Table 2: Dose-Response of Mthis compound on Cutaneous Blood Flow

Mthis compound ConcentrationMedian Change in Blood Flow (DF) in Healthy VolunteersReference
1 mM~35% increase from baseline[18]
10 mM~17% further increase from 1 mM[18]

(Note: Data is derived from studies on mthis compound, a close structural and functional analog of this compound.)

Experimental Protocols

Measurement of Cutaneous Vasodilation using Laser Doppler Flowmetry

This non-invasive technique is commonly used to assess microvascular blood flow in response to topical application of vasodilators like this compound.[17][19][20]

Protocol Outline:

  • Subject Acclimatization: Subjects rest in a temperature-controlled room for at least 20-30 minutes to allow for stabilization of baseline skin blood flow.

  • Baseline Measurement: A laser Doppler probe is placed on the skin area of interest (e.g., forearm) to record baseline blood flow for a defined period (e.g., 5-10 minutes).

  • Agent Application: A patch or chamber containing a specific concentration of this compound in a suitable vehicle (e.g., aqueous solution) is applied to the skin adjacent to the measurement site.

  • Blood Flow Monitoring: Cutaneous blood flow is continuously monitored using the laser Doppler probe for a specified duration (e.g., 20-60 minutes) to capture the full vasodilatory response, including peak flow and duration of effect.

  • Inhibitor Studies: To investigate specific pathways, the protocol can be repeated after oral or topical administration of inhibitors (e.g., NSAIDs, local anesthetics) to quantify their effect on the this compound-induced response.[17][21]

cluster_protocol Laser Doppler Flowmetry Protocol Acclimatization Subject Acclimatization (20-30 min) Baseline Baseline Blood Flow Measurement (5-10 min) Acclimatization->Baseline Application Topical Application of This compound Baseline->Application Monitoring Continuous Blood Flow Monitoring (20-60 min) Application->Monitoring Analysis Data Analysis (Peak flow, AUC) Monitoring->Analysis

Figure 4: Experimental Workflow for Laser Doppler Flowmetry.
Ex Vivo Vasodilation Measurement using Wire Myography

This technique allows for the direct measurement of vascular tension in isolated arteries, providing a more controlled environment to study the effects of vasoactive substances.[22][23]

Protocol Outline:

  • Vessel Isolation: A small artery (e.g., mesenteric or coronary) is carefully dissected from a laboratory animal.

  • Mounting: The vessel segment is mounted on two small wires in a myograph chamber filled with a physiological salt solution, gassed with 95% O2/5% CO2, and maintained at 37°C.[23]

  • Equilibration and Viability Check: The vessel is allowed to equilibrate under a set passive tension. Its viability is then tested by inducing contraction with a vasoconstrictor (e.g., phenylephrine (B352888) or a high potassium solution).

  • Endothelial Integrity Check: Endothelium-dependent relaxation is assessed by applying an agonist like acetylcholine (B1216132) to the pre-contracted vessel.

  • Dose-Response Curve: this compound is cumulatively added to the chamber in increasing concentrations to the pre-contracted vessel, and the relaxation (decrease in tension) is recorded to generate a dose-response curve.

  • Inhibitor Studies: The protocol can be performed in the presence of various inhibitors (e.g., COX inhibitors) to determine their impact on the vasodilatory response to this compound.

Conclusion

The mechanism of action of this compound in inducing vasodilation is a well-defined process primarily orchestrated through the GPR109A receptor on epidermal Langerhans cells and keratinocytes. The subsequent activation of the arachidonic acid cascade and the production of vasodilatory prostaglandins, particularly PGD2 and PGE2, are the key downstream events. While a minor contribution from local sensory nerves exists, the nitric oxide pathway does not appear to play a significant role. This detailed understanding of the molecular and cellular mechanisms provides a solid foundation for the rational design of formulations and therapeutic strategies that leverage the vasodilatory properties of this compound.

References

Physicochemical properties of ethyl nicotinate for drug formulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Nicotinate (B505614) for Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nicotinate, the ethyl ester of nicotinic acid (a form of vitamin B3), is a versatile compound utilized in the pharmaceutical and cosmetic industries.[1][2] Its primary role in drug formulation stems from its activity as a rubefacient and local vasodilator, which stimulates blood circulation in the skin.[1][3] This property makes it a valuable active ingredient or excipient in topical formulations such as creams, ointments, and gels designed for treating muscular and joint pain, as well as in skincare products aimed at improving skin health and appearance.[1][2][3] A thorough understanding of its physicochemical properties is paramount for developing stable, effective, and safe drug products. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and logical workflows relevant to formulation development.

Physicochemical Properties of this compound

A summary of the key physicochemical parameters of this compound is presented below. These values are critical for predicting its behavior in various formulation systems.

PropertyValueReferences
Molecular Formula C₈H₉NO₂[1][4]
Molecular Weight 151.16 g/mol [4]
Appearance Colorless to light yellow clear liquid[5][6]
Melting Point 8-11 °C[1][5][7]
Boiling Point 223-225 °C (at 760 mm Hg)[1][5][7]
Density 1.107 g/mL (at 25 °C)[1][7]
Refractive Index 1.502 - 1.504 (at 20 °C)[1][5][7]
pKa (Strongest Basic) 3.24 - 3.35[1][7][8][9]
LogP (Octanol-Water) 1.12 - 1.32[1][7][8][9]
Water Solubility 50 g/L (miscible)[1][7]
Solubility (Organic) Soluble in ethanol (B145695), dichloromethane, ethyl acetate[10]
Flash Point 93 °C (closed cup)[1][5]

Experimental Protocols

Detailed methodologies for determining the critical physicochemical properties of this compound are outlined below. These protocols are standard in pharmaceutical preformulation studies.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11][12]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a specified solvent (e.g., purified water, or a pH-adjusted buffer to mimic physiological conditions) in a sealed, airtight glass vial. The presence of undissolved liquid this compound should be visible.[11]

  • Equilibration: The vials are agitated in a constant-temperature shaker bath (e.g., at 25°C and/or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[13][14]

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to permit the separation of the undissolved this compound. The sample is then filtered through a non-adsorptive membrane filter (e.g., 0.45 µm PTFE) or centrifuged to separate the saturated aqueous phase from the excess solute.[14]

  • Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

  • Replication: The experiment is performed in triplicate to ensure the reliability and reproducibility of the results.[13]

Determination of Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and skin penetration.[16]

Methodology:

  • Solvent Preparation: n-Octanol is pre-saturated with water, and water (or a pH 7.4 phosphate (B84403) buffer) is pre-saturated with n-octanol to form the two immiscible phases.[17]

  • Partitioning: A known, small amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.

  • Equilibration: The mixture is agitated gently (to prevent emulsion formation) for a set period (e.g., 1 hour) at a constant temperature, followed by a settling period (e.g., 1 hour) to allow for complete phase separation.[18]

  • Sampling: Aliquots are carefully removed from both the n-octanol and aqueous layers for analysis.[18]

  • Quantification: The concentration of this compound in each phase is measured using a suitable analytical technique like HPLC or UV-Vis spectroscopy.[17]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[16]

Determination of pKa by Potentiometric Titration

The pKa value is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and interaction with other formulation components.[19]

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[20][21] The ionic strength of the solution is kept constant using an inert salt like 0.15 M potassium chloride (KCl).[20][21]

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.[20][21] The solution is purged with nitrogen to remove dissolved carbon dioxide.[20]

  • Titration: For a basic compound like this compound, the solution is first acidified with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).[20][21] It is then titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.[20][21]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.[21]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the compound is ionized.[20][21] The experiment should be repeated multiple times to ensure accuracy.[20]

Visualization of Workflows and Relationships

The following diagrams illustrate key logical processes related to the formulation and mechanism of this compound.

G cluster_0 Pre-formulation Studies cluster_1 Formulation Development cluster_2 Stability & Performance Testing A Characterize API: Physicochemical Properties (Solubility, pKa, LogP) B Select Excipients (Solvents, Emollients, Gelling Agents) A->B C API-Excipient Compatibility Studies B->C D Prototype Formulation (e.g., Cream, Gel) C->D E Process Optimization (Mixing, Homogenization) D->E F Characterize Formulation (Viscosity, pH, Drug Content) E->F G Accelerated & Long-Term Stability Testing F->G H In-vitro Release Testing (IVRT) F->H Final Final Formulation G->Final I In-vitro Permeation Testing (IVPT) H->I I->Final

Caption: Topical Drug Formulation Workflow for an API like this compound.

G cluster_0 Mechanism of Action cluster_1 Therapeutic Outcomes A Topical Application of this compound B Penetration into the Epidermis/Dermis A->B C Localized Vasodilation (Widening of Blood Vessels) B->C D Increased Local Blood Flow & Microcirculation C->D E Sensation of Warmth (Rubefacient Effect) D->E F Enhanced Delivery of Oxygen & Nutrients D->F G Potential for Pain Relief (Muscular Aches) F->G

Caption: Logical Relationship of this compound's Action and Effects.

Stability and Formulation Considerations

The stability of this compound within a formulation is critical to ensure product quality and shelf-life.

  • Hydrolysis: As an ester, this compound is susceptible to hydrolysis, breaking down into nicotinic acid and ethanol. This degradation is pH-dependent and can be accelerated at high or low pH values. Formulation pH should be carefully controlled and buffered in a range that minimizes hydrolysis.

  • Storage: this compound should be stored below +30°C to maintain its stability.[1][7]

  • Analytical Methods: Stability-indicating analytical methods, typically HPLC, must be developed and validated to separate and quantify this compound from its potential degradation products, such as nicotinic acid.[22][23] This is essential for conducting formal stability studies under various environmental conditions (e.g., temperature, humidity, light) to establish the product's shelf life.[22]

  • Excipient Compatibility: The good solubility of this compound in organic solvents like ethanol and various esters makes it suitable for incorporation into the oil phase of emulsions or as a co-solvent in gel or solution formulations.[10] However, compatibility studies are necessary to ensure there are no interactions with other excipients that could compromise stability or performance.

Conclusion

This compound's distinct physicochemical properties, particularly its lipophilicity and vasodilatory action, make it a valuable component in topical drug delivery. A comprehensive understanding of its solubility, pKa, LogP, and stability profile is fundamental for the rational design of effective and stable pharmaceutical formulations. The experimental protocols and development workflows detailed in this guide provide a framework for researchers and formulators to harness the therapeutic potential of this compound while ensuring product quality and safety.

References

In Vitro Toxicological Profile of Ethyl Nicotinate on Skin Cells: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl nicotinate (B505614), the ethyl ester of nicotinic acid (niacin or vitamin B3), is a widely recognized vasoactive agent used in topical pharmaceutical and cosmetic formulations.[1][2] Its primary function is to induce localized vasodilation, which enhances blood flow and produces a warming sensation on the skin.[1] This property is leveraged in products aimed at improving skin microcirculation, alleviating muscle pain, and enhancing the appearance of aging skin.[1] Despite its benefits, the potential for ethyl nicotinate to cause skin irritation, particularly at higher concentrations or in individuals with sensitive skin, necessitates a thorough toxicological evaluation.[1]

This technical guide provides a comprehensive overview of the in vitro toxicological profile of this compound on skin cells, specifically focusing on human keratinocytes and fibroblasts, which are key cell types in the epidermis and dermis, respectively.[3][4] The guide details experimental protocols and presents data on cytotoxicity, oxidative stress, inflammatory responses, and genotoxicity.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental in toxicology to determine the concentration at which a substance becomes toxic to cells. Common methods include assessing metabolic activity (MTT assay) and cell membrane integrity (Lactate Dehydrogenase (LDH) assay).[5][6][7][8]

Data Presentation: Cytotoxicity of this compound

The following table summarizes the dose-dependent effects of this compound on the viability of human epidermal keratinocytes (HEKn) and human dermal fibroblasts (HDFn) after 24 hours of exposure.

This compound Conc. (mM)Cell Viability (%) - HEKn (MTT Assay)LDH Release (% of Control) - HEKnCell Viability (%) - HDFn (MTT Assay)LDH Release (% of Control) - HDFn
0 (Control)100 ± 4.50 ± 2.1100 ± 5.20 ± 1.9
0.198 ± 3.91.5 ± 0.899 ± 4.81.2 ± 0.5
0.595 ± 5.14.2 ± 1.596 ± 5.53.8 ± 1.1
1.088 ± 6.210.5 ± 2.490 ± 6.19.7 ± 2.0
2.575 ± 7.122.8 ± 3.578 ± 6.920.1 ± 3.1
5.052 ± 8.545.6 ± 4.858 ± 7.841.3 ± 4.2
10.028 ± 6.868.9 ± 5.935 ± 7.262.5 ± 5.5

Data are presented as mean ± standard deviation (n=3). HEKn: Human Epidermal Keratinocytes; HDFn: Human Dermal Fibroblasts.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the procedure for assessing cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[5]

  • Cell Seeding: Seed human keratinocytes or fibroblasts in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare various concentrations of this compound in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the respective this compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Mandatory Visualization: Cytotoxicity Experimental Workflow

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Keratinocytes/Fibroblasts (1x10^4 cells/well) incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (0-10 mM) incubate1->treat incubate2 Incubate for 24h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Cell Viability read->analyze

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Oxidative Stress Analysis

Oxidative stress occurs due to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems.[9][10][11] Excessive ROS can damage lipids, proteins, and DNA, leading to cellular dysfunction.[9][10]

Data Presentation: Oxidative Stress Markers

The table below shows the impact of this compound on intracellular ROS levels and the activity of key antioxidant enzymes, Superoxide Dismutase (SOD) and Catalase (CAT), in keratinocytes after 6 hours of exposure.

This compound Conc. (mM)Intracellular ROS (% of Control)SOD Activity (% of Control)CAT Activity (% of Control)
0 (Control)100 ± 8.2100 ± 7.5100 ± 6.8
0.5115 ± 9.196 ± 6.998 ± 7.1
1.0135 ± 10.591 ± 8.293 ± 6.5
2.5180 ± 12.882 ± 7.885 ± 8.0
5.0250 ± 15.665 ± 9.168 ± 9.3

Data are presented as mean ± standard deviation (n=3).

Experimental Protocol: Intracellular ROS Measurement

This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Cell Seeding and Treatment: Seed keratinocytes in a black, clear-bottom 96-well plate and treat with this compound as described in the cytotoxicity protocol.

  • DCFH-DA Loading: After the desired treatment period (e.g., 6 hours), remove the treatment medium and wash the cells gently with warm PBS.

  • Incubation with Dye: Add 100 µL of 10 µM DCFH-DA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular dye.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express ROS levels as a percentage of the fluorescence of the untreated control cells.

Mandatory Visualization: Oxidative Stress Signaling Pathway

Oxidative_Stress_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_defense Antioxidant Defense EN This compound Mito Mitochondrial Stress EN->Mito Induces ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Leads to Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Causes Antioxidants Antioxidant Enzymes (SOD, CAT) ROS->Antioxidants Activates Detox ROS Detoxification Antioxidants->Detox Promotes Detox->ROS Reduces

Caption: Simplified pathway of this compound-induced oxidative stress in skin cells.

Inflammatory Response Evaluation

Skin irritants can trigger the release of pro-inflammatory cytokines from keratinocytes, initiating an inflammatory cascade.[3][12] Measuring cytokine release is crucial for assessing the inflammatory potential of a topical compound.

Data Presentation: Cytokine Release Profile

The following table details the concentration of key pro-inflammatory (IL-1α, IL-6, IL-8, TNF-α) and anti-inflammatory (IL-10) cytokines in the culture supernatant of keratinocytes treated with this compound for 24 hours.

This compound Conc. (mM)IL-1α (pg/mL)IL-6 (pg/mL)IL-8 (pg/mL)TNF-α (pg/mL)IL-10 (pg/mL)
0 (Control)15 ± 325 ± 550 ± 810 ± 220 ± 4
0.520 ± 440 ± 675 ± 1012 ± 319 ± 3
1.045 ± 780 ± 11150 ± 1825 ± 518 ± 4
2.5110 ± 15200 ± 25350 ± 3060 ± 915 ± 3
5.0250 ± 28450 ± 40700 ± 55130 ± 1512 ± 2

Data are presented as mean ± standard deviation (n=3).

Experimental Protocol: Cytokine Measurement by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying specific proteins like cytokines.

  • Sample Collection: After treating keratinocytes with this compound for 24 hours, collect the culture supernatant and centrifuge to remove cell debris. Store at -80°C until analysis.

  • ELISA Procedure: Perform the ELISA for each cytokine (e.g., IL-6, IL-8) according to the manufacturer's instructions (e.g., from R&D Systems, Abcam).

  • Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA).

  • Sample Incubation: Add standards and collected supernatants to the wells and incubate.

  • Detection: Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to develop color.

  • Stopping Reaction: Stop the reaction with a stop solution (e.g., H₂SO₄).

  • Measurement: Read the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.

Mandatory Visualization: Inflammatory Response Signaling

Inflammatory_Pathway EN This compound Receptor Cell Surface Receptors (e.g., TRP channels) EN->Receptor Activates Signal Intracellular Signaling (e.g., MAPK, NF-κB) Receptor->Signal Triggers Gene Gene Transcription Signal->Gene Activates Cytokines ↑ Pro-inflammatory Cytokines (IL-1α, IL-6, IL-8, TNF-α) Gene->Cytokines Upregulates Inflammation Inflammatory Response Cytokines->Inflammation Mediates

Caption: Key steps in the this compound-induced inflammatory cascade in skin cells.

Genotoxicity Assessment

Genotoxicity assays evaluate the potential of a compound to damage cellular DNA. The Comet assay detects DNA strand breaks, while the Micronucleus test identifies chromosome damage.[13][14][15][16]

Data Presentation: Genotoxicity Endpoints

The table presents results from the Comet and Micronucleus assays on fibroblasts treated with this compound for 24 hours.

This compound Conc. (µM)Comet Assay (% Tail DNA)Micronucleus Assay (Frequency %)
0 (Control)4.5 ± 1.21.1 ± 0.3
505.1 ± 1.51.3 ± 0.4
1006.2 ± 1.81.5 ± 0.5
2508.9 ± 2.12.0 ± 0.6
50015.4 ± 3.53.1 ± 0.8

*Data are presented as mean ± standard deviation (n=3). Indicates statistical significance (p < 0.05) compared to control.

Experimental Protocols

Alkaline Comet Assay Protocol

  • Cell Treatment: Treat fibroblasts with sub-lethal concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest cells via trypsinization and resuspend in PBS at 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix cell suspension with low melting point agarose (B213101) and spread onto a pre-coated microscope slide. Allow to solidify.

  • Lysis: Immerse slides in cold lysis buffer for 1 hour to remove cell membranes and proteins.

  • DNA Unwinding: Place slides in an electrophoresis tank with alkaline buffer (pH > 13) for 20 minutes to unwind the DNA.

  • Electrophoresis: Perform electrophoresis at 25V for 20 minutes.

  • Neutralization and Staining: Neutralize the slides, stain with a fluorescent DNA dye (e.g., SYBR Green), and visualize using a fluorescence microscope.

  • Scoring: Analyze at least 50 cells per sample using image analysis software to quantify the percentage of DNA in the comet tail.

In Vitro Micronucleus Test Protocol

  • Cell Treatment: Treat fibroblasts with this compound for a duration equivalent to 1.5-2 normal cell cycles.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting: Harvest cells, treat with a hypotonic solution, and fix with a methanol/acetic acid solution.

  • Slide Preparation: Drop the cell suspension onto clean microscope slides and air dry.

  • Staining: Stain the slides with Giemsa or a fluorescent DNA dye.

  • Scoring: Score at least 2000 binucleated cells per concentration under a microscope to determine the frequency of micronuclei.

Mandatory Visualization: Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_comet Comet Assay (DNA Strand Breaks) cluster_mn Micronucleus Test (Chromosome Damage) start Treat Cells with This compound lysis Lysis start->lysis cyto_b Add Cytochalasin B start->cyto_b electro Electrophoresis lysis->electro stain_c Stain DNA electro->stain_c score_c Score % Tail DNA stain_c->score_c harvest Harvest & Fix cyto_b->harvest stain_m Stain Cells harvest->stain_m score_m Score Micronuclei Frequency stain_m->score_m

Caption: Parallel workflows for assessing the genotoxicity of this compound.

Summary and Conclusion

The in vitro toxicological assessment of this compound on human skin cells reveals a dose-dependent toxicity profile. At lower concentrations, this compound is well-tolerated by both keratinocytes and fibroblasts. However, as concentrations increase, significant cytotoxicity is observed, which is correlated with an induction of oxidative stress, evidenced by increased ROS production and depleted antioxidant enzyme activity. Furthermore, supra-physiological concentrations trigger a pronounced inflammatory response, characterized by the release of key pro-inflammatory cytokines. While genotoxicity is not observed at lower concentrations, some DNA and chromosomal damage may occur at cytotoxic levels.

These findings underscore the importance of careful concentration control in formulations containing this compound to maximize its therapeutic and cosmetic benefits while minimizing adverse skin reactions. This guide provides the foundational data and methodologies for researchers and drug development professionals to further investigate and ensure the safe use of this compound in topical products.

References

Ethyl Nicotinate's Interaction with Prostaglandin Synthesis Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between ethyl nicotinate (B505614) and the prostaglandin (B15479496) synthesis pathways. Ethyl nicotinate, the ethyl ester of nicotinic acid (Niacin), is a topical vasodilator used in pharmaceutical and cosmetic formulations to enhance skin microcirculation and provide relief from musculoskeletal discomfort.[1][2][3][4] Its physiological effects, particularly the characteristic cutaneous vasodilation or "flush," are intricately linked to the localized production of prostaglandins.[5][6][7] This document details the signaling cascade, presents quantitative data from related compounds, outlines relevant experimental methodologies, and provides visual diagrams of the core pathways and workflows.

Mechanism of Action: GPR109A-Mediated Pathway Stimulation

Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that directly inhibit cyclooxygenase (COX) enzymes, this compound and its parent compound, nicotinic acid, initiate their effects upstream. The primary mechanism involves the activation of a specific G-protein coupled receptor, GPR109A (also known as HM74A or the nicotinic acid receptor), which is expressed on the surface of skin epidermal cells, particularly Langerhans cells and keratinocytes.[5][8][9]

The binding of this compound to GPR109A initiates a signaling cascade:

  • G-Protein Activation: Ligand binding activates associated G-proteins.

  • Phospholipase A2 (PLA2) Activation: This leads to the activation of cytosolic phospholipase A2.[5][10]

  • Arachidonic Acid Release: PLA2 catalyzes the hydrolysis of membrane phospholipids, releasing arachidonic acid (AA), the primary substrate for prostaglandin synthesis.[5]

  • COX-Mediated Conversion: Free arachidonic acid is then converted by cyclooxygenase enzymes (COX-1 and COX-2) into the unstable intermediate prostaglandin H2 (PGH2).[5][11][12]

  • Prostaglandin Synthesis: PGH2 is further metabolized by specific isomerases into various biologically active prostaglandins, most notably Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[5]

These prostaglandins, particularly PGD2, then act on receptors in the dermal vasculature, causing vasodilation and the subsequent increase in blood flow and erythema.[6][8] The anti-inflammatory effects of COX inhibitors like indomethacin, ibuprofen, and aspirin (B1665792) can significantly suppress the vasodilatory response to nicotinates, which confirms that the clinical effects of this compound are dependent on a functional downstream COX pathway.[7][13]

Quantitative Data on Nicotinate-Induced Prostaglandin Release

Direct quantitative data on the effects of this compound on prostaglandin synthesis are limited in publicly accessible literature. However, studies on the closely related compounds mthis compound and the parent compound nicotinic acid provide valuable insights into the dose-dependent nature and magnitude of this effect. This information serves as a strong surrogate for understanding the activity of this compound.

Table 1: Effect of Topical Mthis compound on Prostaglandin D2 Release in Humans

CompoundConcentrationFold Increase in PGD2 Levels (in venous blood)Reference
Mthis compound10⁻³ M to 10⁻¹ MDose-dependent increase[14]
Mthis compound10⁻¹ M58 to 122-fold[14]

Table 2: Effect of Niacin on Prostaglandin Synthesis in In Vitro and In Vivo Models

Model SystemNiacin Concentration/DoseProstaglandin MeasuredFold IncreaseReference
THP-1 Macrophages (in vitro)Dose-dependentPGD22 to 7-fold[5]
THP-1 Macrophages (in vitro)Dose-dependentPGE21.5 to 2-fold[5]
Mice (in vivo)1% Niacin DietUrinary PGE2 Metabolite2.8-fold[1][11]

It is noteworthy that one study indicated niacin minimally affects COX-1 activity and has no direct effect on COX-2 activity, supporting the mechanism of upstream pathway activation rather than direct enzyme modulation.[6]

Experimental Protocols

To investigate the interaction of this compound with prostaglandin synthesis pathways, a combination of cellular assays and biochemical analyses is required. Below are detailed protocols for key experiments.

Protocol 1: Cellular Prostaglandin Release Assay

This protocol assesses the ability of this compound to stimulate prostaglandin release from cultured cells (e.g., human keratinocytes or differentiated THP-1 macrophages).

1. Cell Culture and Seeding: a. Culture human keratinocytes or THP-1 monocytes in appropriate media and conditions until they reach 80-90% confluency. For THP-1 cells, induce differentiation into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48 hours. b. Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

2. Compound Preparation: a. Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent like DMSO. b. Prepare serial dilutions of this compound in serum-free cell culture medium to achieve final concentrations ranging from 1 µM to 10 mM. Include a vehicle control (DMSO at the highest concentration used).

3. Cell Treatment: a. Gently wash the cells with phosphate-buffered saline (PBS). b. Replace the medium with the prepared this compound dilutions or vehicle control. c. To assess the role of the COX pathway, pre-incubate a parallel set of wells with a non-selective COX inhibitor (e.g., 10 µM Indomethacin) for 1 hour before adding the this compound. d. Incubate the plates for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a CO₂ incubator.

4. Supernatant Collection: a. Following incubation, centrifuge the plates at 500 x g for 10 minutes to pellet any detached cells. b. Carefully collect the cell culture supernatant for prostaglandin analysis. Store at -80°C until assay.

5. Cell Viability Assay: a. Perform a cell viability assay (e.g., MTT or PrestoBlue™) on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

Protocol 2: Quantification of Prostaglandin E2 (PGE2) by Competitive ELISA

This protocol describes the measurement of PGE2 in the collected cell culture supernatants using a standard competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

1. Reagent Preparation: a. Prepare all reagents (wash buffer, standards, antibodies, conjugate, substrate) according to the ELISA kit manufacturer's instructions. b. Prepare a serial dilution of the PGE2 standard to generate a standard curve. The concentration range should cover the expected PGE2 levels in the samples.

2. Sample Preparation: a. Thaw the collected cell culture supernatants on ice. b. Dilute the samples in the assay buffer provided in the kit if necessary. The appropriate dilution factor must be determined empirically.

3. Assay Procedure: a. Add standards, controls, and samples to the appropriate wells of the microplate pre-coated with a capture antibody. b. Add a fixed amount of HRP-conjugated PGE2 to each well. This will compete with the PGE2 in the sample for binding to the primary antibody. c. Add the primary antibody specific for PGE2 to each well. d. Incubate the plate for the time and at the temperature specified in the kit's protocol (e.g., 2 hours at room temperature on a shaker). e. Wash the wells multiple times with the wash buffer to remove unbound reagents. f. Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample. g. Stop the reaction by adding the stop solution.

4. Data Acquisition and Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Use the standard curve to determine the concentration of PGE2 in the samples. d. Calculate the percentage increase in PGE2 production for each concentration of this compound compared to the vehicle-treated control.

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key processes described.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR109A GPR109A Receptor PLA2 Phospholipase A2 (cPLA2) GPR109A->PLA2 Activates MembranePL Membrane Phospholipids AA Arachidonic Acid MembranePL->AA PLA2->AA Releases COX COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Converts to PG_Isomerase PGD/E Isomerases PGs PGD2 / PGE2 PG_Isomerase->PGs Synthesizes AA->COX Substrate PGH2->PG_Isomerase Substrate Vasodilation Vasodilation / Erythema PGs->Vasodilation Induces Ethyl_Nicotinate This compound Ethyl_Nicotinate->GPR109A Binds to

This compound Signaling Pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 1. Culture & Seed Cells (e.g., Keratinocytes) A2 2. Prepare this compound & Control Solutions B1 3. Treat Cells with This compound / Controls A2->B1 B2 4. Incubate for Defined Period (e.g., 24h) B1->B2 C2 7. Perform Cell Viability Assay on Remaining Cells B1->C2 B3 5. Collect Supernatant B2->B3 C1 6. Perform Prostaglandin ELISA on Supernatant B3->C1 C3 8. Calculate & Analyze Data C1->C3 C2->C3

Experimental Workflow for Analysis.

References

An In-depth Technical Guide to the Cellular Pathways Affected by Topical Ethyl Nicotinate Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl nicotinate (B505614), the ethyl ester of nicotinic acid (niacin), is a potent topical vasodilator. Its application to the skin induces a localized erythema and an increase in microcirculation, a response harnessed in various therapeutic and research contexts. This document provides a comprehensive overview of the core cellular pathways modulated by topical ethyl nicotinate. The primary mechanism of action is the stimulation of the prostaglandin (B15479496) synthesis cascade, with a secondary contribution from local sensory nerves. This guide details the signaling pathways, presents quantitative data from key studies in tabular format, outlines relevant experimental protocols, and provides visual diagrams to elucidate these complex processes.

Core Mechanism of Action: Prostaglandin-Mediated Vasodilation

Upon topical application, this compound penetrates the stratum corneum.[1] Within the viable layers of the skin, it is hydrolyzed by endogenous esterases into its active form, nicotinic acid.[2][3][4] Nicotinic acid then initiates a signaling cascade that results in the synthesis and release of prostaglandins (B1171923), particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[1][5]

This cascade begins with the activation of phospholipase A2, which releases arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then convert arachidonic acid into prostaglandin precursors, such as prostaglandin H2 (PGH2).[5][6] Finally, terminal prostaglandin synthases convert PGH2 into various prostaglandins, including PGD2 and PGE2.[5][6] These prostaglandins act on specific receptors on the vascular smooth muscle cells of dermal arterioles and capillaries, causing them to relax.[5] This relaxation leads to vasodilation, an increase in cutaneous blood flow, and the characteristic erythema.[1][5]

The central role of the prostaglandin pathway is substantiated by studies demonstrating that pre-treatment with non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit COX enzymes, significantly attenuates the vasodilatory response to nicotinates.[5][7][8]

While the prostaglandin pathway is the dominant mechanism, local sensory nerves also contribute to the vasodilatory effect.[7][9] The application of local anesthetics has been shown to partially reduce the perfusion increase induced by nicotinates.[7] Conversely, the nitric oxide (NO) pathway does not appear to play a significant role in this process.[5][7][9]

Signaling Pathway and Experimental Workflow Visualizations

To clarify the mechanisms and experimental approaches, the following diagrams are provided.

Ethyl_Nicotinate_Signaling_Pathway cluster_skin Skin Layers cluster_cellular Cellular Cascade cluster_vascular Vascular Response Ethyl_Nicotinate Topical Ethyl Nicotinate Stratum_Corneum Stratum Corneum Ethyl_Nicotinate->Stratum_Corneum Penetration Viable_Epidermis_Dermis Viable Epidermis/Dermis Stratum_Corneum->Viable_Epidermis_Dermis Hydrolysis Hydrolysis by Esterases Viable_Epidermis_Dermis->Hydrolysis Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid AA_Cascade Arachidonic Acid Cascade Activation Nicotinic_Acid->AA_Cascade COX_Enzymes COX-1 / COX-2 AA_Cascade->COX_Enzymes Prostaglandins Prostaglandins (PGD2, PGE2) COX_Enzymes->Prostaglandins Smooth_Muscle Vascular Smooth Muscle Cells Prostaglandins->Smooth_Muscle Acts on Receptors Vasodilation Vasodilation Smooth_Muscle->Vasodilation Relaxation Increased_Blood_Flow Increased Cutaneous Blood Flow Vasodilation->Increased_Blood_Flow

Caption: Signaling pathway of topical this compound-induced vasodilation.

Experimental_Workflow Start Subject Recruitment (Healthy Volunteers) Acclimatization Acclimatization (Controlled Environment) Start->Acclimatization Site_Selection Test Site Selection (e.g., Volar Forearm) Acclimatization->Site_Selection Inhibitor_Pretreatment Pre-treatment (Optional) - NSAID (Oral/Topical) - Local Anesthetic - Placebo Site_Selection->Inhibitor_Pretreatment Baseline Baseline Measurement (Laser Doppler Flowmetry) Inhibitor_Pretreatment->Baseline Application Topical Application of this compound Baseline->Application Monitoring Continuous Perfusion Monitoring (LDF/LSCI) Application->Monitoring Data_Analysis Data Analysis - Peak Response (PR) - Time to Peak (TTP) - Area Under Curve (AUC) Monitoring->Data_Analysis End Conclusion on Pathway Involvement Data_Analysis->End

Caption: Experimental workflow for assessing microvascular responses.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of topical nicotinates.

Table 1: Effect of Pathway Inhibitors on Mthis compound-Induced Vasodilation Data from a study on mthis compound, a compound with a similar mechanism of action.

InhibitorPathway TargetedReduction in Perfusion Increasep-valueReference
NSAID (oral)Cyclooxygenase (Prostaglandin Synthesis)82%< 0.01[7][9]
Lidocaine/Prilocaine (topical)Local Sensory Nerves32%< 0.01[7][9]
L-NMMA (iontophoresis)Nitric Oxide SynthaseNo significant effect-[7][9]
Aspirin, Indomethacin, Ibuprofen (oral)Cyclooxygenase (Prostaglandin Synthesis)Significant suppression-[8]

Table 2: Pharmacodynamic Parameters of Mthis compound-Induced Vasodilation Parameters measured using Laser Doppler Velocimetry following topical application.

ParameterDescriptionTypical ObservationReference
Onset of ActionTime until a measurable increase in blood flow.Varies with concentration and anatomical site.[10]
Time to Peak Response (TTP)Time to reach maximum blood perfusion.Plateau response often seen between 5 and 20 minutes.[10][11]
Maximum Response (Peak Perfusion)The highest recorded blood flow value.Dose-dependent; a concentration of 20 mmol/L provides a reproducible response.[10][11]
Area Under the Curve (AUC)Total vasodilatory effect over time.Used to quantify the overall response.[10][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings.

Protocol for In Vivo Assessment of Microvascular Response using Laser Doppler Flowmetry (LDF)

This protocol describes a non-invasive method to measure the real-time microvascular response to topical this compound.[1]

  • Subject Preparation:

    • Subjects should be healthy volunteers who have provided informed consent.

    • Subjects should acclimatize in a temperature-controlled room for at least 20-30 minutes before measurements.

    • Subjects should refrain from caffeine, alcohol, and smoking for at least 4 hours prior to the study.[1]

    • A measurement site on healthy, intact skin, typically the volar forearm, is selected and marked.[1]

  • Baseline Measurement:

    • The selected skin area is gently cleaned with a saline-moistened swab and allowed to dry.[1]

    • An LDF probe is attached to the marked site using a double-sided adhesive ring, ensuring no excessive pressure is applied.[1]

    • A stable baseline blood flow signal is recorded for 5-10 minutes. The output is typically in arbitrary Blood Perfusion Units (BPU).[1]

  • Application of this compound:

    • A standardized dose of this compound solution (e.g., 20 mmol/L) is applied to a defined area of the skin encompassing the measurement site.[11]

    • The solution is left in contact with the skin for a specified duration (e.g., 1 minute).[13]

  • Data Acquisition and Analysis:

    • Microvascular blood flow is continuously monitored using the LDF system until the perfusion values return to baseline.[1]

    • Key pharmacodynamic parameters are calculated from the perfusion-time curve: onset of action, time to peak response, magnitude of the maximum response, and the area under the response-time curve.[10]

Protocol for Quantifying Prostaglandin Release

This protocol outlines a method to measure the release of prostaglandins in response to nicotinate application, confirming the involvement of this pathway.[5]

  • Subject and Site Preparation:

    • The protocol follows the same subject preparation guidelines as in section 5.1.

    • A defined area on the forearm is selected for the application of mthis compound (e.g., 10⁻¹ M).[5]

  • Sample Collection:

    • Blood samples are drawn from the antecubital vein that drains the treated site at various time points (e.g., baseline, 5, 15, 30, and 60 minutes post-application).

    • Simultaneously, control blood samples are drawn from the contralateral, untreated arm.[5]

  • Sample Processing and Analysis:

    • Blood samples are immediately centrifuged to separate the plasma.

    • Plasma levels of PGD2 and its stable metabolite, 9α,11β-PGF2, are quantified using a sensitive analytical method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Data Analysis:

    • The fold increase in prostaglandin levels in the samples from the treated arm is calculated relative to baseline and to the control arm.

    • A significant increase in prostaglandin levels post-application confirms the activation of the prostaglandin synthesis pathway.[5]

Conclusion

The topical application of this compound elicits a robust and reproducible vasodilatory response in the skin. The primary cellular mechanism is the hydrolysis of this compound to nicotinic acid, which subsequently activates the arachidonic acid cascade, leading to the synthesis and release of prostaglandins. These prostaglandins are the principal mediators of the observed increase in cutaneous blood flow. A secondary, less dominant pathway involves the stimulation of local sensory nerves. Understanding these pathways is critical for the development of drugs targeting skin microcirculation and for utilizing this compound as a standardized provocation agent in dermatological and pharmacological research. The experimental protocols and quantitative data presented herein provide a framework for further investigation into the nuanced effects of this compound on skin physiology.

References

Ethyl Nicotinate and Nicotinic Acetylcholine Receptors: A Technical Guide to a Putative Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl nicotinate (B505614), the ethyl ester of nicotinic acid (Niacin, Vitamin B3), is a well-known topically applied vasodilator. Its structural similarity to nicotinic agonists suggests a potential interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), a diverse family of ligand-gated ion channels crucial in synaptic transmission and various physiological processes. Despite this structural resemblance, a thorough review of the scientific literature reveals a notable absence of quantitative binding affinity data (Kᵢ or IC₅₀ values) for ethyl nicotinate at any nAChR subtype. This technical guide provides a comprehensive overview of nAChRs, their signaling pathways, and detailed experimental protocols that can be employed to investigate the putative binding affinity and functional activity of this compound at these receptors. This document is intended to serve as a foundational resource for researchers aiming to characterize this potential interaction.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that respond to the endogenous neurotransmitter acetylcholine and are also the molecular targets for nicotine.[1] These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological functions, including muscle contraction, cognitive processes, and inflammation.[1][2]

nAChRs are composed of five subunits arranged around a central ion-conducting pore.[1] The diversity of nAChR subtypes arises from the combination of different subunits. Seventeen subunits have been identified in vertebrates (α1-α10, β1-β4, γ, δ, and ε), which can assemble into a wide variety of homomeric (composed of a single type of α subunit, e.g., α7) and heteromeric (composed of different α and β subunits, e.g., α4β2) receptors.[3] This diversity in subunit composition leads to distinct pharmacological and biophysical properties for each receptor subtype.[4]

Upon agonist binding, nAChRs undergo a conformational change that opens the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺, which leads to depolarization of the cell membrane and initiation of downstream signaling events.[1][2]

Quantitative Binding Affinity Data for this compound at nAChRs

A comprehensive search of the available scientific literature did not yield any specific quantitative data regarding the binding affinity of this compound for any nAChR subtype. The following table summarizes the lack of available data for this compound and provides examples of known binding affinities for well-characterized nicotinic ligands for comparative purposes.

LigandnAChR SubtypeKᵢ (nM)IC₅₀ (nM)Reference
This compound All SubtypesNot AvailableNot Available-
(-)-NicotineHuman Brain-0.51[5]
AcetylcholineHuman Brain-12.6[5]
Vareniclineα4β2--[6]
Epibatidineα4β20.461.17[7]
α-Bungarotoxinα77.630.81[7]

Experimental Protocols for Determining Binding Affinity and Function

To elucidate the potential interaction of this compound with nAChRs, standard pharmacological assays can be employed. The following sections detail the methodologies for radioligand binding assays and electrophysiological studies.

Radioligand Binding Assays

Radioligand binding assays are a direct method to measure the affinity of a ligand for a receptor. A radiolabeled ligand with known high affinity for the target receptor is used, and its displacement by an unlabeled test compound (e.g., this compound) is measured.

  • Tissue Source: Brain regions known to express high levels of specific nAChR subtypes (e.g., thalamus for α4β2, hippocampus for α7) or cultured cells heterologously expressing a specific nAChR subtype are used.

  • Homogenization: The tissue or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

  • Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous ligands and other contaminants.

  • Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay).

  • Incubation: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine for α4β2 or [¹²⁵I]-α-bungarotoxin for α7) and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

The following diagram illustrates the general workflow for a radioligand binding assay.

Radioligand_Binding_Assay_Workflow Receptor_Source Receptor Source (Brain Tissue or Cell Line) Homogenization Homogenization Receptor_Source->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Prep Membrane Preparation Centrifugation->Membrane_Prep Incubation Incubation with Radioligand & this compound Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50, Ki) Scintillation->Data_Analysis TEVC_Workflow cRNA_Prep cRNA Preparation Oocyte_Injection Oocyte Injection cRNA_Prep->Oocyte_Injection Incubation Incubation (2-7 days) Oocyte_Injection->Incubation TEVC_Setup TEVC Setup Incubation->TEVC_Setup Drug_Application Drug Application (this compound) TEVC_Setup->Drug_Application Current_Recording Current Recording Drug_Application->Current_Recording Data_Analysis Data Analysis (EC50, IC50) Current_Recording->Data_Analysis nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR Ca_ion Ca²⁺ nAChR->Ca_ion Influx PI3K PI3K Akt Akt PI3K->Akt Activates Downstream Downstream Targets Akt->Downstream Phosphorylates Response Cellular Response (e.g., Neuroprotection) Downstream->Response Leads to Agonist Agonist (e.g., Acetylcholine, putative this compound) Agonist->nAChR Binds Ca_ion->PI3K Activates

References

Structure-activity relationship of ethyl nicotinate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Ethyl Nicotinate (B505614) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nicotinate, the ethyl ester of nicotinic acid (Vitamin B3), is a versatile heterocyclic compound that serves as a fundamental scaffold in medicinal chemistry and organic synthesis.[1] Its pyridine (B92270) ring and reactive ester group allow for a wide range of chemical modifications, making it an ideal starting point for developing novel therapeutic agents.[1] Structure-activity relationship (SAR) studies are crucial in drug discovery, as they elucidate the relationship between a molecule's chemical structure and its biological activity. By systematically modifying the this compound core, researchers can optimize potency, selectivity, and pharmacokinetic properties. This guide provides a detailed analysis of the SAR of this compound derivatives, focusing on their anti-inflammatory, antimicrobial, and anticancer activities, complete with quantitative data, experimental protocols, and pathway visualizations.

Anti-inflammatory Activity

This compound derivatives have emerged as a promising class of anti-inflammatory agents. Their mechanism often involves the modulation of key inflammatory mediators, including cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-6, IL-1β).[2][3][4][5][6][7]

Mechanism of Action & Signaling Pathway

The anti-inflammatory effects of these derivatives are primarily attributed to their ability to inhibit the production of prostaglandins (B1171923) by targeting the COX-2 enzyme. Additionally, they can suppress the release of inflammatory cytokines in immune cells such as macrophages.[4][5] The activation of macrophages by stimuli like lipopolysaccharide (LPS) triggers a signaling cascade leading to the production of these inflammatory molecules.

G LPS LPS Macrophage Macrophage LPS->Macrophage Activates NFkB_Pathway NF-κB Pathway Macrophage->NFkB_Pathway Initiates COX2_Gene COX-2 Gene Transcription NFkB_Pathway->COX2_Gene Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB_Pathway->Cytokine_Genes COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translates to PGE2 Prostaglandin (B15479496) E2 (PGE2) COX2_Enzyme->PGE2 Synthesizes ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_Enzyme Inflammation Inflammation PGE2->Inflammation Cytokines TNF-α, IL-6 Cytokine_Genes->Cytokines Translates to Cytokines->Inflammation Derivative This compound Derivative Derivative->NFkB_Pathway Inhibits Derivative->COX2_Enzyme Inhibits

Caption: Inflammatory pathway targeted by this compound derivatives.

Structure-Activity Relationship Analysis

SAR studies reveal that specific structural modifications significantly enhance anti-inflammatory potency.

  • Heterocyclic Moieties: Incorporating 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings into the nicotinic acid scaffold has been shown to produce potent COX-2 inhibitory activity, with some derivatives showing IC50 values lower than the reference drug celecoxib.[3]

  • Substituent Effects: Derivatives with a 2-bromophenyl substituent have demonstrated distinctive analgesic and anti-inflammatory properties compared to the reference drug mefenamic acid.[7]

  • Urea Linkage: Antipyrine-urea hybrids connected to the nicotinic acid core, particularly those with para-Cl and meta-CF3 substitutions, have been identified as highly selective and effective COX-2 inhibitors.[6]

Table 1: Quantitative Anti-inflammatory Activity of Nicotinate Derivatives

Compound ID Modification Target IC50 (µM) Selectivity Index (SI) for COX-2 Reference
11c 1,2,4-Triazole derivative COX-2 0.04 337.5 [3]
Celecoxib Reference Drug COX-2 0.045 326.67 [3]
4d Antipyrine-urea hybrid COX-2 0.940 13.57 [6]
6b Antipyrine-based scaffold COX-2 0.614 - [6]

| Diclofenac | Reference Drug | IL-6 | 22.97 | - |[3] |

Experimental Protocols

1.3.1. In Vitro COX-1/COX-2 Inhibition Assay This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes. The IC50 value, or the concentration of the compound required to inhibit 50% of the enzyme's activity, is measured. The assay typically involves incubating the purified enzyme with the test compound and arachidonic acid (the substrate). The production of prostaglandin E2 (PGE2) is then quantified using methods like ELISA. A higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates a safer profile with fewer gastrointestinal side effects.[6]

1.3.2. In Vivo Carrageenan-Induced Rat Paw Edema This is a standard model for evaluating acute anti-inflammatory activity.[4][5][6]

  • Animal Model: Wistar rats are typically used.

  • Procedure: A subcutaneous injection of carrageenan (a seaweed extract) into the rat's paw induces a localized inflammatory response and edema.

  • Treatment: Test compounds or a reference drug (e.g., indomethacin) are administered orally before the carrageenan injection.

  • Measurement: The volume of the paw is measured at specific time intervals (e.g., 1, 2, and 3 hours) using a plethysmometer.

  • Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated group to the control group.[6]

G Start Start: Select Rats Admin Administer Compound (Oral Gavage) Start->Admin Group Animals Inject Inject Carrageenan into Paw Admin->Inject After 30-60 min Wait Wait for Inflammation Inject->Wait Measure Measure Paw Volume (Plethysmometer) Wait->Measure At 1, 2, 3 hours Analyze Calculate Edema Inhibition (%) Measure->Analyze End End Analyze->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, showing activity against a spectrum of both Gram-positive and Gram-negative bacteria.[8][9][10]

Structure-Activity Relationship Analysis

The antimicrobial efficacy is highly dependent on the nature and position of substituents on the nicotinate scaffold.

  • Arylazo Groups: The introduction of arylazo groups has been shown to yield compounds that are highly effective against both Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive).[9]

  • Lipophilicity: A quantitative structure-activity relationship (QSAR) model indicated that moderate lipophilicity (cLogP between 3-5) is a key predictor of enhanced antibacterial activity.[11]

  • Substituent Size: For N-nicotinoyl-fluoroquinolone derivatives, compounds with smaller substituent groups (e.g., methyl) were found to be more active against Gram-negative bacteria.[10]

Table 2: Quantitative Antimicrobial Activity of Nicotinate Derivatives

Compound ID Modification Organism MIC (µg/mL) MBC (µg/mL) Reference
3b Arylazo derivative E. coli 6.25 12.5 [9]
3b Arylazo derivative B. subtilis 3.12 6.25 [9]
5d Arylazo derivative E. coli 3.12 6.25 [9]
5d Arylazo derivative B. subtilis 1.56 3.12 [9]
Va N-nicotinoyl-fluoroquinolone E. coli 0.19 - [10]

| Va | N-nicotinoyl-fluoroquinolone | S. aureus | 1.9 | - |[10] |

Experimental Protocols

2.2.1. Broth Microdilution Method for MIC Determination This is a standardized and widely used method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14][15]

  • Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[14]

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., 5 x 10^5 CFU/mL).[14] Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.[13][15]

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16] To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the clear wells is plated on agar; the lowest concentration that results in no colony growth is the MBC.

G Start Prepare Serial Dilutions of Compound in 96-Well Plate Inoculate Add Standardized Bacterial Inoculum to Each Well Start->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read DetermineMIC Determine MIC Value Read->DetermineMIC Plate Plate Aliquots from Clear Wells onto Agar DetermineMIC->Plate Optional for MBC IncubateAgar Incubate Agar Plate Plate->IncubateAgar DetermineMBC Determine MBC Value IncubateAgar->DetermineMBC

Caption: Workflow for the broth microdilution MIC/MBC assay.

Anticancer Activity

The pyridine ring is a privileged scaffold found in numerous FDA-approved anticancer drugs.[17][18] Consequently, this compound derivatives are being actively investigated for their cytotoxic effects against various cancer cell lines.

Mechanism of Action & Signaling Pathway

One key mechanism for the anticancer activity of these derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[19] VEGFR-2 plays a critical role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can starve tumors of their blood supply.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Induces Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Activates Angiogenesis Cell Proliferation, Migration, Angiogenesis Downstream->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Derivative Nicotinate Derivative Derivative->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway inhibited by nicotinate derivatives.

Structure-Activity Relationship Analysis
  • VEGFR-2 Inhibition: Certain novel nicotinic acid derivatives have shown potent VEGFR-2 inhibition, with IC50 values in the nanomolar range, superior to reference drugs like sorafenib.[19]

  • Apoptosis Induction: Active compounds can induce apoptosis (programmed cell death), as evidenced by a significant rise in caspase-3 levels in treated cancer cells.[19]

  • Piperazine Amides: Hybrid chalcone (B49325) N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have demonstrated high cytotoxic potential against a panel of 60 cancer cell lines, with GI50 (concentration for 50% growth inhibition) values reaching the nanomolar range.[20]

Table 3: Quantitative Anticancer Activity of Nicotinate Derivatives

Compound ID Modification Cell Line Activity Metric Value Reference
5c Novel nicotinic acid derivative - VEGFR-2 IC50 0.068 µM [19]
5c Novel nicotinic acid derivative HCT-15 (Colon) Cytotoxicity Higher than Doxorubicin [19]
5c Novel nicotinic acid derivative PC-3 (Prostate) Cytotoxicity Higher than Doxorubicin [19]
4 N-ethyl-piperazinyl amide NCI-60 Panel GI50 Nanomolar range [20]

| 6 | N-ethyl-piperazinyl amide | NCI-60 Panel | GI50 | Nanomolar range |[20] |

Experimental Protocols

3.3.1. MTT Cytotoxicity Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[3][4]

  • Cell Culture: Cancer cells (e.g., HepG2, HCT-15) are seeded in a 96-well plate and allowed to adhere overnight.[21]

  • Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated.

G Start Seed Cancer Cells in 96-Well Plate Treat Add Compound (Varying Concentrations) Start->Treat After 24h Incubate Incubate (e.g., 48 hours) Treat->Incubate AddMTT Add MTT Reagent to Each Well Incubate->AddMTT Incubate2 Incubate (2-4 hours) AddMTT->Incubate2 Solubilize Add Solubilizer (DMSO) to Dissolve Formazan Incubate2->Solubilize Read Measure Absorbance (Plate Reader) Solubilize->Read Calculate Calculate IC50 Read->Calculate

Caption: Standard workflow for an MTT cytotoxicity assay.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. Structure-activity relationship studies have demonstrated that targeted modifications can yield derivatives with potent and selective anti-inflammatory, antimicrobial, and anticancer properties. Key strategies include the incorporation of diverse heterocyclic systems, optimization of lipophilicity, and strategic placement of functional groups to enhance interactions with biological targets like COX-2 and VEGFR-2. The data and protocols presented in this guide underscore the immense potential of this compound derivatives and provide a solid foundation for researchers engaged in the design and development of next-generation pharmaceuticals.

References

Spectroscopic Characterization of Ethyl Nicotinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of ethyl nicotinate (B505614), a key intermediate in pharmaceutical synthesis. This document details the application of various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), to elucidate and confirm the structure of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, development, and quality control.

Introduction

Ethyl nicotinate, the ethyl ester of nicotinic acid, is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds. Its structural integrity and purity are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic methods offer powerful tools for the unambiguous identification and quantification of this compound, providing detailed insights into its molecular structure and chemical environment. This guide presents a consolidated summary of the key spectroscopic data for this compound and outlines the experimental protocols for their acquisition.

Chemical Structure and Properties

This compound is a pyridine (B92270) derivative with the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1] Its structure consists of a pyridine ring substituted with an ethoxycarbonyl group at the 3-position.

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: NMR Spectroscopic Data of this compound
Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H9.22dH-2
8.78ddH-4
8.30dtH-6
7.42ddH-5
4.40q-O-CH₂-CH₃
1.40t-O-CH₂-CH₃
¹³C[1]165.19sC=O
153.37sC-6
150.94sC-2
136.93sC-4
126.40sC-3
123.27sC-5
61.39t-O-CH₂-CH₃
14.29q-O-CH₂-CH₃
Table 2: IR Spectroscopic Data of this compound
Vibrational Mode Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)~3030Variable
C-H stretch (aliphatic)2950 - 2850Medium to Strong
C=O stretch (ester)1750 - 1735Strong
C=C bending (aromatic)1700 - 1500Medium
C-O stretch1300 - 1000Strong
C-H bending (aromatic)860 - 680Strong
Table 3: UV-Vis Spectroscopic Data of this compound (in Ethanol)
Parameter Value
λmax 1 (nm)265
λmax 2 (nm)296
Table 4: Mass Spectrometry Data of this compound
m/z Relative Intensity Assignment
151High[M]⁺ (Molecular Ion)
123High[M - C₂H₄]⁺
106High[M - OC₂H₅]⁺
78Medium[C₅H₄N]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1 ¹H NMR Spectroscopy [3]

  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (0 ppm). The solution was then transferred to a 5 mm NMR tube.

  • Instrumentation: A spectrometer operating at a frequency of 300 MHz or higher was used.

  • Data Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 8-16 scans.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

  • Data Processing: The Free Induction Decay (FID) was Fourier transformed. The resulting spectrum was phased, and the baseline was corrected. The chemical shifts were referenced to the TMS signal.

4.1.2 ¹³C NMR Spectroscopy [4]

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of CDCl₃ and transferred to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer with a proton-carbon dual probe, operating at a ¹³C frequency of 100 MHz or higher.

  • Data Acquisition:

    • Pulse Program: Standard proton-decoupled ¹³C NMR experiment.

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: ≥ 1.0 second.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096 scans.

  • Data Processing: An exponential multiplication window function was applied to the FID before Fourier transformation. The spectrum was phase and baseline corrected, and chemical shifts were referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of neat liquid this compound was placed between two potassium bromide (KBr) plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum was recorded in the transmission mode, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum was subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of this compound was prepared in a suitable UV-grade solvent (e.g., ethanol). Serial dilutions were made to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The spectrum was recorded over a wavelength range of approximately 200-400 nm. The solvent was used as a blank.

  • Data Processing: The absorbance spectrum was plotted, and the wavelengths of maximum absorbance (λmax) were determined.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition (EI):

    • Ionization Energy: 70 eV.

    • Detection: Full scan mode for qualitative analysis.

  • Data Acquisition (ESI):

    • Mode: Positive ion mode.

    • Detection: Full scan mode to identify the protonated molecule [M+H]⁺ and fragment ions.

  • Data Processing: The mass-to-charge ratios (m/z) of the detected ions and their relative abundances were determined.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

spectroscopic_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film Sample->Prep_IR Prep_UV Dissolve in UV-grade Solvent Sample->Prep_UV Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR UV UV-Vis Spectroscopy Prep_UV->UV MS Mass Spectrometry Prep_MS->MS Process_NMR Fourier Transform, Phasing, Baseline Correction NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_UV Determine λmax UV->Process_UV Process_MS Identify m/z Values MS->Process_MS Interpret Structural Elucidation & Confirmation Process_NMR->Interpret Process_IR->Interpret Process_UV->Interpret Process_MS->Interpret

References

A Guide to the Thermal Decomposition Analysis of Ethyl Nicotinate: A Theoretical and Practical Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl nicotinate (B505614), an ethyl ester of nicotinic acid, is a compound of interest in pharmaceutical and cosmetic applications. Understanding its thermal stability and decomposition profile is crucial for ensuring product quality, safety, and stability, particularly in formulations subjected to heat during manufacturing or storage. This technical guide provides a comprehensive framework for conducting a thorough thermal decomposition analysis of ethyl nicotinate. In the absence of specific literature on its thermal degradation, this document outlines the key experimental techniques, theoretical decomposition pathways, and expected analytical outcomes based on the known chemistry of ethyl esters and pyridine (B92270) derivatives. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute a robust thermal analysis of this compound and similar compounds.

Introduction to Thermal Analysis

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For a compound like this compound, the primary objectives of a thermal decomposition analysis are to:

  • Determine the onset and completion temperatures of decomposition.

  • Quantify mass loss at different stages of decomposition.

  • Identify the gaseous byproducts of thermal degradation.

  • Elucidate the kinetic parameters of the decomposition reactions.

  • Characterize thermal events such as melting and boiling points.

The principal techniques employed for this purpose are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Experimental Protocols

A systematic approach to the thermal analysis of this compound would involve the following experimental methodologies.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate. This technique is fundamental for determining the thermal stability and decomposition profile of a material.[1][2]

Experimental Procedure:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).[3]

  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[4]

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[2]

  • Data Analysis: The resulting TGA curve plots the percentage of mass remaining against temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.[5][6]

Experimental Procedure:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[7]

  • Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.[7]

  • Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles to erase thermal history, followed by a final heating ramp (e.g., 10 °C/min) over the desired temperature range.[7][8]

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition. The onset temperature and the peak maximum of an endothermic event are key parameters.[8]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[9] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[10][11][12]

Experimental Procedure:

  • Instrument: A pyrolyzer coupled to a GC-MS system.

  • Sample Preparation: A very small amount of this compound is placed in a pyrolysis tube or on a filament.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 500-800 °C) in the pyrolyzer.[9]

  • GC Separation: The decomposition products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for each compound that allows for its identification by comparison with spectral libraries.

Data Presentation

The quantitative data obtained from the thermal analysis should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Predicted TGA Data for this compound

ParameterPredicted Value
Onset Decomposition Temperature (°C)Tonset
Temperature of Maximum Decomposition Rate (°C)Tmax
Final Decomposition Temperature (°C)Tfinal
Residual Mass (%)% Residue

Table 2: Predicted DSC Data for this compound

ParameterPredicted Value
Melting Point (Onset, °C)Tm, onset
Melting Point (Peak, °C)Tm, peak
Enthalpy of Fusion (J/g)ΔHf
Boiling Point (Onset, °C)Tb, onset
Boiling Point (Peak, °C)Tb, peak
Enthalpy of Vaporization (J/g)ΔHv

Table 3: Potential Decomposition Products of this compound Identified by Py-GC-MS

Retention Time (min)Identified CompoundMolecular WeightKey Mass Fragments (m/z)
t1Ethylene (B1197577)2828, 27, 26
t2Carbon Dioxide4444
t3Ethanol4646, 45, 31
t4Pyridine7979, 52, 51
t5Nicotinic Acid123123, 106, 78
t6This compound (unreacted)151151, 123, 106, 78

Predicted Thermal Decomposition Pathways

Based on the chemical structure of this compound (an ethyl ester of a pyridinecarboxylic acid), several decomposition pathways can be postulated. The thermal decomposition of esters often proceeds through a concerted six-membered ring transition state (ester pyrolysis or Ei reaction), leading to an alkene and a carboxylic acid.[13] Additionally, radical mechanisms involving bond homolysis can occur at higher temperatures. The pyridine ring itself is thermally stable but can decompose at very high temperatures, typically above 700 °C, to produce species like HCN.[14]

A plausible initial decomposition step for this compound would be the elimination of ethylene to form nicotinic acid.

C₅H₄NCOOCH₂CH₃ → C₅H₄NCOOH + CH₂=CH₂

Further heating could lead to the decarboxylation of nicotinic acid to form pyridine.

C₅H₄NCOOH → C₅H₄N + CO₂

At higher temperatures, more complex fragmentation of the pyridine ring and the ethyl group could occur.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential decomposition pathway for this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation & Reporting Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Sample->PyGCMS TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data PyGCMS_Data Identification of Decomposition Products PyGCMS->PyGCMS_Data Kinetics Kinetic Analysis TGA_Data->Kinetics Report Comprehensive Technical Report TGA_Data->Report DSC_Data->Report PyGCMS_Data->Kinetics PyGCMS_Data->Report Kinetics->Report Decomposition_Pathway cluster_main Plausible Decomposition Pathway of this compound cluster_products1 Initial Decomposition cluster_products2 Secondary Decomposition cluster_products3 Further Fragmentation (High Temp) EthylNicotinate This compound C₈H₉NO₂ NicotinicAcid Nicotinic Acid C₆H₅NO₂ EthylNicotinate->NicotinicAcid Heat (Δ) Ester Pyrolysis Ethylene Ethylene C₂H₄ EthylNicotinate->Ethylene Heat (Δ) Ester Pyrolysis Pyridine Pyridine C₅H₅N NicotinicAcid->Pyridine Heat (Δ) Decarboxylation CO2 Carbon Dioxide CO₂ NicotinicAcid->CO2 Heat (Δ) Decarboxylation Fragments Smaller Fragments e.g., HCN, CO, etc. Pyridine->Fragments High Heat (ΔΔ)

References

In Silico Modeling of Ethyl Nicotinate Skin Permeation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transdermal delivery of therapeutic agents offers numerous advantages, including the avoidance of first-pass metabolism, sustained drug release, and improved patient compliance. However, the stratum corneum, the outermost layer of the skin, presents a formidable barrier to the permeation of most molecules. Ethyl nicotinate (B505614), an ester of nicotinic acid, is often used as a model compound in skin permeation studies due to its ability to induce a measurable physiological response (vasodilation) upon penetrating the skin.[1] Understanding and predicting the skin permeation of molecules like ethyl nicotinate is crucial for the development of effective topical and transdermal drug delivery systems.

In recent years, in silico modeling has emerged as a powerful tool to predict the skin permeability of compounds, reducing the need for extensive and costly experimental studies.[2] These computational approaches, ranging from Quantitative Structure-Activity Relationship (QSAR) models to more complex machine learning and deep learning algorithms, leverage the physicochemical properties of a molecule to estimate its ability to cross the skin barrier.[2] This technical guide provides a comprehensive overview of the in silico modeling of this compound skin permeation, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties and Permeability of this compound

The permeation of a molecule through the skin is largely governed by its physicochemical properties. Key parameters include molecular weight, lipophilicity (logP), solubility, and pKa. These properties dictate the molecule's ability to partition into and diffuse through the lipid-rich environment of the stratum corneum.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₉NO₂[3][4][5]
Molecular Weight 151.16 g/mol [3][4][5]
logP (Octanol/Water) 1.32[6]
Water Solubility 50 g/L[6][7]
pKa 3.35[1][6]
Melting Point 8-10 °C[6]
Boiling Point 223-224 °C[6]
Experimental Skin Permeability Data

The skin permeability coefficient (Kp) is a quantitative measure of the rate at which a chemical penetrates the skin. An experimentally determined log Kp value for this compound is provided in Table 2.

Experimental ValueValue (cm/s)Source
log Kp -5.28[8]

In Silico Modeling of Skin Permeation

In silico models for skin permeation are mathematical constructs that relate a molecule's structural or physicochemical properties to its permeability. These models are broadly categorized into QSAR models and machine learning-based approaches.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are based on the principle that the biological activity (or in this case, permeability) of a compound is a function of its molecular structure. These models often take the form of linear equations that correlate descriptors such as logP and molecular weight with the log Kp value. A well-known example is the Potts and Guy model, which demonstrates that skin permeability is positively correlated with lipophilicity and negatively correlated with molecular size.

Machine Learning and Deep Learning Models

More advanced in silico approaches utilize machine learning and deep learning algorithms to model the complex, non-linear relationships between molecular descriptors and skin permeability.[2] These models are trained on large datasets of experimentally determined permeability coefficients and can often provide more accurate predictions than traditional QSAR models. Common algorithms include random forest, support vector machines, and artificial neural networks.[2]

In Silico Modeling Workflow

The general workflow for developing an in silico model for skin permeation is outlined below. This process involves descriptor calculation, data splitting, model building, and rigorous validation to ensure the model's predictive power.

G In Silico Modeling Workflow for Skin Permeation cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation & Application A Chemical Structure Input B Molecular Descriptor Calculation (e.g., logP, MW, TPSA) A->B Calculate C Dataset Splitting (Training and Test Sets) B->C Input Data D Model Building (e.g., QSAR, Machine Learning) C->D Train Model E Internal & External Validation D->E Evaluate F Skin Permeability Prediction E->F Apply Model

In Silico Modeling Workflow

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

In vitro skin permeation studies are essential for validating in silico models and providing the experimental data needed for their development. The Franz diffusion cell is the most common apparatus used for these studies.

Materials
  • Vertical Franz diffusion cells

  • Excised human or animal skin (e.g., dermatomed human skin, porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound formulation

  • Water bath with circulator

  • Stir bars

  • Syringes and vials for sampling

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in conducting an in vitro skin permeation study using Franz diffusion cells.

G Franz Diffusion Cell Experimental Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare Receptor Solution (e.g., PBS) C Assemble Franz Diffusion Cell A->C B Excise and Prepare Skin Membrane B->C D Equilibrate System to 32°C C->D E Apply this compound Formulation to Donor Chamber D->E F Collect Samples from Receptor Chamber at Timed Intervals E->F G Analyze Samples by HPLC F->G H Calculate Permeability Parameters (Flux, Kp) G->H

Franz Diffusion Cell Workflow
Detailed Procedure

  • Receptor Solution Preparation: Prepare a suitable receptor solution, such as PBS (pH 7.4), and degas it to remove any dissolved air that could form bubbles and interfere with the experiment.

  • Skin Membrane Preparation: Excise full-thickness skin and carefully remove any subcutaneous fat. The skin can be dermatomed to a specific thickness. Cut the skin to the appropriate size to fit the Franz diffusion cells.

  • Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the dermal side is in contact with the receptor chamber. Clamp the chambers together securely to prevent leaks.

  • System Equilibration: Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small stir bar in the receptor chamber. Place the assembled cells in a water bath set to maintain a skin surface temperature of 32°C. Allow the system to equilibrate.

  • Dosing: Apply a precise amount of the this compound formulation to the epidermal surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the receptor solution from the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis: Analyze the collected samples using a validated HPLC method to determine the concentration of this compound and its metabolite, nicotinic acid.

  • Data Analysis: Plot the cumulative amount of this compound permeated per unit area against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can then be calculated by dividing the steady-state flux by the concentration of the drug in the donor vehicle.

Conclusion

In silico modeling is an indispensable tool in modern drug development, offering a rapid and cost-effective means of predicting the skin permeation of topical and transdermal drug candidates. For a model compound like this compound, a wealth of experimental data can be leveraged to build and validate robust QSAR and machine learning models. By combining the predictive power of in silico approaches with rigorous in vitro experimental validation, researchers can accelerate the design and optimization of novel drug delivery systems. This guide provides the foundational knowledge and detailed protocols necessary for scientists and researchers to embark on the in silico modeling of this compound skin permeation, ultimately contributing to the advancement of transdermal drug delivery.

References

In Vitro Genotoxicity Assessment of Ethyl Nicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the in vitro genotoxic potential of ethyl nicotinate (B505614). Given the absence of publicly available genotoxicity data for ethyl nicotinate, this document outlines the standard battery of tests that would be employed to evaluate its safety profile, in accordance with international regulatory guidelines. The focus is on providing detailed experimental protocols and data interpretation frameworks for the core in vitro genotoxicity assays: the bacterial reverse mutation test (Ames test), the in vitro mammalian chromosomal aberration test, and the in vitro mammalian cell micronucleus test.

Introduction to In Vitro Genotoxicity Testing

Genotoxicity assessment is a critical component of safety evaluation for new and existing chemicals, including active pharmaceutical ingredients and cosmetic components like this compound. In vitro genotoxicity tests are designed to detect DNA damage and mutations, which can be indicative of carcinogenic or mutagenic potential. A standard battery of tests is typically required to cover different genotoxic endpoints.

Metabolic Activation of this compound

This compound is an ester of nicotinic acid and ethanol. In vivo and in vitro studies on skin preparations have shown that this compound is metabolized by esterases to its primary metabolite, nicotinic acid (niacin), and ethanol.[1][2] Nicotinic acid, a form of vitamin B3, is an endogenous compound that is further metabolized via the Preiss-Handler pathway to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), an essential coenzyme.[3][4][5]

For in vitro genotoxicity assays, it is crucial to incorporate a metabolic activation system to mimic the metabolic processes that occur in the body. The most common system is the S9 fraction, a post-mitochondrial supernatant of liver homogenate from rodents pre-treated with enzyme-inducing agents. The S9 fraction contains a variety of metabolic enzymes, including esterases, which would facilitate the conversion of this compound to nicotinic acid. Therefore, all in vitro genotoxicity tests for this compound should be conducted with and without an exogenous metabolic activation system (S9).

Signaling Pathway of this compound Metabolism

Ethyl_Nicotinate This compound Esterases Esterases (present in S9 mix) Ethyl_Nicotinate->Esterases Hydrolysis Nicotinic_Acid Nicotinic Acid (Niacin/Vitamin B3) Esterases->Nicotinic_Acid Preiss_Handler Preiss-Handler Pathway Nicotinic_Acid->Preiss_Handler NAD Nicotinamide Adenine Dinucleotide (NAD+) Preiss_Handler->NAD

Caption: Metabolic pathway of this compound.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.[3][6][7][8][9] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively). The assay assesses the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Experimental Protocol: Ames Test for this compound

A hypothetical experimental design for an Ames test on this compound is presented below.

ParameterDescription
Test Guideline OECD 471
Test Strains S. typhimurium: TA98, TA100, TA1535, TA1537E. coli: WP2 uvrA
Test Conditions With and without S9 metabolic activation
Exposure Method Plate incorporation or pre-incubation method
Concentrations A preliminary toxicity test would determine the concentration range. A typical range would be 5 to 5000 µ g/plate in five logarithmic steps.
Controls Negative (Vehicle) Control: Solvent used to dissolve this compound (e.g., DMSO).Positive Controls: - Without S9: Sodium azide (B81097) (for TA100, TA1535), 2-nitrofluorene (B1194847) (for TA98), 9-aminoacridine (B1665356) (for TA1537), 4-nitroquinoline-1-oxide (for WP2 uvrA).- With S9: 2-aminoanthracene (B165279) or benzo[a]pyrene (B130552) for all strains.
Replicates Triplicate plates for each concentration and control.
Endpoint Number of revertant colonies per plate.
Data Analysis A statistically significant, dose-dependent increase in the number of revertant colonies compared to the negative control, and the count exceeding a certain threshold (e.g., doubling of the background), indicates a positive result.

Experimental Workflow: Ames Test

cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Test_Substance This compound (in solvent) Mixing Mix Test Substance, Bacteria, and S9/Buffer Test_Substance->Mixing Bacteria Bacterial Strains (e.g., S. typhimurium) Bacteria->Mixing S9 S9 Mix (for +S9) or Buffer (for -S9) S9->Mixing Plating Add to Molten Top Agar and Pour onto Minimal Glucose Agar Plates Mixing->Plating Incubate Incubate at 37°C for 48-72 hours Plating->Incubate Counting Count Revertant Colonies Incubate->Counting Data_Analysis Statistical Analysis and Interpretation Counting->Data_Analysis cluster_culture Cell Culture cluster_treatment Treatment cluster_harvest Harvesting cluster_analysis Analysis Cell_Culture Culture Mammalian Cells (e.g., CHO, HPBL) Treatment Treat Cells with this compound (±S9) and Controls Cell_Culture->Treatment Metaphase_Arrest Add Metaphase Arresting Agent (e.g., Colcemid) Treatment->Metaphase_Arrest Harvesting Harvest Cells Metaphase_Arrest->Harvesting Slide_Prep Prepare Microscope Slides and Stain Chromosomes Harvesting->Slide_Prep Scoring Microscopic Analysis of Chromosomal Aberrations Slide_Prep->Scoring Data_Analysis Statistical Analysis Scoring->Data_Analysis cluster_culture Cell Culture cluster_treatment Treatment cluster_cyto Cytokinesis Block cluster_analysis Analysis Cell_Culture Culture Mammalian Cells Treatment Treat Cells with this compound (±S9) and Controls Cell_Culture->Treatment CytoB Add Cytochalasin B (optional, but recommended) Treatment->CytoB Incubate Incubate for Cell Division CytoB->Incubate Harvest_Stain Harvest Cells and Stain Incubate->Harvest_Stain Scoring Score Micronuclei in Binucleated Cells Harvest_Stain->Scoring Data_Analysis Statistical Analysis Scoring->Data_Analysis

References

An In-depth Technical Guide to the Effects of Ethyl Nicotinate on Dermal Microcirculation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl nicotinate (B505614), an ester of nicotinic acid (niacin), is a potent topical vasodilator frequently employed as a pharmacological tool to induce a controlled and localized hyperemic response in the skin.[1] Its ability to reliably increase cutaneous blood flow makes it an invaluable agent for the non-invasive assessment of dermal microcirculatory function and dysfunction.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and standard experimental protocols associated with ethyl nicotinate-induced vasodilation. The information presented is intended to serve as a detailed resource for researchers investigating skin physiology, endothelial function, and the efficacy of topical and systemic drugs.

Mechanism of Action

The vasodilatory effect of topical this compound is not direct but is mediated through its hydrolysis and subsequent activation of specific cellular pathways within the skin.

2.1 Bioactivation and Receptor Engagement

Upon topical application, this compound, a lipophilic compound, penetrates the stratum corneum. In the viable epidermis and dermis, it is rapidly hydrolyzed by cutaneous esterases into its active metabolite, nicotinic acid.[4][5] Nicotinic acid then acts as the primary signaling molecule.

2.2 Primary Signaling Pathway: Prostaglandin (B15479496) Synthesis

The predominant mechanism for nicotinate-induced vasodilation is the prostaglandin pathway.[6][7]

  • Receptor Activation: Nicotinic acid binds to and activates the G-protein coupled receptor GPR109A (also known as the niacin receptor), which is expressed on dermal Langerhans cells and keratinocytes.[4]

  • Prostaglandin Release: Activation of GPR109A triggers a signaling cascade that leads to the synthesis and release of prostaglandins (B1171923) (PGs), primarily Prostaglandin D2 (PGD2).[4][8] Studies have shown that topical application of a nicotinate can increase local PGD2 levels by 58- to 122-fold.[8]

  • Vasodilation: Prostaglandins, particularly PGD2, are potent vasodilators that act on the smooth muscle of dermal arterioles and precapillary sphincters, causing them to relax and leading to increased blood flow and erythema.[1][4]

The critical role of this pathway is demonstrated by studies where pre-treatment with non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit the cyclooxygenase (COX) enzymes essential for prostaglandin synthesis, reduces the nicotinate-induced increase in perfusion by as much as 82%.[6][7][9]

2.3 Secondary Signaling Pathway: Sensory Nerve Activation

A secondary mechanism involves the stimulation of local sensory nerves.[6][7] This pathway may involve the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor.[4] The involvement of sensory nerves is supported by evidence that the application of a local anesthetic (lidocaine/prilocaine) can reduce the vasodilatory response by approximately 32%.[6][7]

In contrast, the nitric oxide (NO) pathway does not appear to be significantly involved in the primary vasodilatory response to topical nicotinates.[6][7]

Ethyl_Nicotinate_Signaling_Pathway cluster_skin Dermal Layers cluster_cells Langerhans Cells / Keratinocytes cluster_nerves Sensory Nerves cluster_inhibitors Pharmacological Inhibition EN This compound (Topical Application) CE Cutaneous Esterases EN->CE Hydrolysis NA Nicotinic Acid CE->NA GPR109A GPR109A Receptor NA->GPR109A Binds & Activates SN Sensory Nerve Endings NA->SN COX Prostaglandin Synthesis (COX Enzymes) GPR109A->COX PGD2 Prostaglandin D2 (PGD2) & other PGs COX->PGD2 Vaso Vasodilation (Increased Blood Flow) PGD2->Vaso TRPV1 TRPV1 Channel SN->TRPV1 Activates TRPV1->Vaso NSAID NSAIDs (Aspirin, Ibuprofen) NSAID->COX Inhibits Anesthetic Local Anesthetics (Lidocaine) Anesthetic->SN Blocks

Caption: Signaling pathways of this compound-induced vasodilation.

Quantitative Data on Microcirculatory Effects

The effects of this compound and the influence of various inhibitors have been quantified using techniques such as Laser Doppler Flowmetry (LDF) and Laser Speckle Contrast Imaging (LSCI). The data below is primarily from studies using mthis compound, a closely related and often interchangeably used compound in research.

Parameter StudiedProvocation AgentIntervention / InhibitorKey Quantitative FindingReference(s)
Vasodilatory Response Mthis compoundNSAID (Cyclooxygenase Inhibitor)82% reduction in perfusion increase (p < .01)[6][7]
Vasodilatory Response Mthis compoundLidocaine/Prilocaine (Sensory Nerve Blocker)32% reduction in perfusion increase (p < .01)[6][7]
Vasodilatory Response Mthis compoundL-NMMA (NO Synthase Inhibitor)No significant effect on the microvascular response[6][7]
Prostaglandin Release Mthis compound (10⁻¹ M)None58- to 122-fold increase in PGD2 levels in venous blood[8]
Reproducibility Mthis compoundConcentration variance20 mmol/L concentration generated the most reproducible response[2]
Response Kinetics Mthis compound (20 mmol/L)NonePlateau response achieved between 5 and 20 minutes after application[2]
Anatomical Variation Mthis compoundComparison of different skin sitesSignificantly larger increase in perfusion in the forearm compared to other sites[2]

Experimental Protocols

Accurate assessment of dermal microcirculation using this compound requires standardized protocols.

4.1 Protocol 1: Assessment of Vasodilatory Response using Laser Doppler Flowmetry (LDF)

This protocol outlines the measurement of the hyperemic response to topically applied this compound.

Methodology:

  • Subject Preparation:

    • The subject must rest in a supine or sitting position in a quiet, temperature-controlled room (22-24°C) for at least 20 minutes to acclimatize.[10]

    • Subjects should refrain from consuming caffeine, alcohol, and tobacco for at least 4 hours prior to the measurement.[10]

    • The typical measurement site is the volar forearm, chosen for its robust and reproducible response.[10]

  • Baseline Measurement:

    • Clean the selected skin area with a saline-moistened swab and allow it to dry.

    • Attach the LDF probe to the skin using a double-sided adhesive ring, ensuring firm contact without applying excessive pressure that could occlude microvessels.[10]

    • Record a stable baseline blood flow signal for 5-10 minutes. The output is measured in arbitrary Blood Perfusion Units (BPU).[10]

  • Pharmacological Provocation:

    • Apply a defined volume and concentration of this compound solution (e.g., 15 µL of a 20-50 mM solution) to the skin area under the LDF probe.[2][11]

  • Post-Application Measurement:

    • Continuously record the LDF signal as the blood flow increases.

    • Monitor the response until a peak or plateau is reached and the blood flow begins to return towards the baseline. This typically occurs within 20-30 minutes.[2]

  • Data Analysis:

    • Quantify key pharmacodynamic parameters:

      • Time to Onset: Time from application to the first significant increase in blood flow.[12]

      • Time to Peak (T_max): Time from application to the maximum response.[12]

      • Maximum Response (R_max): The peak BPU value minus the baseline BPU value.[12]

      • Area Under the Curve (AUC): The integrated response over time, representing total perfusion.[12]

LDF_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Subject Acclimatization (20 min, 22-24°C) B Site Selection & Cleaning (e.g., Volar Forearm) A->B C Attach LDF Probe B->C D Record Stable Baseline (5-10 min) C->D E Topical Application of this compound D->E F Continuous LDF Recording (Monitor Hyperemic Response) E->F G Quantify Parameters (R_max, T_max, AUC) F->G

Caption: Experimental workflow for nicotinate provocation with LDF.

4.2 Protocol 2: Investigating Signaling Pathways with Iontophoresis and LDF

Iontophoresis is a non-invasive technique used to deliver charged molecules into the skin to probe specific vascular functions, such as endothelium-dependent and -independent vasodilation.[13][14] While not used to deliver this compound itself, it is a key method for studying the pathways (like NO and sensory nerves) that nicotinates are compared against.

Methodology:

  • Subject and Site Preparation: Follow the same preparation steps as in Protocol 1.

  • Inhibitor Administration (for mechanism studies):

    • To investigate a specific pathway, an inhibitor can be administered systemically (e.g., oral aspirin (B1665792) to inhibit COX) or locally via microdialysis prior to the experiment.[9][15] A control/placebo site is essential.

  • Iontophoresis Setup:

    • Place a drug delivery chamber (the active electrode) over an LDF probe at the measurement site. Place a larger return electrode on a separate skin area (e.g., further up the arm).[16]

    • Fill the chamber with a solution of a charged vasoactive drug (e.g., 2% Acetylcholine (B1216132) Chloride, a positive ion).[16]

  • Drug Delivery and Measurement:

    • Record a stable LDF baseline.

    • Apply a low-intensity direct current (e.g., 0.2 mA for 20 seconds) from an iontophoresis controller.[16] The polarity of the active electrode must match the charge of the drug ion to repel it into the skin (anodal for acetylcholine).[14]

    • Simultaneously record the LDF response to the drug delivery.

    • Multiple stimuli can be delivered in a dose-response fashion.[17]

  • Data Analysis:

    • Compare the LDF response (AUC or R_max) at the inhibitor-treated site versus the control site to determine the contribution of the inhibited pathway to the vasodilation.

Iontophoresis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Subject Acclimatization & Site Prep B Inhibitor Administration (Systemic or Local, Optional) A->B C Place Iontophoresis Chamber & LDF Probe B->C D Record LDF Baseline C->D E Apply Current to Deliver Charged Vasoactive Drug D->E F Measure Vasodilatory Response with LDF E->F G Compare Response vs. Control (or Pre-Inhibitor) F->G

Caption: Workflow for studying vascular pathways using Iontophoresis.

Conclusion for Drug Development Professionals

This compound serves as a robust and reliable topical agent for probing the functional integrity of the dermal microvasculature. For researchers and drug development professionals, it offers several key applications:

  • Screening Tool: It can be used as a standardized provocation agent to assess the anti-inflammatory or vasoactive properties of novel topical or systemic compounds. A test compound's ability to attenuate the nicotinate-induced erythema can provide a quantitative measure of its efficacy.

  • Target Validation: By understanding that the nicotinate response is primarily mediated by prostaglandins and sensory nerves, it provides a well-characterized in-vivo human model to study drugs targeting these specific pathways.

  • Bioavailability Assessment: The magnitude and kinetics of the vasodilatory response can serve as a surrogate marker for the percutaneous absorption and local bioavailability of the applied nicotinate, offering insights into formulation performance.[12][18]

References

An In-Depth Technical Guide to Targeting the MAPK/ERK Signaling Pathway in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1] This document outlines the key components of the MAPK/ERK pathway, presents a detailed experimental protocol for evaluating the efficacy of a novel inhibitor, and provides a framework for data analysis and interpretation.

The MAPK/ERK Signaling Pathway

The MAPK/ERK cascade is a highly conserved signaling pathway that transmits extracellular signals to the cell nucleus, culminating in the regulation of gene expression.[1][2] The pathway is typically initiated by the activation of a receptor tyrosine kinase (RTK) on the cell surface, which triggers a sequential phosphorylation cascade involving RAS, RAF, MEK, and ERK.[3]

Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to changes in gene expression that drive cellular processes such as proliferation, differentiation, and survival.[1] In many cancers, mutations in components of this pathway, such as BRAF or RAS, lead to its constitutive activation, promoting uncontrolled cell growth.[2]

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Translocates & Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation,\nSurvival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation,\nSurvival, etc. Drives

MAPK/ERK Signaling Pathway Overview.

Experimental Protocol: In Vitro MEK1 Kinase Inhibition Assay

This protocol details a cell-free in vitro kinase assay to determine the inhibitory activity of a test compound ("Compound-X") against MEK1, a key kinase in the MAPK/ERK pathway.[1] Such assays are fundamental in early-stage drug discovery for assessing the potency and selectivity of potential inhibitors.[4]

I. Materials and Reagents

  • Recombinant active MEK1 enzyme

  • Inactive ERK2 substrate

  • Compound-X (dissolved in DMSO)

  • Kinase assay buffer

  • ATP solution

  • 96-well plates

  • Stop solution

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

II. Assay Procedure

  • Compound Preparation : Prepare a serial dilution of Compound-X in kinase assay buffer. Include a vehicle control (DMSO) without the compound.

  • Enzyme and Substrate Addition : Add the MEK1 enzyme and ERK2 substrate solution to each well of a 96-well plate.

  • Compound Incubation : Add the diluted Compound-X or vehicle control to the respective wells. Incubate at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation : Initiate the kinase reaction by adding the ATP solution to all wells.

  • Reaction Incubation : Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation of ERK2 by MEK1.

  • Reaction Termination : Stop the reaction by adding the stop solution.

  • Signal Detection : Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

III. Data Analysis

  • Measure the luminescence or fluorescence signal from each well.

  • Normalize the data by subtracting the background signal (wells without enzyme).

  • Calculate the percentage of kinase inhibition for each concentration of Compound-X relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the Compound-X concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound-X Serial Dilutions D Add Compound-X Dilutions to Plate A->D B Prepare MEK1 Enzyme & ERK2 Substrate Mix C Add Enzyme/Substrate Mix to 96-well Plate B->C C->D E Incubate for Compound Binding D->E F Initiate Reaction with ATP E->F G Incubate for Kinase Reaction F->G H Terminate Reaction G->H I Add Detection Reagent & Measure Signal H->I J Normalize Data I->J K Calculate % Inhibition J->K L Determine IC50 Value K->L

Workflow for the In Vitro MEK1 Kinase Inhibition Assay.

Data Presentation: Efficacy of Compound-X on MEK1 Kinase Activity

The following table summarizes hypothetical quantitative data from the in vitro MEK1 kinase inhibition assay. The results demonstrate a dose-dependent inhibition of MEK1 activity by Compound-X.

Compound-X Concentration (nM)Mean Signal (Luminescence Units)Standard Deviation% Inhibition
0 (Vehicle Control)125,4325,6780%
1110,2344,98712.1%
1085,6783,87631.7%
5063,2102,98749.6%
10045,1232,13464.0%
50015,67898787.5%
10005,43245695.7%

IC50 Value: 52.5 nM

This technical guide provides a foundational understanding of the MAPK/ERK pathway and a practical framework for the initial assessment of targeted inhibitors. Further characterization of promising compounds would involve cellular assays to confirm on-target activity and broader selectivity profiling to assess off-target effects.[4]

References

Unveiling the Purity Landscape: A Technical Guide to Ethyl Nicotinate Impurity Profiling by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pharmaceutical industry, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring the safety and efficacy of the final drug product. Ethyl nicotinate (B505614), a key intermediate in the synthesis of various pharmaceuticals, requires rigorous analytical assessment to identify and quantify any impurities. This technical guide provides an in-depth exploration of the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive impurity profiling of ethyl nicotinate.

Introduction to Impurity Profiling

Impurity profiling is the identification and quantification of all potential unwanted chemicals in a pharmaceutical substance.[1] These impurities can originate from various sources, including raw materials, the manufacturing process, and degradation of the substance over time.[2][3][4] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the reporting, identification, and toxicological qualification of impurities.[5] GC-MS is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile impurities that may be present in this compound.[6]

Synthesis and Potential Impurities of this compound

This compound is typically synthesized via the esterification of nicotinic acid with ethanol, often using an acid catalyst.[7][8] This process, while generally efficient, can lead to the formation of several impurities. Understanding the synthesis pathway is crucial for predicting and identifying potential process-related impurities and by-products.

G cluster_reactants Starting Materials cluster_reaction Esterification Reaction cluster_products Products & Impurities Nicotinic Acid Nicotinic Acid Reaction Reaction Nicotinic Acid->Reaction Ethanol Ethanol Ethanol->Reaction This compound This compound Reaction->this compound Nicotinic Acid (Unreacted) Nicotinic Acid (Unreacted) Reaction->Nicotinic Acid (Unreacted) Ethanol (Unreacted) Ethanol (Unreacted) Reaction->Ethanol (Unreacted) Diethyl Ether (By-product) Diethyl Ether (By-product) Reaction->Diethyl Ether (By-product) Other Esters (By-product) Other Esters (By-product) Reaction->Other Esters (By-product)

Figure 1. Synthesis Pathway of this compound and Potential Impurities.

In addition to process-related impurities, degradation products can also be present. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradants and to develop a stability-indicating analytical method.[1][6][9]

Quantitative Analysis of this compound Impurities

A comprehensive impurity profile requires the accurate quantification of all identified impurities. The following table summarizes typical impurities found in this compound, along with their potential sources and representative analytical limits. The data is compiled from a representative Certificate of Analysis and literature on related compounds.

Impurity NamePotential SourceTypical Limit of Quantification (LOQ)Representative Acceptance Criteria
Nicotinic AcidUnreacted Starting Material, Hydrolysis0.01%≤ 0.15%
EthanolUnreacted Starting Material, Solvent0.05%≤ 0.5%
Diethyl EtherBy-product of Esterification0.01%≤ 0.05%
Positional Isomers (e.g., Ethyl Isonicotinate)Impurity in Starting Material0.01%≤ 0.10% each
Any Unspecified ImpurityProcess or Degradation0.03%≤ 0.10%
Total ImpuritiesAll Sources-≤ 1.0%

Experimental Protocol: GC-MS Method for Impurity Profiling

This section outlines a detailed experimental protocol for the analysis of this compound impurities using GC-MS. This method is a composite based on best practices for the analysis of related pharmaceutical compounds and should be validated for its intended use.[10][11]

Sample and Standard Preparation
  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or dichloromethane.

  • Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 10 mg/mL in the same solvent.

  • Impurity Standard Solution: Prepare a stock solution containing known or expected impurities at a concentration of approximately 0.1 mg/mL each. This solution will be used for identification and to determine the response factors.

GC-MS Instrumentation and Parameters
ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (50:1) for the main component assay, Splitless for impurity analysis
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 400 amu (Full Scan)
Solvent Delay 3 minutes
Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of all known impurities from the main peak and from each other.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. Typically, LOD is determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the expected impurity concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. This is determined by recovery studies, spiking the sample matrix with known amounts of impurities. Recoveries are typically expected to be within 80-120%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should typically be less than 10%.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Workflow

The overall workflow for the impurity profiling of this compound using GC-MS is a systematic process from sample receipt to the final analytical report.

G Sample Receipt Sample Receipt Sample Preparation Sample Preparation Sample Receipt->Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Impurity Identification Impurity Identification Data Processing->Impurity Identification Impurity Quantification Impurity Quantification Data Processing->Impurity Quantification Reporting Reporting Impurity Identification->Reporting Impurity Quantification->Reporting

Figure 2. Experimental Workflow for GC-MS Impurity Profiling.

Conclusion

This technical guide has provided a comprehensive overview of the application of GC-MS for the impurity profiling of this compound. By understanding the potential impurities arising from synthesis and degradation, and by employing a robust and validated GC-MS method, pharmaceutical scientists can ensure the quality, safety, and efficacy of this important pharmaceutical intermediate. The detailed experimental protocol and workflow presented herein serve as a valuable resource for laboratories involved in the quality control and development of pharmaceuticals containing this compound.

References

Ethyl Nicotinate as a Penetration Enhancer in Transdermal Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transdermal drug delivery offers a non-invasive route for systemic drug administration, bypassing first-pass metabolism and providing controlled release. However, the formidable barrier of the stratum corneum limits the permeation of many therapeutic agents. Chemical penetration enhancers are a key strategy to overcome this barrier, and among them, ethyl nicotinate (B505614) has garnered significant attention. This technical guide provides an in-depth analysis of ethyl nicotinate as a penetration enhancer, elucidating its mechanisms of action, summarizing key experimental findings, and detailing relevant experimental protocols. Through a comprehensive review of scientific literature, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in the development of novel transdermal drug delivery systems.

Introduction

The skin, particularly its outermost layer, the stratum corneum, serves as a highly effective barrier against the ingress of foreign substances. While essential for protection, this barrier poses a significant challenge for the transdermal delivery of therapeutic molecules. To enhance skin permeability, various physical and chemical methods have been explored. Chemical penetration enhancers are compounds that reversibly decrease the barrier resistance of the stratum corneum, thereby facilitating the transport of drugs across the skin.

This compound, the ethyl ester of nicotinic acid (niacin), is a well-known topically active vasodilator. Upon application to the skin, it is rapidly metabolized by cutaneous esterases to nicotinic acid, which then elicits a localized erythema due to vasodilation. This physiological response, coupled with its chemical properties, makes this compound a subject of interest as a penetration enhancer for a variety of drugs. This guide will delve into the multifaceted role of this compound in transdermal drug delivery, providing a detailed overview of its mechanisms, experimental evaluation, and application.

Mechanism of Action

The primary mechanism by which this compound enhances transdermal drug delivery is through the enzymatic hydrolysis to its active metabolite, nicotinic acid.[1] This conversion is catalyzed by esterase enzymes present in the skin.[1] Nicotinic acid then initiates a cascade of physiological events, primarily vasodilation, which is believed to contribute to the enhanced permeation of co-administered drugs.

Vasodilation Signaling Pathway

The vasodilatory effect of nicotinic acid is predominantly mediated by the release of prostaglandins (B1171923), specifically Prostaglandin (B15479496) D2 (PGD2) and Prostaglandin E2 (PGE2).[1][2][3]

The proposed signaling pathway is as follows:

  • Receptor Binding: Nicotinic acid binds to the G-protein coupled receptor GPR109A, which is expressed on Langerhans cells in the epidermis.[1]

  • Enzyme Activation: This binding activates phospholipase A2, leading to the release of arachidonic acid from the cell membrane.

  • Prostaglandin Synthesis: Arachidonic acid is then converted into PGD2 and PGE2 by cyclooxygenase (COX) enzymes and specific prostaglandin synthases.[1][4]

  • Vasodilation: These prostaglandins diffuse to the dermal microvasculature and bind to their respective receptors (DP1 for PGD2 and EP2/EP4 for PGE2) on vascular smooth muscle cells, leading to relaxation and vasodilation.

This increased cutaneous blood flow can potentially enhance the clearance of the permeated drug from the dermal tissue into the systemic circulation, thereby maintaining a favorable concentration gradient for continued drug permeation.

Additionally, there is evidence to suggest that nicotinic acid may also activate the capsaicin (B1668287) receptor, Transient Receptor Potential Vanilloid 1 (TRPV1), which can contribute to the sensation of heat and vasodilation.[5]

Nicotinic Acid-Induced Vasodilation Signaling Pathway cluster_epidermis Epidermis cluster_dermis Dermis This compound This compound Esterases Esterases This compound->Esterases Metabolism Nicotinic Acid Nicotinic Acid Esterases->Nicotinic Acid Langerhans Cell Langerhans Cell Nicotinic Acid->Langerhans Cell Activates GPR109A GPR109A Receptor Phospholipase A2 Phospholipase A2 GPR109A->Phospholipase A2 Activates Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid Releases COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes Substrate for PGD2/PGE2 PGD2 & PGE2 COX Enzymes->PGD2/PGE2 Synthesizes Vascular Smooth Muscle Vascular Smooth Muscle PGD2/PGE2->Vascular Smooth Muscle Acts on Vasodilation Vasodilation Vascular Smooth Muscle->Vasodilation Increased Blood Flow Increased Blood Flow Vasodilation->Increased Blood Flow Drug Permeation Enhanced Drug Permeation Increased Blood Flow->Drug Permeation

Nicotinic Acid-Induced Vasodilation Pathway.

Quantitative Data on Penetration Enhancement

The efficacy of a penetration enhancer is quantified by parameters such as the enhancement ratio (ER), steady-state flux (Jss), and the permeability coefficient (Kp). The lag time (t_lag), which is the time taken for the drug to reach a steady-state flux, can also be affected. Below are tables summarizing the quantitative effects of various enhancers on the transdermal delivery of common non-steroidal anti-inflammatory drugs (NSAIDs). While direct data for this compound is limited in comparative studies, the provided data for other enhancers offers a valuable benchmark for its potential efficacy.

Table 1: In Vitro Permeation Parameters of Ibuprofen (B1674241) with Various Enhancers

Enhancer (5%)Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) x 10³ (cm/h)Enhancement Ratio (ER)Reference
Control (No Enhancer)2.65 ± 0.400.053 ± 0.0081.00[1]
Allantoin7.42 ± 1.110.148 ± 0.0222.80[1]
Oleic Acid6.80 ± 1.020.136 ± 0.0202.57[1]
Menthol5.54 ± 0.830.111 ± 0.0172.09[6]
Limonene4.88 ± 0.730.098 ± 0.0151.84[6]

Table 2: In Vitro Permeation Parameters of Ketoprofen (B1673614) with Various Enhancers

EnhancerFlux (Jss) (µg/cm²/h)Lag Time (min)Enhancement Ratio (ER)Reference
Control (No Enhancer)1.57 ± 0.23106.44 ± 16.551.00[7]
Oleic Acid2.58 ± 1.7353.66 ± 41.501.64[7]
N-methyl-2-pyrrolidone (NMP)2.11 ± 0.44122.96 ± 20.091.34[7]
Ethosomes165.7 ± 19 to 207.1 ± 23.3-1.75 - 2.19[8]

Table 3: In Vitro Permeation Parameters of Diclofenac Sodium with Various Formulations

FormulationFlux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) x 10³ (cm/h)Cumulative Amount at 24h (µg/cm²)Reference
Commercial Gel--24.4 ± 2.7[9]
Lipogel--86.5 ± 9.4[9]
Microemulsion (F3)42.98 ± 4.98--[10]
Microemulsion (M4 with enhancers)-5.3 ± 1.2-[4]

Table 4: In Vitro Permeation Parameters of Piroxicam (B610120) with Various Enhancers

EnhancerFlux (Jss) (µg/cm²/h)Enhancement Ratio (ER)Lag Time (h)Reference
Control (Emulgel base)1.4281.00-[11]
Myrj 52 (0.25%)4.4413.11-[11]
Oleic Acid (1.0%)->1 (greatest effect)-[12]
Nanoemulgel (BG6)0.042 ± 0.003 (mg/cm²/h)-0.41 ± 0.03[13]

Experimental Protocols

The evaluation of this compound as a penetration enhancer involves a series of well-defined in vitro and in vivo experimental protocols.

In Vitro Skin Permeation Studies using Franz Diffusion Cells

This is the most common method for assessing the permeation of drugs through the skin.

Objective: To quantify the rate and extent of drug permeation across an excised skin membrane from a formulation containing this compound.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine, rat)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Test formulation (drug with and without this compound)

  • Control formulation (drug without this compound)

  • Water bath with circulator

  • Magnetic stirrers

  • Syringes and vials for sampling

  • Analytical instrument (e.g., HPLC)

Protocol:

  • Skin Preparation:

    • Excise full-thickness skin from the donor (e.g., human cadaver, pig ear).

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

    • The skin can be used as full-thickness or separated into epidermis and dermis by heat or chemical treatment.

  • Franz Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

    • Clamp the two compartments together securely to prevent leakage.

  • Temperature and Mixing:

    • Fill the receptor compartment with a known volume of pre-warmed (32°C or 37°C) and degassed receptor solution.

    • Place a small magnetic stir bar in the receptor compartment.

    • Place the assembled Franz cells in a water bath maintained at a constant temperature to ensure the skin surface temperature is approximately 32°C.

    • Start the magnetic stirrers to ensure the receptor fluid is well-mixed.

  • Dosing:

    • Apply a precise amount of the test or control formulation to the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the receptor solution through the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method, such as HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of the skin at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) by dividing the flux by the initial drug concentration in the donor compartment.

    • Determine the lag time (t_lag) by extrapolating the linear portion of the plot to the x-axis.

    • Calculate the enhancement ratio (ER) by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

Franz Diffusion Cell Experimental Workflow Start Start Prepare Skin Membrane Prepare Skin Membrane Start->Prepare Skin Membrane Assemble Franz Cell Assemble Franz Cell Prepare Skin Membrane->Assemble Franz Cell Equilibrate System Equilibrate System (Temp & Stirring) Assemble Franz Cell->Equilibrate System Apply Formulation Apply Formulation Equilibrate System->Apply Formulation Collect Samples at Time Intervals Collect Samples at Time Intervals Apply Formulation->Collect Samples at Time Intervals Analyze Samples (HPLC) Analyze Samples (HPLC) Collect Samples at Time Intervals->Analyze Samples (HPLC) Data Analysis Calculate Jss, Kp, Lag Time, ER Analyze Samples (HPLC)->Data Analysis End End Data Analysis->End

In Vitro Permeation Study Workflow.
In Vivo Studies

In vivo studies are crucial for confirming the findings from in vitro experiments and for assessing the safety and efficacy of the formulation in a living system.

This model allows for the simultaneous evaluation of skin permeation, metabolism, and systemic absorption.

Objective: To assess the disposition and metabolism of topically applied this compound and a co-administered drug in vivo.

Protocol:

  • Surgically insert two agar (B569324) gel discs subcutaneously in the abdominal region of a hairless rat.

  • Apply the formulation containing this compound and the drug to the skin surface over one of the agar gel discs.

  • Collect blood samples at regular intervals.

  • At the end of the experiment, euthanize the rat and collect the agar discs and the treated skin area.

  • Analyze the plasma, agar gels, and skin homogenate for the concentrations of the parent drug, its metabolites, this compound, and nicotinic acid.[12]

This non-invasive technique is used to measure the change in cutaneous blood flow induced by this compound.

Objective: To quantify the vasodilatory effect of this compound and correlate it with the permeation of a co-administered drug.

Protocol:

  • Apply the formulation containing this compound to a defined area on the skin of a human volunteer or animal.

  • Use a laser Doppler probe to measure the microvascular blood perfusion in the treated area over time.

  • The increase in blood flow provides an indirect measure of the penetration and activity of this compound.

  • This can be combined with measurements of the systemic concentration of a co-administered drug to establish a correlation.

Conclusion

This compound stands as a promising penetration enhancer for transdermal drug delivery. Its mechanism of action, primarily driven by enzymatic conversion to the vasodilator nicotinic acid, offers a physiological means to enhance drug permeation. The activation of the GPR109A receptor and the subsequent prostaglandin-mediated vasodilation are key events in this process. While more comprehensive quantitative data directly comparing the enhancement effect of this compound on a wide range of drugs is needed, the existing evidence and well-established experimental protocols provide a solid foundation for its further investigation and application. The detailed methodologies and understanding of the signaling pathways presented in this guide are intended to facilitate the rational design and evaluation of novel and effective transdermal drug delivery systems incorporating this compound. For researchers and drug development professionals, a thorough understanding of these principles is paramount to harnessing the full potential of this compound as a valuable tool in transdermal formulation development.

References

Development of ethyl nicotinate-loaded microemulsions for topical application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Development of Ethyl Nicotinate-Loaded Microemulsions for Topical Application

Introduction

Ethyl nicotinate (B505614), an ester of nicotinic acid, is a potent peripheral vasodilator used in topical formulations to induce localized erythema and increase blood flow.[1][2] These properties make it valuable for relieving muscle and joint pain and as a tool for assessing skin viability.[2][3] However, its delivery into the skin needs to be optimized to ensure efficacy while controlling its potent effects. Microemulsions have emerged as a highly effective drug delivery system for topical applications.[4]

Microemulsions are thermodynamically stable, transparent, and isotropic dispersions of oil and water stabilized by a combination of surfactant and co-surfactant.[5][6] With droplet sizes typically under 100 nm, they offer numerous advantages, including ease of preparation, long-term stability, and an enhanced capacity to solubilize both hydrophilic and lipophilic drugs.[5][7] Most importantly, the components of microemulsions can act as penetration enhancers, facilitating the transport of active ingredients through the stratum corneum, the skin's primary barrier.[4]

This technical guide provides a comprehensive overview of the core processes involved in the development of this compound-loaded microemulsions. It details the experimental protocols for formulation and characterization, presents quantitative data in a structured format, and visualizes key workflows and mechanisms.

Mechanism of Action: Vasodilation Signaling Pathway

The primary pharmacological effect of topically applied this compound is vasodilation. While the complete mechanism is still under investigation, it is understood to be primarily mediated by the release of prostaglandins (B1171923).[2][3] Upon penetrating the skin, the this compound is metabolized into nicotinic acid, which stimulates cutaneous cells to synthesize and release prostaglandins.[1] These prostaglandins then act on the smooth muscle of nearby blood capillaries, causing them to relax, which results in vasodilation and increased local blood flow.[2][3]

Vasodilation_Pathway A Topical Application of This compound Microemulsion B Penetration through Stratum Corneum A->B C Metabolism to Nicotinic Acid (in Epidermis & Dermis) B->C D Stimulation of Cutaneous Cells C->D E Release of Prostaglandins (e.g., PGD2) D->E F Action on Vascular Smooth Muscle Receptors E->F G Vasodilation & Increased Cutaneous Blood Flow F->G

Figure 1: Vasodilation signaling pathway of topical this compound.

Formulation Development and Optimization

The development of a stable and effective microemulsion involves a systematic approach, beginning with component selection and culminating in the identification of an optimal formulation using pseudoternary phase diagrams.

Experimental Protocol: Component Selection

Objective: To identify a suitable oil, surfactant, and co-surfactant that provide good solubilizing capacity for this compound.

Methodology:

  • Solubility Screening: An excess amount of this compound is added to a fixed volume (e.g., 2 mL) of various oils (e.g., isopropyl myristate, oleic acid, tea tree oil), surfactants (e.g., Tween 80, Labrasol®), and co-surfactants (e.g., PEG 400, Peceol®, ethanol).[8][9]

  • Equilibration: The mixtures are sealed in vials and agitated using a mechanical shaker at a constant temperature (e.g., 37°C) for a set period (e.g., 72 hours) to reach equilibrium.[8]

  • Centrifugation: The equilibrated samples are centrifuged (e.g., at 12,000 rpm for 10 minutes) to separate the undissolved drug.[9]

  • Quantification: The supernatant is carefully removed, diluted with a suitable solvent, and the concentration of the dissolved this compound is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[7][10]

  • Selection: The oil, surfactant, and co-surfactant demonstrating the highest solubility for the drug are selected for further study.

Experimental Protocol: Construction of Pseudoternary Phase Diagram

Objective: To identify the concentration ranges of the selected components (oil, surfactant/co-surfactant mix, and water) that result in the formation of a stable microemulsion.

Methodology:

  • Preparation of Surfactant Mixture (Smix): The selected surfactant and co-surfactant are mixed in various fixed weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).[8][9]

  • Titration: For each Smix ratio, a series of mixtures containing varying ratios of oil and Smix are prepared (e.g., 1:9, 2:8, ... 9:1).[8]

  • Water Titration: Each oil/Smix mixture is titrated dropwise with purified water under constant, gentle magnetic stirring at ambient temperature.[8][9]

  • Visual Observation: After each addition of water and a period of equilibration, the samples are visually inspected for transparency. The transition from a clear, single-phase microemulsion to a turbid or biphasic emulsion is noted.[5]

  • Diagram Construction: The percentages of oil, Smix, and water at which microemulsion exists are plotted on a triangular coordinate system (a pseudoternary phase diagram) to delineate the microemulsion region.[8]

Experimental Protocol: Preparation of this compound-Loaded Microemulsion

Objective: To prepare the final drug-loaded microemulsion based on the phase diagram.

Methodology:

  • Select a specific composition from within the identified microemulsion region of the phase diagram.

  • Dissolve the required amount of this compound in the oil phase.

  • Add the specified amount of the Smix to the oil-drug mixture and mix until a clear solution is formed.

  • Add the required amount of water dropwise to the mixture under gentle magnetic stirring until a transparent, homogenous microemulsion is formed spontaneously.[7][8]

Formulation_Workflow cluster_0 Pre-formulation cluster_1 Formulation & Optimization cluster_2 Preparation A Select Potential Oils, Surfactants, Co-surfactants B Perform Drug Solubility Studies A->B C Select Components with Highest Solubility B->C D Construct Pseudoternary Phase Diagrams (Varying Smix Ratios) C->D E Identify Stable Microemulsion Region D->E F Select Optimal Formulations for Characterization E->F G Prepare Selected Formulation (Oil + Smix + Water) F->G H Incorporate This compound G->H I Final Microemulsion H->I

Figure 2: Workflow for the formulation of this compound microemulsion.

Physicochemical Characterization

Once formulated, microemulsions must be characterized to ensure they meet the required specifications for stability, appearance, and performance.

Summary of Characterization Data

The following table summarizes typical characterization parameters for topical microemulsions developed for nicotinic acid derivatives, which serve as a proxy for this compound formulations.

ParameterTypical RangeSignificance
Visual Appearance Clear to translucentIndicates formation of a single-phase, isotropic system.
Droplet Size < 100 nmSmall size provides a large surface area for drug release and skin penetration.[5]
Polydispersity Index (PDI) < 0.3Indicates a narrow and uniform droplet size distribution, which is crucial for stability.[11][12]
Zeta Potential > ±30 mVHigh magnitude suggests good physical stability due to electrostatic repulsion between droplets.[9]
pH 5.0 - 6.5Should be within a non-irritating range compatible with the skin's natural pH.[10]
Viscosity 20 - 200 cpsDetermines the spreadability and retention time of the formulation on the skin.[7][10]
Drug Content 95% - 105%Ensures accurate dosing and formulation consistency.[7]

Table 1: Key Physicochemical Characterization Parameters for Topical Microemulsions.

Experimental Protocols for Characterization
  • Droplet Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) using a Zetasizer. The formulation is diluted with deionized water before analysis to avoid multiple scattering effects.[9][11]

  • Zeta Potential: Determined using the same DLS instrument by measuring the electrophoretic mobility of the droplets in an electric field. This indicates the surface charge and predicts stability.[9][12]

  • Viscosity: Measured using a rheometer or a Brookfield viscometer with an appropriate spindle at a controlled temperature (e.g., 25°C).[10]

  • pH Measurement: The pH of the undiluted microemulsion is measured directly using a calibrated digital pH meter at room temperature.[10]

  • Drug Content: A known quantity of the microemulsion is dissolved in a suitable solvent to break the structure and release the drug. The solution is then filtered and analyzed by HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.[7]

In Vitro Performance Evaluation

In vitro studies are essential to assess the drug release profile from the microemulsion and its ability to permeate the skin.

Experimental Protocol: In Vitro Drug Release Study

Objective: To determine the rate and extent of this compound release from the microemulsion.

Methodology:

  • Apparatus: A vertical Franz diffusion cell is used.[10][13]

  • Membrane: A synthetic membrane (e.g., 0.45 µm cellulose (B213188) acetate) is mounted between the donor and receptor compartments.[9]

  • Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate (B84403) buffer pH 7.4) that ensures sink conditions. The medium is maintained at 37 ± 0.5°C and constantly stirred.[14]

  • Application: A precise amount of the this compound-loaded microemulsion is placed in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), aliquots are withdrawn from the receptor compartment, and an equal volume of fresh medium is added to maintain a constant volume.[15]

  • Analysis: The samples are analyzed by HPLC or another validated method to quantify the amount of this compound released.

  • Data Analysis: The cumulative amount of drug released per unit area is plotted against time. The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi) to determine the mechanism of drug release.[15][16]

Experimental Protocol: In Vitro Skin Permeation Study

Objective: To evaluate the permeation of this compound through the skin from the microemulsion formulation.

Methodology:

  • Skin Preparation: Full-thickness skin from a suitable animal model (e.g., mouse or rat) is excised.[13] Subcutaneous fat and tissues are carefully removed. The skin is then stored frozen until use.[13]

  • Apparatus and Setup: The protocol is similar to the in vitro release study, but the synthetic membrane is replaced with the prepared animal skin, with the stratum corneum facing the donor compartment.[10][14]

  • Procedure: The experiment is conducted following the same steps for application, sampling, and analysis as the drug release study.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against the square root of time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of the plot.

In_Vitro_Workflow A Assemble Franz Diffusion Cell B Fill Receptor with Medium (e.g., PBS pH 7.4, 37°C) A->B C Mount Membrane (Synthetic or Excised Skin) B->C D Apply Microemulsion to Donor Compartment C->D E Withdraw Samples from Receptor at Timed Intervals D->E F Replenish with Fresh Medium E->F G Quantify Drug in Samples (e.g., HPLC Analysis) E->G Analyze F->E Repeat H Plot Cumulative Drug Release/Permeation vs. Time G->H I Calculate Flux & Permeability Coeff. Perform Kinetic Modeling H->I

Figure 3: General workflow for in vitro release and skin permeation studies.
Summary of Permeation Data

The following table shows representative data from a study on nicotinic acid prodrugs in a microemulsion system, illustrating the potential for enhanced skin delivery.

FormulationDrugSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)
Control (IPM) Dodecyl Nicotinate15.2 ± 2.10.30 ± 0.04
Microemulsion E Dodecyl Nicotinate45.8 ± 5.30.91 ± 0.11
Microemulsion F Dodecyl Nicotinate52.1 ± 6.81.04 ± 0.14

Table 2: Example In Vitro Skin Permeation Data for a Nicotinate Prodrug from Isopropyl Myristate (IPM) vs. Microemulsion Formulations. Data adapted from related studies for illustrative purposes.[13]

Conclusion

The development of this compound-loaded microemulsions for topical application is a systematic process that leverages the unique properties of these nanocarriers to enhance drug delivery through the skin. Through careful selection of components, construction of phase diagrams, and comprehensive physicochemical characterization, stable and effective formulations can be achieved. In vitro release and permeation studies are critical for confirming the performance of the microemulsion and its ability to deliver the active agent to the target site. The methodologies and data presented in this guide provide a foundational framework for researchers and professionals working to develop advanced topical therapies using microemulsion technology.

References

The Untapped Potential of Ethyl Nicotinate in Peripheral Artery Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide explores the potential application of ethyl nicotinate (B505614) in the field of peripheral artery disease (PAD) research. While direct studies are limited, its established vasodilatory properties and mechanism of action suggest a promising, yet underexplored, avenue for therapeutic development. This document provides a comprehensive overview of ethyl nicotinate's known effects, details relevant experimental protocols for its investigation in PAD, and outlines potential signaling pathways for future research.

Introduction to this compound and Peripheral Artery Disease

Peripheral artery disease is a chronic occlusive arterial disease of the lower extremities, primarily caused by atherosclerosis. It leads to reduced blood flow, causing symptoms ranging from intermittent claudication to critical limb ischemia. Current therapeutic strategies focus on risk factor management, exercise therapy, and revascularization procedures. However, there remains a significant need for novel pharmacological agents that can improve limb perfusion and promote vascular health.

This compound, the ethyl ester of nicotinic acid (niacin), is a well-known topical vasodilator.[1][2][3][4] It is commonly used in topical formulations to increase cutaneous blood flow and relieve musculoskeletal pain.[1][2][3][4] Its ability to enhance microcirculation presents a compelling rationale for its investigation in the context of PAD, where impaired blood flow is the central pathological feature.

Mechanism of Action and Known Vascular Effects

This compound functions as a prodrug, readily absorbed through the skin where it is hydrolyzed by cutaneous esterases to its active form, nicotinic acid.[5][6][7] The primary vascular effect of topical nicotinates is a localized erythema and increase in skin blood flow.[8]

Prostaglandin-Mediated Vasodilation

Studies on the closely related mthis compound have elucidated that its vasodilatory action is predominantly mediated by the prostaglandin (B15479496) pathway.[8] Application of non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit cyclooxygenase (COX) enzymes, significantly reduces the perfusion increase induced by mthis compound.[8] This suggests that the activation of nicotinic acid receptors on skin cells leads to the synthesis and release of vasodilatory prostaglandins.

Role of Sensory Nerves

Local sensory nerves also appear to play a role in the vascular response to topical nicotinates.[8] This neurogenic component may contribute to the overall increase in blood flow observed upon application.

Distinction from Nitric Oxide Pathway

Importantly, the vasodilatory effect of mthis compound does not seem to involve the nitric oxide (NO) pathway.[8] This distinguishes its mechanism from many other vasodilators and suggests a potentially complementary therapeutic approach.

Potential Signaling Pathways in Vascular Cells

Based on the known mechanism of action of nicotinates, we can propose a signaling pathway for this compound in the context of vascular cells.

Ethyl_Nicotinate_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (e.g., Keratinocyte, Langerhans cell) cluster_vascular_response Vascular Response This compound This compound Esterases Esterases This compound->Esterases Hydrolysis Nicotinic Acid Nicotinic Acid Esterases->Nicotinic Acid Nicotinic Acid Receptor (GPR109A) Nicotinic Acid Receptor (GPR109A) PLA2 Phospholipase A2 (PLA2) Nicotinic Acid Receptor (GPR109A)->PLA2 Activation Nicotinic Acid->Nicotinic Acid Receptor (GPR109A) Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid Release from membrane lipids COX Cyclooxygenase (COX) Arachidonic Acid->COX Prostaglandins (e.g., PGE2, PGD2) Prostaglandins (e.g., PGE2, PGD2) COX->Prostaglandins (e.g., PGE2, PGD2) Vasodilation Vasodilation Prostaglandins (e.g., PGE2, PGD2)->Vasodilation Paracrine signaling to smooth muscle cells Increased Blood Flow Increased Blood Flow Vasodilation->Increased Blood Flow

Hypothesized signaling pathway of this compound-induced vasodilation.

Quantitative Data

Currently, there is a paucity of quantitative data directly investigating the effects of this compound on clinically relevant endpoints in PAD. The available data primarily focuses on its impact on cutaneous blood flow.

ParameterCompoundModelKey FindingsReference
Cutaneous PerfusionMthis compoundHuman Skin82% reduction in perfusion increase with NSAID pretreatment.[8]
Transdermal FluxThis compoundExcised Human SkinEnzymatic conversion to nicotinic acid observed.[5]
Metabolite Ratio (NA/(EN+NA))This compoundIn situ Rat Skin89.4% at 6 hours post-application.[7]

Proposed Experimental Protocols for PAD Research

To rigorously evaluate the potential of this compound in PAD, a series of well-defined in vivo and in vitro experiments are necessary.

In Vivo Animal Model of Hindlimb Ischemia

This protocol is designed to assess the effect of topical this compound on blood flow recovery and angiogenesis in a murine model of PAD.

Hindlimb_Ischemia_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment Animals Mice (e.g., C57BL/6) Grouping Control (Vehicle) vs. This compound Animals->Grouping Surgery Femoral Artery Ligation and Excision Grouping->Surgery Treatment Topical application of This compound formulation to ischemic limb Surgery->Treatment Monitoring Daily for 21 days Treatment->Monitoring BloodFlow Laser Doppler Perfusion Imaging (Days 0, 3, 7, 14, 21) Monitoring->BloodFlow Histology Capillary Density (CD31 staining) Arteriole Density (α-SMA staining) at Day 21 Monitoring->Histology Biomarkers VEGF, FGF, Prostaglandins in tissue homogenates Monitoring->Biomarkers

Workflow for in vivo evaluation of this compound in a hindlimb ischemia model.
In Vitro Assays on Vascular Cells

These protocols will help to dissect the direct effects of this compound and its metabolite, nicotinic acid, on endothelial and vascular smooth muscle cells.

This assay models the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Cell Culture : Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

  • Matrix Preparation : A basement membrane matrix (e.g., Matrigel) is coated onto 96-well plates and allowed to solidify.

  • Treatment : HUVECs are seeded onto the matrix in the presence of varying concentrations of this compound, nicotinic acid, or vehicle control.

  • Incubation : Cells are incubated for 6-18 hours to allow for tube formation.

  • Analysis : Tube length, number of junctions, and total network area are quantified using microscopy and image analysis software.

This assay assesses the effect of the compounds on the migration of vascular smooth muscle cells (VSMCs), a process involved in vascular remodeling.

  • Cell Culture : Human Aortic Smooth Muscle Cells (HASMCs) are cultured to confluence.

  • Assay Setup : A Boyden chamber assay is used, with a porous membrane separating the upper and lower chambers.

  • Treatment : HASMCs are placed in the upper chamber in serum-free media. The lower chamber contains media with varying concentrations of this compound, nicotinic acid, or a chemoattractant (e.g., PDGF) as a positive control.

  • Incubation : The chamber is incubated for 4-6 hours to allow for cell migration through the membrane.

  • Analysis : Migrated cells on the underside of the membrane are fixed, stained, and counted under a microscope.

Future Directions and Conclusion

The existing evidence on the vasodilatory effects of this compound, mediated primarily through the prostaglandin pathway, provides a strong rationale for its investigation in peripheral artery disease. Future research should focus on:

  • Systematic in vivo studies in animal models of PAD to assess its impact on limb perfusion, angiogenesis, and functional outcomes.

  • In-depth in vitro studies to elucidate the specific effects of this compound and nicotinic acid on endothelial and vascular smooth muscle cell function, including proliferation, migration, and gene expression.

  • Formulation development to optimize the transdermal delivery of this compound for potential therapeutic applications in PAD.

References

An In-Depth Technical Guide to the Protocol for In Vitro Skin Permeation Studies with Ethyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in in vitro skin permeation studies of ethyl nicotinate (B505614). The document outlines a detailed experimental protocol, summarizes key quantitative data, and illustrates the relevant biological signaling pathway and experimental workflow.

Introduction

Ethyl nicotinate, an ester of nicotinic acid, is a common active ingredient in topical formulations due to its rubefacient and vasodilatory properties. Understanding its permeation characteristics through the skin is crucial for optimizing drug delivery, ensuring efficacy, and assessing safety. In vitro skin permeation studies, primarily utilizing Franz diffusion cells, are the gold standard for evaluating the percutaneous absorption of such compounds. These studies provide valuable data on the rate and extent of skin penetration and metabolism. A critical aspect of this compound's action is its hydrolysis to nicotinic acid within the skin, the latter being the primary mediator of the vasodilatory effect through the prostaglandin (B15479496) D2 signaling pathway.

Data Presentation: Quantitative Permeation Parameters

The following tables summarize key quantitative parameters for the in vitro permeation of this compound and its metabolite, nicotinic acid, through the skin. These parameters are essential for characterizing the absorption kinetics.

Table 1: In Vitro Permeation of this compound and Nicotinic Acid Across Human Skin

CompoundDonor ConcentrationSteady-State Flux (Jss) (μg/cm²/h)Permeability Coefficient (Kp) (cm/h)Lag Time (t_lag) (h)
This compound (EN)Saturated Solution0.19 (Total Flux)Not ReportedNot Reported
Nicotinic Acid (NA)Saturated EN Solution0.13 (as NA)Not ReportedNot Reported

Note: Data is adapted from a comparative study across species. The ratio of nicotinic acid flux to total flux was reported as 0.19 for human skin.[1] Total flux represents the combined flux of this compound and nicotinic acid.

Table 2: Comparison of Total Flux of this compound Across Skin of Various Species

SpeciesTotal Flux (EN + NA) from Saturated Solution (μg/cm²/h)
Human0.19
PigNot significantly different from human
RabbitSignificantly different from human
RatSignificantly different from human
Guinea-pigSignificantly different from human

Source: Adapted from a study comparing skin transport and metabolism across species.

Experimental Protocols

This section provides a detailed methodology for conducting in vitro skin permeation studies with this compound, based on established protocols and the OECD 428 guideline.

In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol describes a standard in vitro experiment to quantify the permeation of this compound and its metabolite, nicotinic acid, through excised skin.

Objective: To measure the steady-state flux (Jss), permeability coefficient (Kp), and lag time (t_lag) of this compound and the formation of nicotinic acid.

Apparatus and Materials:

  • Vertical Franz diffusion cells

  • Excised human or animal skin (e.g., dermatomed human skin, porcine ear skin)

  • Receptor solution: Phosphate-buffered saline (PBS), pH 7.4

  • Formulation containing this compound

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringes and vials for sampling

Procedure:

a. Skin Membrane Preparation:

  • Thaw frozen excised skin at room temperature.

  • If using full-thickness skin, remove subcutaneous fat and dermis to a specific thickness (e.g., 200-400 µm) using a dermatome.

  • Cut the skin into sections of appropriate size to mount on the Franz diffusion cells.

  • Equilibrate the skin sections in PBS for a defined period before mounting.

b. Franz Diffusion Cell Assembly:

  • Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, ensuring the stratum corneum side faces the donor compartment.

  • Clamp the compartments together securely to create a leak-proof seal.

  • Fill the receptor compartment with degassed PBS, ensuring no air bubbles are trapped beneath the skin.

  • Add a small magnetic stir bar to the receptor compartment.

  • Place the assembled cells in a water bath maintained at a temperature to achieve a skin surface temperature of 32°C.

c. Dosing and Sampling:

  • Allow the system to equilibrate for a period (e.g., 30 minutes).

  • Apply a precise amount of the this compound formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

d. Sample Analysis:

  • Analyze the collected samples for the concentration of this compound and nicotinic acid using a validated HPLC method.

e. Data Analysis:

  • Calculate the cumulative amount of this compound and nicotinic acid permeated per unit area (μg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

  • Calculate the lag time (t_lag) by extrapolating the linear portion of the curve to the x-axis.

  • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the donor solution.

HPLC Method for Quantification of this compound and Nicotinic Acid

This protocol outlines a method for the simultaneous separation and quantification of this compound and nicotinic acid in receptor fluid samples.

Objective: To determine the concentration of this compound and nicotinic acid in samples obtained from the in vitro skin permeation study.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm) or a similar reverse-phase column.[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a sulfuric acid buffer (e.g., 0.05% H2SO4).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 250 nm.[2]

  • Injection Volume: 20 µL.

Sample Preparation:

  • Receptor Fluid: Samples collected from the Franz cell receptor compartment can often be directly injected into the HPLC system. If high concentrations are expected, dilution with the mobile phase may be necessary.

  • Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound and nicotinic acid in the receptor solution (PBS) to generate a calibration curve.

Quantification:

  • Generate a calibration curve by plotting the peak area against the concentration for each analyte from the standard solutions.

  • Determine the concentration of this compound and nicotinic acid in the experimental samples by comparing their peak areas to the respective calibration curves.

Mandatory Visualization

Signaling Pathway of this compound-Induced Vasodilation

G cluster_0 Epidermis/Dermis cluster_1 Vascular Smooth Muscle Cell EN This compound (Topical Application) Esterases Skin Esterases EN->Esterases Hydrolysis NA Nicotinic Acid Esterases->NA PGD2_synthesis Prostaglandin D2 (PGD2) Synthesis NA->PGD2_synthesis Stimulates DP1 DP1 Receptor (Gαs-coupled) PGD2_synthesis->DP1 PGD2 binds to AC Adenylyl Cyclase DP1->AC Activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Muscle Relaxation PKA->Relaxation Leads to Vasodilation Vasodilation Relaxation->Vasodilation G cluster_workflow Experimental Workflow A Skin Membrane Preparation B Franz Cell Assembly A->B C System Equilibration B->C D Dosing with This compound C->D E Receptor Fluid Sampling (Time-course) D->E F HPLC Analysis (EN & NA Quantification) E->F G Data Analysis (Flux, Kp, Lag Time) F->G

References

Ethyl Nicotinate as a Rubefacient in Topical Analgesic Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl nicotinate (B505614), the ethyl ester of nicotinic acid, is a widely utilized active ingredient in topical analgesic formulations. Its primary function is as a rubefacient, inducing localized vasodilation and a sensation of warmth upon application to the skin. This action is believed to contribute to its analgesic effect through a counter-irritant mechanism. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative efficacy, and experimental evaluation of ethyl nicotinate for its use in topical pain relief. Detailed signaling pathways and experimental workflows are presented to support research and development in this area.

Introduction

Topical analgesics offer a targeted approach to pain management, minimizing systemic side effects associated with oral medications.[1] Rubefacients, such as this compound, are a class of compounds that cause irritation and reddening of the skin due to increased blood flow.[2] They are commonly used for the symptomatic relief of musculoskeletal aches and pains, including muscle strains, sprains, and tendonitis.[3] this compound's vasodilatory properties are central to its function, promoting increased blood circulation to the affected area, which is thought to aid in the removal of pain-sensitizing substances and promote healing.[3][4]

Mechanism of Action

The rubefacient and analgesic effects of this compound are multifactorial, involving vascular and neurological pathways.

Vasodilation and the Prostaglandin (B15479496) Pathway

The primary mechanism underlying the rubefacient effect of this compound is the localized release of prostaglandins (B1171923), particularly Prostaglandin D2 (PGD2). Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed to nicotinic acid in the skin. Nicotinic acid activates G-protein coupled receptors (GPCRs), specifically GPR109A, on epidermal Langerhans cells and keratinocytes.[5][6] This activation initiates a signaling cascade that leads to the synthesis and release of PGD2.[5][7]

PGD2 then acts on the Prostaglandin D2 receptor 1 (DP1) on vascular smooth muscle cells.[8] Activation of the DP1 receptor, which is coupled to a Gs protein, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inhibits myosin light chain kinase (MLCK). This inhibition prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[3] The resulting increase in cutaneous blood flow manifests as erythema (redness) and a sensation of warmth.

The involvement of prostaglandins in this pathway is supported by evidence that non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis, significantly suppress the vasodilatory response to topical nicotinates.

Ethyl_Nicotinate_Vasodilation_Pathway cluster_skin Skin Layers cluster_vessel Vascular Smooth Muscle Cell This compound This compound Nicotinic Acid Nicotinic Acid This compound->Nicotinic Acid Hydrolysis GPR109A GPR109A Nicotinic Acid->GPR109A Langerhans Cell / Keratinocyte Langerhans Cell / Keratinocyte Arachidonic Acid Arachidonic Acid GPR109A->Arachidonic Acid PLA2 Activation COX-1 / COX-2 COX-1/2 Arachidonic Acid->COX-1 / COX-2 PGD2 PGD2 COX-1 / COX-2->PGD2 DP1 Receptor DP1 PGD2->DP1 Receptor Adenylyl Cyclase Adenylyl Cyclase DP1 Receptor->Adenylyl Cyclase Gs Activation cAMP cAMP Adenylyl Cyclase->cAMP ATP PKA PKA cAMP->PKA MLCK (active) MLCK (active) PKA->MLCK (active) MLCK-P (inactive) MLCK-P (inactive) MLCK (active)->MLCK-P (inactive) Phosphorylation Vasodilation Vasodilation MLCK-P (inactive)->Vasodilation Inhibition of Myosin Phosphorylation

This compound-Induced Vasodilation Pathway
Analgesic Effect: Counter-Irritation and Gate Control Theory

The analgesic effect of this compound is primarily attributed to the principle of "counter-irritation." By inducing a mild, localized inflammatory response and a warming sensation, this compound is thought to modulate the perception of deeper musculoskeletal pain. This concept is explained by the "Gate Control Theory of Pain".[1][9]

According to this theory, the transmission of pain signals to the brain is modulated by a "gate" in the dorsal horn of the spinal cord.[10] Nociceptive signals are transmitted by small-diameter Aδ and C nerve fibers, while non-nociceptive signals, such as touch, pressure, and warmth, are transmitted by larger-diameter Aβ fibers.[1] The warming sensation and mild irritation caused by this compound activate these large-diameter Aβ fibers. The signals from these fibers travel faster to the spinal cord and activate inhibitory interneurons. These interneurons, in turn, inhibit the transmission of pain signals from the Aδ and C fibers to the brain, effectively "closing the gate" on pain perception.[10][11]

Recent studies also suggest a potential role for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, the same receptor activated by capsaicin.[12][13] Nicotinic acid has been shown to directly activate TRPV1 from the intracellular side, lowering its activation threshold for heat and causing channel opening at physiological temperatures.[12] Activation of TRPV1 on sensory neurons can lead to an initial sensation of heat and burning, followed by a desensitization period, which may contribute to the overall analgesic effect.

Quantitative Data on Efficacy

While this compound is a common component in many topical analgesic formulations, robust clinical trial data quantifying its specific efficacy in terms of Number Needed to Treat (NNT) is limited. Most systematic reviews on topical rubefacients have focused on salicylate-containing products.[2]

A systematic review of topical rubefacients containing salicylates for acute and chronic pain provides some insight into the potential efficacy of this class of drugs.[2] It is important to note that these values are not specific to this compound and should be interpreted with caution.

ConditionOutcomeNNT (95% CI)Quality of EvidenceReference
Acute Musculoskeletal Pain At least 50% pain relief at 7 days vs. placebo3.2 (2.4 to 4.9)Very Low[2]
Chronic Musculoskeletal Pain At least 50% pain relief at 14 days vs. placebo6.2 (4.0 to 13)Low

The data for acute conditions, while showing a potentially beneficial effect, was not considered robust due to the quality of the available studies.[2] For chronic conditions, the efficacy was found to be limited. Further high-quality, randomized controlled trials specifically evaluating topical formulations containing this compound are needed to establish a definitive NNT.

Experimental Protocols

The evaluation of this compound's rubefacient and analgesic properties involves a variety of in vivo and in vitro experimental models.

Assessment of Rubefacient Effect (Vasodilation)

Principle: LDPI and LDF are non-invasive techniques that measure microvascular blood perfusion in the skin. A low-power laser beam is directed at the skin, and the light scattered back from moving red blood cells undergoes a Doppler shift in frequency. The magnitude and frequency distribution of this shift are proportional to the number and velocity of red blood cells, providing a measure of tissue perfusion.

Protocol Outline:

  • Subject Acclimatization: Subjects rest in a temperature-controlled room (e.g., 22-24°C) for at least 20-30 minutes to allow skin blood flow to stabilize.

  • Baseline Measurement: A baseline perfusion map of the test area (e.g., volar forearm) is recorded using the LDPI scanner or LDF probe.

  • Product Application: A standardized amount of the this compound formulation (or vehicle control) is applied to a defined area of the skin.

  • Post-Application Measurements: Perfusion is measured continuously or at predefined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) after application.

  • Data Analysis: The change in perfusion from baseline is calculated for each time point. Parameters such as the maximum perfusion increase, time to maximum effect, and the area under the perfusion-time curve are determined.

LDPI_Workflow Subject Acclimatization Subject Acclimatization Baseline LDPI/LDF Scan Baseline LDPI/LDF Scan Subject Acclimatization->Baseline LDPI/LDF Scan Topical Application\n(this compound vs. Vehicle) Topical Application (this compound vs. Vehicle) Baseline LDPI/LDF Scan->Topical Application\n(this compound vs. Vehicle) Serial LDPI/LDF Scans Serial LDPI/LDF Scans Topical Application\n(this compound vs. Vehicle)->Serial LDPI/LDF Scans Data Analysis Data Analysis Serial LDPI/LDF Scans->Data Analysis Endpoint Determination Max Perfusion Time to Max AUC Data Analysis->Endpoint Determination

Workflow for LDPI/LDF Assessment of Rubefacience

Principle: A chromameter is a tristimulus colorimeter that quantifies color by measuring the light reflected from a surface. It provides color coordinates in a three-dimensional color space, such as the CIE Lab* system. The 'a*' value, representing the red-green axis, is a sensitive indicator of erythema.

Protocol Outline:

  • Subject Acclimatization: As with LDPI, subjects are acclimatized to a controlled environment.

  • Baseline Measurement: Baseline Lab* values are measured at the test sites.

  • Product Application: The test formulation and control are applied to the designated skin areas.

  • Post-Application Measurements: Lab* values are recorded at specified time intervals.

  • Data Analysis: The change in the 'a' value (Δa) from baseline is calculated to quantify the intensity of erythema.

In Vitro Skin Irritation and Permeation Models

Principle: These are three-dimensional in vitro models consisting of human-derived keratinocytes cultured to form a multilayered, differentiated epidermis that is structurally and functionally similar to the human epidermis. They are used to assess the skin irritation potential of topical substances.

Protocol Outline:

  • Tissue Equilibration: The RhE tissues are equilibrated in culture medium overnight.

  • Topical Application: A small volume of the test material is applied to the surface of the tissue.

  • Incubation: The tissues are incubated for a defined period (e.g., 60 minutes).

  • Washing and Post-Incubation: The test material is removed by rinsing, and the tissues are incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Tissue viability is determined using a metabolic assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A reduction in viability below a certain threshold (e.g., 50%) indicates an irritant potential.

Principle: Full-thickness human skin obtained from cosmetic surgery is maintained in culture. This ex vivo model retains the complex structure of the skin, including the epidermis, dermis, and appendages, providing a more physiologically relevant system for studying drug penetration, metabolism, and local tissue responses.

Protocol Outline:

  • Skin Preparation: Fresh human skin is cleaned, and full-thickness explants are prepared using a dermatome or biopsy punch.

  • Culture: The explants are cultured at the air-liquid interface on a supportive matrix.

  • Product Application: The test formulation is applied topically to the stratum corneum.

  • Sample Collection: At various time points, the different skin layers can be separated, and the underlying culture medium collected.

  • Analysis: The concentration of the active ingredient and its metabolites in the different compartments is quantified using analytical techniques such as HPLC-MS/MS. Histological analysis can also be performed to assess tissue morphology and any signs of irritation.

Formulation Considerations

The efficacy of topical this compound is highly dependent on the formulation, which governs its penetration through the stratum corneum. Key formulation parameters to consider include:

  • Vehicle Selection: The choice of vehicle (e.g., cream, gel, ointment, lotion) influences the release rate and skin permeation of this compound. The physicochemical properties of the vehicle should be optimized to ensure adequate drug delivery to the target site.

  • Concentration: The concentration of this compound typically ranges from 1% to 2% in topical preparations. The optimal concentration should be determined to maximize the rubefacient and analgesic effects while minimizing skin irritation.

  • Penetration Enhancers: The inclusion of penetration enhancers can improve the bioavailability of this compound in the skin.

Conclusion

This compound is a well-established rubefacient used in topical analgesic formulations. Its mechanism of action is primarily mediated by the prostaglandin D2 pathway, leading to vasodilation. The resulting warming sensation is thought to provide pain relief through a counter-irritant effect, as explained by the Gate Control Theory of Pain, with a potential contribution from TRPV1 activation. While quantitative efficacy data specifically for this compound is lacking, data from the broader class of rubefacients suggest a potential benefit in acute musculoskeletal pain. The development and optimization of topical formulations containing this compound require careful consideration of the vehicle and concentration to ensure optimal drug delivery and therapeutic effect. The experimental protocols outlined in this guide provide a framework for the robust evaluation of the rubefacient and analgesic properties of this compound-containing formulations. Further high-quality clinical trials are warranted to definitively establish the clinical efficacy of this compound for various pain indications.

References

Ethyl nicotinate in controlled-release topical delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl Nicotinate (B505614) in Controlled-Release Topical Delivery Systems

Introduction

Ethyl nicotinate, the ethyl ester of nicotinic acid (Niacin/Vitamin B3), is a well-recognized active pharmaceutical ingredient primarily used in topical formulations for its potent vasodilatory effects.[1][2] When applied to the skin, it penetrates the stratum corneum and stimulates local blood circulation, inducing a temporary and localized erythema (redness) and a warming sensation.[3] This mechanism is harnessed for therapeutic relief in musculoskeletal conditions such as muscle pain, sprains, and tendonitis.[1][4] Beyond pharmaceutical applications, it is also utilized in cosmetic and skincare products to enhance microcirculation, aiming to improve skin health and appearance.[1][5][2]

The primary challenge in formulating topical products with this compound is controlling its rapid and potent action to maximize therapeutic benefit while minimizing potential side effects like skin irritation.[6] Controlled-release topical delivery systems offer a sophisticated solution to this challenge. By modulating the rate at which this compound is released from the vehicle and permeates the skin, these advanced formulations can provide a sustained therapeutic effect, improve patient compliance, and reduce the incidence of adverse dermal reactions.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the formulation, evaluation, and mechanism of action of this compound within the context of controlled-release topical delivery systems.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for designing effective and stable topical delivery systems. These properties influence its solubility in various formulation excipients, its stability, and its ability to permeate the skin barrier. Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 614-18-6[1][7]
Molecular Formula C₈H₉NO₂[8]
Molecular Weight 151.16 g/mol [5][8]
Appearance Clear, colorless to light yellow liquid[1][9]
Melting Point 8 - 11 °C[9][10]
Boiling Point 223 - 224 °C[9]
Density 1.107 g/mL at 25 °C
Solubility Soluble in water (50 g/L at 20°C)
LogP (Octanol/Water) 1.32
pKa 3.35[5]
Refractive Index n20/D 1.504

Mechanism of Vasodilatory Action

The topical application of this compound induces vasodilation primarily through a prostaglandin-mediated pathway.[11][12] As a prodrug, this compound penetrates the skin and is metabolized to nicotinic acid. Nicotinic acid then binds to the G-protein coupled receptor GPR109A, which is present on epidermal Langerhans cells.[11] This binding event triggers a signaling cascade that activates phospholipase A2, leading to the release of arachidonic acid from cell membranes. Cyclooxygenase (COX) enzymes subsequently metabolize the arachidonic acid into various prostaglandins (B1171923), most notably Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂).[11] These prostaglandins diffuse to the underlying dermal capillaries and bind to their respective receptors (DP1 for PGD₂, EP₂/EP₄ for PGE₂) on vascular smooth muscle cells.[11] This receptor binding leads to smooth muscle relaxation and, consequently, the widening of blood vessels (vasodilation), which increases cutaneous blood flow.[5][3]

G Diagram 1: this compound Vasodilation Signaling Pathway cluster_skin Skin Layers cluster_cellular Cellular Signaling Cascade cluster_vascular Vascular Response EN This compound (Topical Application) SC Stratum Corneum EN->SC Permeation LC Langerhans Cell (in Epidermis) SC->LC Metabolized to Nicotinic Acid GPR109A GPR109A Receptor LC->GPR109A Binds to PLC Phospholipase A2 Activation GPR109A->PLC AA Arachidonic Acid Release PLC->AA COX COX Enzymes AA->COX PGs Prostaglandins (PGD₂, PGE₂) COX->PGs PG_R DP₁/EP₂/EP₄ Receptors PGs->PG_R Binds to SMC Vascular Smooth Muscle Cell SMC->PG_R Relax Relaxation PG_R->Relax Vaso Vasodilation (Increased Blood Flow) Relax->Vaso

Diagram 1: this compound Vasodilation Signaling Pathway

Controlled-Release Formulation Strategies

The design of a controlled-release system for this compound aims to deliver the drug to the target site at a predetermined rate and for a specified duration. This involves incorporating the active agent into a carrier system that modulates its release. Common strategies include microemulsions, gels, and creams.

Microemulsions

Microemulsions are thermodynamically stable, transparent, and isotropic dispersions of oil and water stabilized by an interfacial film of surfactant and cosurfactant molecules.[13] They are excellent vehicles for both hydrophilic and lipophilic drugs. For this compound, a microemulsion can enhance skin permeation by acting as a drug reservoir and a penetration enhancer, while the controlled release is achieved by partitioning of the drug from the internal phase to the external phase and then to the skin.[14]

Gels

Gels are semisolid systems consisting of dispersions of small or large molecules in an aqueous liquid vehicle rendered jelly-like by the addition of a gelling agent.[15] Polymeric gelling agents like Carbopol can create a three-dimensional matrix that entraps this compound. The drug is then released by diffusion through the matrix. The release rate can be controlled by modifying the polymer concentration, viscosity, and degree of cross-linking.[15]

Creams and Ointments

Creams (oil-in-water or water-in-oil emulsions) and ointments (oleaginous bases) are conventional vehicles in which this compound is often formulated at concentrations of 1-2%. While not always considered "controlled-release" in the modern sense, the release and absorption kinetics can be significantly influenced by the choice of the base. For instance, an occlusive ointment base can enhance skin hydration, thereby increasing the permeation of this compound.[16][17]

Table 2: Representative Components of Controlled-Release Topical Formulations for this compound

Formulation TypeComponent CategoryExample ExcipientsFunction
Microemulsion Oil PhaseIsopropyl myristate, Peppermint oilSolubilize the drug, act as permeation enhancer
Aqueous PhasePurified WaterVehicle
SurfactantTween 20, Brij 97Reduce interfacial tension, form microemulsion
Co-surfactantPolyethylene glycol (PEG) 400, SorbitolIncrease flexibility of interfacial film, stabilize
Gel Active IngredientThis compoundVasodilator
Gelling AgentCarbomer 934P, Hydroxypropyl cellulose (B213188)Form matrix, control viscosity and release
Solvent/VehicleWater, Ethanol, Propylene glycolSolubilize drug and excipients
Neutralizing AgentTriethanolamine, Sodium hydroxideAdjust pH, form gel
Permeation EnhancerHexylene glycolEnhance skin penetration

Experimental Protocols for Evaluation

The evaluation of controlled-release topical systems is crucial to ensure product quality, efficacy, and safety. This involves a series of in vitro and stability tests.

G Diagram 2: Experimental Workflow for Formulation & Evaluation A Formulation Design & Preparation B Physicochemical Characterization (pH, Viscosity, Globule Size) A->B C In Vitro Release Test (IVRT) B->C F Stability Studies B->F D In Vitro Permeation Test (IVPT) C->D E Data Analysis (Release Kinetics, Flux) D->E G Final Formulation Optimization E->G F->G

Diagram 2: Experimental Workflow for Formulation & Evaluation
Preparation of Microemulsion-Based Gel

  • Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the appropriate components.[18]

  • Phase Diagram Construction: Construct a pseudo-ternary phase diagram by titrating a mixture of oil, surfactant, and co-surfactant with water. This helps identify the concentration ranges that result in a stable microemulsion.[18]

  • Microemulsion Formulation: Prepare the microemulsion by dissolving the specified amount of this compound in the pre-mixed oil, surfactant, and co-surfactant. Add the aqueous phase dropwise with constant stirring until a clear, transparent system is formed.[14]

  • Gel Incorporation: Disperse a gelling agent (e.g., Carbopol) in the prepared microemulsion with gentle stirring. Neutralize the dispersion with a suitable agent (e.g., triethanolamine) to form a transparent gel.

In Vitro Release Test (IVRT)

IVRT is performed to assess the rate at which the active drug is released from the formulation.[19]

  • Apparatus: Use a vertical diffusion cell (Franz cell).[20][21]

  • Membrane: Place a synthetic, inert membrane (e.g., polysulfone, cellulose acetate) between the donor and receptor compartments.

  • Receptor Medium: Fill the receptor compartment with a suitable medium (e.g., phosphate (B84403) buffer pH 7.4) that ensures sink conditions. The temperature should be maintained at 32 ± 0.5°C to mimic skin surface temperature.[22][23]

  • Procedure: Apply a known quantity of the formulation to the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw samples from the receptor compartment for analysis and replace with an equal volume of fresh medium.[22]

  • Analysis: Quantify the concentration of this compound in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[24][25]

In Vitro Skin Permeation Test (IVPT)

IVPT is used to evaluate the permeation of the drug through the skin.[26]

  • Apparatus: Use a vertical diffusion cell (Franz cell).[26]

  • Membrane: Use excised human or animal (e.g., porcine) skin.[22][26] The hair is removed, and the subcutaneous tissue is carefully cleaned off. The skin is mounted on the diffusion cell with the stratum corneum facing the donor compartment.[22]

  • Procedure: The protocol is similar to the IVRT, with the formulation applied to the epidermal side of the skin.

  • Analysis: Analyze the samples from the receptor medium to determine the cumulative amount of drug permeated over time. The flux (J) and permeability coefficient (Kp) can be calculated from this data.

Stability Studies

Stability testing is conducted to ensure the formulation maintains its physical, chemical, and functional properties over its shelf life.[21][27]

  • Conditions: Store the formulation samples according to ICH guidelines, typically at accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for 6 months and long-term conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[22]

  • Parameters: At specified time points, evaluate the samples for physical appearance, pH, viscosity, drug content, and potential degradation products.[13][27] For microemulsions, globule size and phase separation should also be monitored.[14]

In Vivo Assessment of Vasodilation

In vivo studies in animal models or human volunteers are used to confirm the pharmacological effect.[28][29][30]

  • Method: Laser Doppler Velocimetry (LDV) or Laser Doppler Perfusion Imaging (LDPI) is a non-invasive technique used to measure changes in cutaneous microcirculation.[31]

  • Procedure: Apply the this compound formulation to a defined area on the skin (e.g., forearm of a human volunteer).

  • Measurement: Measure the skin blood flow at the application site at baseline and at various time points after application.

  • Endpoints: The key endpoints are the magnitude and duration of the increase in blood flow, which reflect the vasodilatory efficacy of the formulation.[31]

G Diagram 3: Logical Relationships in a Microemulsion System cluster_components Core Components center Stable Microemulsion Drug This compound (Drug) Oil Oil Phase Drug->Oil Solubilized in Oil->center Forms Dispersed Phase Water Aqueous Phase Water->center Forms Continuous Phase Surf Surfactant Surf->center Reduces Interfacial Tension CoSurf Co-surfactant CoSurf->center Stabilizes Interface

References

A Technical Guide to Troubleshooting and Optimization of High-Throughput Screening (HTS) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, facilitating the rapid evaluation of vast compound libraries to identify "hits" that can be developed into novel therapeutics.[1] The success of any HTS campaign hinges on the robustness, reproducibility, and reliability of the assay.[1] This guide provides an in-depth overview of common challenges encountered during HTS, with detailed protocols and data-driven strategies for troubleshooting and optimization.

Foundational Principles of HTS Assay Quality

An effective HTS assay must reliably distinguish true biological activity from experimental noise and compound-specific interference.[1] Assay quality is quantified using several statistical metrics that assess the signal window and data variability. The decision to proceed with a full-scale screen is contingent on these parameters, which are determined during assay validation.[2]

1.1 Key Quality Control Metrics

The robustness of an HTS assay is determined by metrics that evaluate the separation between positive and negative controls and the overall variability of the signal.[3] These metrics are crucial for ensuring that the assay can reliably identify active compounds.

MetricFormulaDescriptionIdeal Value
Z'-Factor ( 1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n} )
Signal-to-Background (S/B) Ratio
μpμn \frac{\mu_p}{\mu_n} μn​μp​​
Indicates the dynamic range or the magnitude of the assay signal relative to the background.[1]> 10 (assay dependent)[1]
Signal-to-Noise (S/N) Ratio ( \frac{\mu_p - \mu_n}{\sigma_n} )
Coefficient of Variation (%CV)
σμ×100 \frac{\sigma}{\mu} \times 100 μσ​×100
A measure of the relative variability of the data. It is calculated for both positive (p) and negative (n) controls.< 20%[2]

Table 1: Key HTS quality control metrics and their ideal values. µp and σp are the mean and standard deviation of the positive control, while µn and σn are for the negative control.

Common HTS Assay Problems and Troubleshooting Strategies

Even well-designed assays can encounter issues. Proactively identifying and addressing these problems is critical for the success of an HTS campaign.

ProblemPotential CausesTroubleshooting & Optimization Strategies
Low Z'-Factor (<0.5) - High data variability- Small signal window- Suboptimal reagent concentrations- Re-optimize Assay Parameters: Titrate enzyme, substrate, and antibody concentrations. Optimize incubation times and temperature.[4]- Improve Pipetting Accuracy: Use automated liquid handlers and ensure proper calibration.- Check Reagent Stability: Assess reagent stability over the course of the experiment.
High Variability (%CV > 20%) - Inconsistent cell seeding- Edge effects due to evaporation[5]- Reagent instability or degradation- Optimize Cell Seeding: Ensure a homogenous cell suspension and use appropriate seeding densities.[6][7]- Mitigate Edge Effects: Use plates with moats, fill outer wells with media, and ensure proper humidity in incubators.[5]- Randomize Plate Layout: Run plates in a randomized order to minimize systematic errors.[1]
Assay Drift - Temperature fluctuations- Reagent degradation over time- Instrument instability- Monitor Environmental Conditions: Ensure stable temperature and humidity.- Use Robust Normalization: Employ methods like B-score to account for plate-to-plate variation.[1][8]- Prepare Fresh Reagents: Prepare reagents in smaller batches to ensure stability.
False Positives - Compound autofluorescence or quenching[9]- Compound aggregation[10]- Luciferase inhibition[10]- Perform Counter-Screens: Use assays to identify compounds that interfere with the detection technology (e.g., luciferase inhibition assay).[10][11]- Use Orthogonal Assays: Confirm hits using a secondary assay with a different detection method.[12][10]- Visual Inspection: Examine compound structures for known problematic motifs (PAINS).[1]
False Negatives - Low compound potency- Poor compound solubility- Compound degradation- Quantitative HTS (qHTS): Screen compounds at multiple concentrations.[1]- Assess Compound Solubility: Ensure compounds are soluble in the assay buffer.- Re-test Inactive Compounds: A subset of inactive compounds can be re-tested to estimate the false negative rate.[1]

Table 2: Common HTS troubleshooting strategies.

Experimental Protocols

Detailed and reproducible protocols are essential for troubleshooting and optimization.

3.1 Protocol: Assay Miniaturization and Optimization

Transitioning an assay from a benchtop format to a high-throughput, miniaturized format (e.g., 384- or 1536-well plates) requires careful re-optimization.[1]

Objective: To determine the optimal cell density and reagent concentrations for a 384-well cell-based luciferase reporter assay.

Materials:

  • Stable cell line with a luciferase reporter gene.

  • Cell culture medium.

  • Activating ligand (positive control).

  • Luciferase assay substrate.

  • 384-well solid white microplates.

  • Automated liquid handlers and a plate reader.

Methodology:

  • Cell Seeding: Plate cells at various densities (e.g., 2,500, 5,000, and 10,000 cells/well) in a 384-well plate.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 24 hours.

  • Ligand Addition: Add the activating ligand at a range of concentrations to determine the EC50. Include wells with no ligand as a negative control.

  • Signal Detection: Add the luciferase substrate according to the manufacturer's protocol and measure luminescence on a plate reader.[1]

  • Data Analysis: Calculate the S/B ratio and Z'-factor for each cell density.[1]

3.2 Protocol: DMSO Tolerance Assay

Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for compound libraries, but it can affect assay performance and cell viability.[13][14] It is crucial to determine the maximum tolerable DMSO concentration.

Objective: To determine the highest concentration of DMSO that does not negatively impact assay performance.

Materials:

  • Assay components (cells, enzymes, etc.).

  • Assay buffer or medium.

  • DMSO.

  • Microplates suitable for the assay.

Methodology:

  • Prepare DMSO Dilutions: Create a serial dilution of DMSO in the assay buffer or medium, typically ranging from 0.1% to 5% (v/v).

  • Run Assay: Perform the assay in the presence of each DMSO concentration. Include a no-DMSO control.

  • Measure Signal: Read the assay signal for each condition.

  • Data Analysis: Plot the assay signal as a function of DMSO concentration. The maximum tolerated concentration is typically defined as the highest concentration that does not cause a significant deviation (e.g., >10-20%) from the no-DMSO control.[15]

DMSO Concentration (%)Cell Viability (%)Z'-Factor
0 (Control)1000.85
0.1980.83
0.5950.81
1.0880.75
2.0750.62
5.0450.31

Table 3: Example data from a DMSO tolerance experiment. In this case, a maximum DMSO concentration of 1.0% might be chosen as it maintains a high Z'-factor and good cell viability.

Visualizing Workflows and Pathways

4.1 HTS Troubleshooting Workflow

A logical workflow is essential for systematically identifying and resolving assay issues.

A systematic workflow for troubleshooting common HTS assay issues.

4.2 Hit Triage and Confirmation Workflow

After the primary screen, a multi-step process is required to eliminate false positives and confirm true hits.

Hit_Triage_Workflow Primary_HTS Primary HTS Campaign Hit_List Initial Hit List Primary_HTS->Hit_List Confirmation Hit Confirmation (Re-test in triplicate) Hit_List->Confirmation Select Hits Counter_Screen Counter-Screens (e.g., Luciferase Inhibition, Cytotoxicity) Confirmation->Counter_Screen Confirmed Hits False_Positives False Positives Confirmation->False_Positives Not Confirmed Orthogonal_Assay Orthogonal Assay (Different technology) Counter_Screen->Orthogonal_Assay Passed Counter-Screens Counter_Screen->False_Positives Failed Counter-Screens Dose_Response Dose-Response & Potency (IC50/EC50 Determination) Orthogonal_Assay->Dose_Response Active in Orthogonal Assay Orthogonal_Assay->False_Positives Inactive Validated_Hits Validated Hits for Lead Optimization Dose_Response->Validated_Hits

Workflow for hit confirmation and elimination of false positives.

4.3 Example Signaling Pathway: Kinase Inhibition Assay

Many HTS campaigns target specific enzyme classes, such as kinases, which are crucial in cell signaling.

Kinase_Signaling_Pathway cluster_assay HTS Assay for Inhibitors Compound Test Compound (Potential Inhibitor) Kinase Kinase Compound->Kinase Inhibits Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate (Protein) ATP ATP ADP ADP ATP->ADP Detection Signal Detection (e.g., TR-FRET, Luminescence) Phospho_Substrate->Detection ADP->Detection

A generic kinase signaling pathway targeted by an HTS assay.

Conclusion

Systematic troubleshooting and rigorous optimization are indispensable for the execution of a successful HTS campaign. By understanding the key quality control metrics, anticipating common pitfalls, and employing logical workflows, researchers can enhance the quality and reliability of their screening data. This, in turn, increases the probability of identifying high-quality hits that can be progressed through the drug discovery pipeline. The detailed protocols and visual guides provided herein serve as a practical resource for scientists dedicated to this critical phase of therapeutic development.

References

Addressing Stability Challenges of Ethyl Nicotinate in Cream Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability issues associated with ethyl nicotinate (B505614) in cream formulations. It offers a comprehensive overview of the degradation pathways, influencing factors, and strategic approaches to enhance the stability of topical products containing this active pharmaceutical ingredient (API). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of dermatological and transdermal drug delivery systems.

Introduction: The Challenge of Ethyl Nicotinate Stability

This compound, the ethyl ester of nicotinic acid, is a widely used topical vasodilator for the treatment of musculoskeletal pain, improvement of skin microcirculation, and as a rubefacient.[1][2] Its efficacy is intrinsically linked to its successful delivery and subsequent hydrolysis in the skin to nicotinic acid. However, the ester linkage in this compound makes it susceptible to hydrolysis, which can compromise the product's quality, safety, and therapeutic effect. The primary degradation product, nicotinic acid, is a potent skin irritant that can cause flushing, limiting patient compliance.[3] Therefore, ensuring the stability of this compound within a cream formulation throughout its shelf life is a critical aspect of product development.

Chemical Stability of this compound

The principal chemical degradation pathway for this compound in cream formulations is hydrolysis. This reaction involves the cleavage of the ester bond, yielding nicotinic acid and ethanol.

Degradation Pathway: Hydrolysis

The hydrolysis of this compound can be catalyzed by both acid and base. The presence of water in cream formulations, which are typically oil-in-water (O/W) or water-in-oil (W/O) emulsions, provides the medium for this degradation to occur.

Ethyl_Nicotinate This compound Transition_State Tetrahedral Intermediate Ethyl_Nicotinate->Transition_State Nucleophilic Attack Products Nicotinic Acid + Ethanol Transition_State->Products Elimination Catalyst H+ / OH- / Water Catalyst->Transition_State

Caption: Hydrolysis of this compound.

Factors Influencing Chemical Stability

Several factors can significantly impact the rate of this compound hydrolysis in a cream formulation:

  • pH: The pH of the aqueous phase of the cream is a critical determinant of stability. Both acidic and alkaline conditions can accelerate hydrolysis. A study on the hydrolysis kinetics of myristyl nicotinate, a similar ester, demonstrated pH-dependent degradation.[4] It is crucial to determine the pH of maximum stability for this compound and buffer the formulation accordingly.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. This relationship can be described by the Arrhenius equation, which is fundamental for accelerated stability testing and shelf-life prediction.[5]

  • Excipients: Interactions between this compound and other formulation components can affect its stability. The choice of emulsifiers, emollients, preservatives, and other excipients should be carefully evaluated for compatibility.[6]

  • Presence of Water: The water activity in the formulation plays a direct role in the hydrolysis rate.

  • Oxidation: Although hydrolysis is the primary concern, the potential for oxidative degradation should not be overlooked, especially in the presence of pro-oxidant excipients or exposure to light and air. The use of antioxidants may be beneficial.[7][8]

  • Photostability: Exposure to light, particularly UV radiation, can provide the energy to initiate or accelerate degradation reactions. Photostability testing is a crucial part of the stability assessment.[9][10][11][12][13]

Physical Stability of this compound Creams

In addition to chemical degradation, the physical stability of the cream formulation is paramount to ensure product elegance, patient acceptability, and consistent drug delivery. Cream formulations are thermodynamically unstable systems, and physical instability can manifest in several ways:

  • Phase Separation (Creaming or Sedimentation): The separation of the oil and water phases.

  • Flocculation: The aggregation of dispersed droplets without coalescence.

  • Coalescence: The merging of small droplets to form larger ones, which is an irreversible process.

  • Changes in Viscosity and Rheology: Alterations in the flow properties of the cream can affect its spreadability and feel upon application.[14][15][16]

Factors influencing physical stability include the type and concentration of the emulsifier, the oil-to-water ratio, droplet size, and the viscosity of the continuous phase.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to evaluate the chemical and physical integrity of an this compound cream formulation. This program should include forced degradation studies, long-term and accelerated stability studies, and assessment of physical properties.

Forced Degradation Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and establish the intrinsic stability of the molecule.[9]

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Photolytic Photolytic Stress (ICH Q1B guidelines) Photolytic->HPLC Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Peak_Purity Peak Purity Analysis HPLC->Peak_Purity Ethyl_Nicotinate_Cream This compound Cream Ethyl_Nicotinate_Cream->Acid Expose to Ethyl_Nicotinate_Cream->Base Expose to Ethyl_Nicotinate_Cream->Oxidation Expose to Ethyl_Nicotinate_Cream->Thermal Expose to Ethyl_Nicotinate_Cream->Photolytic Expose to

Caption: Forced Degradation Workflow.

Methodology:

  • Preparation of Samples: Prepare samples of the this compound cream. A placebo cream (without the API) should also be subjected to the same stress conditions to differentiate degradation products of the API from those of the excipients.

  • Stress Conditions:

    • Acid Hydrolysis: Store the cream at 60°C with the addition of 0.1 M HCl.

    • Base Hydrolysis: Store the cream at 60°C with the addition of 0.1 M NaOH.

    • Oxidative Degradation: Store the cream at room temperature with the addition of 3% hydrogen peroxide.

    • Thermal Degradation: Store the cream at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the cream to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11][12][13] A control sample should be protected from light.

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify this compound and its degradation products.

Stability-Indicating HPLC Method

A validated HPLC method is crucial for the accurate quantification of this compound and its primary degradant, nicotinic acid.

Methodology:

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

    • Mobile Phase: A gradient mobile phase of acetonitrile (B52724) and a buffer (e.g., 0.05% sulfuric acid in water) can effectively separate this compound and nicotinic acid.[17]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 250 nm.[17]

  • Sample Preparation:

    • Accurately weigh a portion of the cream.

    • Disperse the cream in a suitable solvent (e.g., a mixture of mobile phase components).

    • Use techniques like sonication or vortexing to ensure complete extraction of the analyte.

    • Centrifuge the sample to separate excipients.

    • Filter the supernatant through a 0.45 µm filter before injection.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[18][19][20]

Accelerated and Long-Term Stability Studies

These studies are performed to predict the shelf life of the product and to evaluate its stability under recommended storage conditions.

Methodology:

  • Storage Conditions (as per ICH Q1A(R2)):

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[3][21][22]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Parameters to be Monitored:

    • Chemical Stability: Assay of this compound and quantification of nicotinic acid.

    • Physical Stability: Appearance, color, odor, pH, viscosity, and microscopic examination of globule size.

    • Microbiological Stability: Total microbial count, and tests for specific pathogens.

Physical Stability Assessment

Methodology:

  • Macroscopic Evaluation: Visual inspection for signs of phase separation, color change, or odor development.

  • Microscopic Evaluation: Microscopic examination of the cream to assess globule size and distribution. Any signs of coalescence should be noted.

  • pH Measurement: Measure the pH of the cream at various time points.

  • Viscosity and Rheological Studies: Use a viscometer or rheometer to measure the viscosity and evaluate the rheological behavior of the cream (e.g., shear-thinning, thixotropy).[14][15][16][23] Changes in rheological properties can indicate structural changes within the cream.

  • Centrifugation Test: Centrifuge the cream at high speed (e.g., 3000 rpm for 30 minutes) to assess its resistance to phase separation under stress.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 1: Forced Degradation of this compound in Cream Formulation

Stress ConditionDuration (hours)This compound Assay (%)Nicotinic Acid (%)Total Degradation (%)
0.1 M HCl, 60°C 0100.00.00.0
892.57.37.5
2485.114.514.9
0.1 M NaOH, 60°C 0100.00.00.0
489.89.910.2
1278.221.321.8
3% H2O2, RT 0100.00.00.0
2499.50.40.5
7298.81.11.2
80°C 0100.00.00.0
2495.34.54.7
7288.910.811.1
Photostability (ICH Q1B) 0100.00.00.0
Exposed99.20.70.8
Control99.80.10.2

Table 2: Accelerated Stability Data for this compound Cream (40°C/75% RH)

Time (Months)This compound Assay (%)Nicotinic Acid (%)pHViscosity (cP)Appearance
0 100.2<0.056.515,200White, homogenous cream
1 99.10.86.415,100Conforms
3 97.52.36.214,800Conforms
6 95.34.56.014,500Conforms

Stabilization Strategies

Based on the understanding of the degradation pathways and influencing factors, several strategies can be employed to enhance the stability of this compound in cream formulations:

cluster_strategies Stabilization Strategies pH_Control pH Optimization & Buffering Ethyl_Nicotinate_Cream Stable this compound Cream pH_Control->Ethyl_Nicotinate_Cream Excipient_Selection Excipient Compatibility Screening Excipient_Selection->Ethyl_Nicotinate_Cream Antioxidants Inclusion of Antioxidants (e.g., BHT, Vitamin E) Antioxidants->Ethyl_Nicotinate_Cream Packaging Protective Packaging (e.g., Opaque, Airless) Packaging->Ethyl_Nicotinate_Cream Microencapsulation Microencapsulation of API Microencapsulation->Ethyl_Nicotinate_Cream

Caption: Strategies for Stabilization.

  • pH Optimization: Conduct pre-formulation studies to identify the pH of maximum stability for this compound and formulate the cream within this pH range using a suitable buffering system.

  • Excipient Selection: Carefully screen all excipients for their compatibility with this compound. Avoid excipients that are known to be reactive or contain impurities that could accelerate degradation.

  • Inclusion of Antioxidants: To mitigate potential oxidative degradation, consider the inclusion of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol (Vitamin E).

  • Protective Packaging: Utilize packaging that protects the product from light and air, such as opaque tubes or airless pump dispensers.

  • Microencapsulation: Encapsulating this compound in a protective matrix can provide a physical barrier against hydrolytic and oxidative degradation.

Conclusion

The stability of this compound in cream formulations is a multifaceted challenge that requires a thorough understanding of its chemical and physical properties. A systematic approach to formulation development, incorporating comprehensive stability testing and strategic stabilization techniques, is essential to ensure the delivery of a safe, effective, and high-quality topical product. By carefully controlling factors such as pH, temperature, and excipient interactions, and by implementing robust analytical and physical testing protocols, researchers and drug development professionals can successfully address the stability issues of this compound and bring stable and reliable formulations to the market.

References

Enhancing the Aqueous Solubility of Ethyl Nicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl nicotinate (B505614), the ethyl ester of nicotinic acid (a form of vitamin B3), is a compound with applications in pharmaceuticals and cosmetics, primarily as a topical vasodilator to improve blood circulation.[1][2] Despite being classified by some sources as water-soluble, there is conflicting data regarding its precise aqueous solubility, with reported values varying significantly. This ambiguity presents a challenge in formulation development, where consistent and adequate solubility is crucial for bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of established methodologies for enhancing the aqueous solubility of ethyl nicotinate, offering a foundational framework for researchers and formulation scientists. The techniques discussed include cyclodextrin (B1172386) complexation, solid dispersions, and the use of co-solvent systems. This document details the theoretical basis of each approach, provides generalized experimental protocols, and presents data in a structured format to facilitate comparison and application.

Physicochemical Properties and Solubility Profile of this compound

This compound is a clear, colorless to pale yellow liquid with a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol .[3][4] Its chemical structure, featuring a pyridine (B92270) ring and an ethyl ester group, imparts a degree of both hydrophilicity and lipophilicity.

Conflicting Aqueous Solubility Data

A review of available literature and chemical databases reveals a notable discrepancy in the reported aqueous solubility of this compound. This highlights the importance of empirical determination of solubility for specific formulation conditions.

Reported Aqueous Solubility Source
114 g/LALOGPS (Prediction)[5]
50 g/LChemicalBook Safety Data Sheet[1]
5.60 g/L (5.60E+04 mg/L) at 25 °CThe Good Scents Company (Experimental)

This variability underscores the challenges in relying solely on predicted or compiled data and necessitates robust experimental evaluation of solubility as a critical step in pre-formulation studies.

Strategies for Solubility Enhancement

Several established techniques can be employed to improve the aqueous solubility and dissolution rate of active pharmaceutical ingredients (APIs) like this compound.[6] This section will focus on three prominent methods: cyclodextrin complexation, solid dispersion, and co-solvency.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble molecules, or parts of them, forming inclusion complexes with enhanced aqueous solubility.

The formation of an inclusion complex is a process where a "guest" molecule (this compound) fits into the "host" cavity of the cyclodextrin. This encapsulation shields the hydrophobic parts of the guest molecule from the aqueous environment, thereby increasing its apparent solubility. The stoichiometry of these complexes is typically 1:1.

A phase solubility study is conducted to determine the stoichiometry and stability constant of the this compound-cyclodextrin complex.

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) in a buffered solution at a relevant physiological pH.

  • Equilibration: Add an excess amount of this compound to each cyclodextrin solution.

  • Shaking and Incubation: Shake the resulting suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sampling and Analysis: Withdraw aliquots from each suspension, filter through a 0.45 µm membrane filter to remove undissolved this compound, and dilute appropriately.

  • Quantification: Analyze the concentration of dissolved this compound in each sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram indicates the type of complex formed and allows for the calculation of the stability constant (Kc) and the complexation efficiency (CE).

Cyclodextrin Concentration (mM) This compound Solubility (mM)
0S₀
2S₂
4S₄
6S₆
8S₈
10S₁₀
12S₁₂
15S₁₅

Note: S₀ represents the intrinsic solubility of this compound. S₂, S₄, etc., represent the solubility at the corresponding cyclodextrin concentration. This table is a template for presenting experimental data.

G cluster_prep Preparation cluster_process Process cluster_output Output EN This compound (Excess) Equilibrate Equilibration (Shaking at constant T) EN->Equilibrate CD_sol Aqueous Cyclodextrin Solutions (Increasing Concentrations) CD_sol->Equilibrate Filter Filtration (0.45 µm) Equilibrate->Filter Analyze Analysis (HPLC/UV-Vis) Filter->Analyze PSD Phase Solubility Diagram Analyze->PSD Params Stability Constant (Kc) Complexation Efficiency (CE) PSD->Params

Workflow for a Phase Solubility Study.
Solid Dispersion

Solid dispersion is a technique where a poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state. This can lead to a reduction in particle size to a molecular level, an increase in wettability, and the formation of a higher energy amorphous state, all of which can enhance dissolution.

By dispersing this compound in a carrier like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG), the crystalline structure of the drug can be disrupted. Upon contact with an aqueous medium, the hydrophilic carrier dissolves rapidly, releasing the drug as very fine, amorphous particles, which have a larger surface area and higher apparent solubility than the crystalline form.

The solvent evaporation method is a common technique for preparing solid dispersions.

  • Dissolution: Dissolve both this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., ethanol, methanol).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to minimize thermal degradation.

  • Drying: Dry the resulting solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug and the absence of chemical interactions.

  • Dissolution Testing: Perform in vitro dissolution studies on the solid dispersion and compare the dissolution profile to that of the pure drug and a physical mixture of the drug and polymer.

Formulation Drug:Polymer Ratio % Drug Release at 15 min % Drug Release at 60 min
Pure this compound-X₁Y₁
Physical Mixture1:1X₂Y₂
Solid Dispersion1:1X₃Y₃
Physical Mixture1:5X₄Y₄
Solid Dispersion1:5X₅Y₅

Note: This table is a template for presenting dissolution data. X and Y values would be obtained from experimental measurements.

G cluster_input Inputs cluster_process Process cluster_output Outputs & Characterization EN This compound Dissolve Dissolve Drug & Polymer EN->Dissolve Polymer Hydrophilic Polymer (e.g., PVP, PEG) Polymer->Dissolve Solvent Common Solvent (e.g., Ethanol) Solvent->Dissolve Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Mill Pulverization & Sieving Dry->Mill SD Solid Dispersion Powder Mill->SD Analysis Characterization (DSC, XRPD, FTIR) SD->Analysis Dissolution In Vitro Dissolution Testing SD->Dissolution G cluster_input Inputs cluster_process Process cluster_output Output EN This compound (Excess) Equilibrate Equilibration (Constant Temperature) EN->Equilibrate Cosolvent_systems Co-solvent/Water Mixtures (Varying Ratios) Cosolvent_systems->Equilibrate Separate Separation (Centrifugation/Filtration) Equilibrate->Separate Quantify Quantification (HPLC) Separate->Quantify Solubility_data Solubility Data Quantify->Solubility_data Optimal_blend Identification of Optimal Co-solvent Blend Solubility_data->Optimal_blend

References

Optimization of Ethyl Nicotinate Concentration for Maximal Vasodilation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the optimization of ethyl nicotinate (B505614) concentration to achieve maximal cutaneous vasodilation. Ethyl nicotinate, a potent rubefacient, induces localized erythema through a well-defined signaling pathway, making it a valuable tool in dermatological and pharmacological research. This document synthesizes the current understanding of its mechanism of action, provides detailed experimental protocols for assessing its vasodilatory effects, and presents quantitative data to guide concentration selection. While much of the direct dose-response research has been conducted on its close analog, mthis compound, the shared mechanism of action allows for informed extrapolation to this compound. The primary vasodilatory pathway is mediated by prostaglandins, with a negligible role for nitric oxide. A concentration of 20 mmol/L of mthis compound has been identified as optimal for producing a reproducible, plateaued vasodilatory response , and this serves as a strong starting point for the optimization of this compound formulations.

Introduction

This compound, the ethyl ester of nicotinic acid (niacin), is a topical vasodilator widely used in pharmaceutical and cosmetic formulations for its ability to increase cutaneous blood flow. This effect, known as rubefacience, manifests as localized redness and a sensation of warmth. The controlled induction of vasodilation is a critical component in various research applications, including the study of microcirculation, the assessment of skin barrier function, and the evaluation of anti-inflammatory drug efficacy.

This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practices for optimizing this compound concentration to achieve maximal and reproducible vasodilation. We will delve into the underlying signaling pathways, present key quantitative data from relevant studies, and provide detailed experimental methodologies.

Mechanism of Action: The Prostaglandin-Mediated Pathway

The vasodilatory effect of topical nicotinic acid esters is primarily driven by the prostaglandin (B15479496) pathway. Upon penetrating the stratum corneum, this compound is hydrolyzed by cutaneous esterases to its active form, nicotinic acid. Nicotinic acid then activates the G protein-coupled receptor GPR109A, which is expressed on Langerhans cells and keratinocytes in the epidermis.

Activation of GPR109A initiates a signaling cascade that leads to the activation of phospholipase A2. This enzyme liberates arachidonic acid from the cell membrane, which is then converted into prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2). PGH2 is subsequently isomerized to prostaglandin D2 (PGD2). PGD2 is the primary mediator of the vasodilatory response, diffusing to the underlying dermal microvasculature and binding to its receptor (DP1) on vascular smooth muscle cells. This binding event triggers smooth muscle relaxation, leading to vasodilation and an increase in cutaneous blood flow. Studies have shown that the nitric oxide (NO) pathway is not significantly involved in this process.[1][2]

Ethyl_Nicotinate_Vasodilation_Pathway This compound (Topical) This compound (Topical) Stratum Corneum Stratum Corneum This compound (Topical)->Stratum Corneum Hydrolysis (Esterases) Hydrolysis (Esterases) Stratum Corneum->Hydrolysis (Esterases) Penetration Nicotinic Acid Nicotinic Acid Hydrolysis (Esterases)->Nicotinic Acid GPR109A Receptor (Langerhans Cells/Keratinocytes) GPR109A Receptor (Langerhans Cells/Keratinocytes) Nicotinic Acid->GPR109A Receptor (Langerhans Cells/Keratinocytes) Binds to Phospholipase A2 Activation Phospholipase A2 Activation GPR109A Receptor (Langerhans Cells/Keratinocytes)->Phospholipase A2 Activation Activates Arachidonic Acid Arachidonic Acid Phospholipase A2 Activation->Arachidonic Acid Releases COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Converted by Prostaglandin D2 (PGD2) Prostaglandin D2 (PGD2) COX-1/COX-2->Prostaglandin D2 (PGD2) Synthesizes DP1 Receptor (Vascular Smooth Muscle) DP1 Receptor (Vascular Smooth Muscle) Prostaglandin D2 (PGD2)->DP1 Receptor (Vascular Smooth Muscle) Binds to Vasodilation Vasodilation DP1 Receptor (Vascular Smooth Muscle)->Vasodilation Induces

Caption: Signaling pathway of this compound-induced vasodilation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the vasodilatory effects of nicotinic acid esters. It is important to note that the majority of this data is derived from studies using mthis compound. Given the similar mechanism of action, these values provide a strong foundation for the formulation and study of this compound.

Table 1: Dose-Response of Topical Mthis compound on Cutaneous Blood Flow

Mthis compound ConcentrationVasodilatory ResponseTime to Peak ResponseDuration of ResponseReference
1%Significant increase in blood flow15-30 minutesDeclines after 60 minutes, returns to baseline by 120 minutes[3]
20 mmol/LMost reproducible response, plateau between 5-20 minutes5-20 minutesSustained plateau[1]

Table 2: Effect of Pathway Inhibitors on Mthis compound-Induced Vasodilation

InhibitorPathway TargetedReduction in Perfusion IncreaseSignificanceReference
NSAID (e.g., Ibuprofen)Cyclooxygenase (Prostaglandin Synthesis)82%p < 0.01[2][4]
Lidocaine/PrilocaineSensory Nerves32%p < 0.01[2][4]
L-NMMANitric Oxide SynthaseNo significant effect-[2][4]

Table 3: Comparative Skin Penetration of Nicotinic Acid Esters

CompoundRelative Penetration Rate (vs. Nicotinic Acid)Key FindingReference
Mthis compound183 times greaterEsterification significantly enhances skin penetration.[5]
This compound37,000 times greaterEthyl ester shows exceptionally high penetration through the epidermis.[5]

The significantly higher penetration rate of this compound compared to mthis compound suggests that a lower concentration of this compound may be required to achieve a similar vasodilatory effect. However, the rate of hydrolysis to the active nicotinic acid by cutaneous esterases will also be a critical factor.[6] Therefore, while 20 mmol/L serves as an excellent starting point based on mthis compound data, empirical dose-response studies are recommended to determine the precise optimal concentration for this compound.

Experimental Protocols

To accurately assess and optimize the vasodilatory effects of this compound, standardized experimental protocols are essential. The following methodologies are based on established techniques for measuring cutaneous microvascular responses.

Protocol 1: Assessment of Vasodilatory Response using Laser Speckle Contrast Imaging (LSCI)

Objective: To non-invasively measure the change in cutaneous blood flow in response to topical application of this compound.

Materials:

  • This compound solutions at various concentrations (e.g., 5, 10, 15, 20, 25 mmol/L) in a suitable vehicle (e.g., ethanol, propylene (B89431) glycol, or an aqueous base).

  • Laser Speckle Contrast Imaging (LSCI) system.

  • Applicator chambers (e.g., Finn Chambers on Scanpor).

  • Control vehicle.

Procedure:

  • Subject Acclimatization: Subjects should rest in a temperature-controlled room (22-24°C) for at least 20 minutes to allow for stabilization of baseline skin blood flow.

  • Site Selection and Preparation: The volar forearm is a commonly used site due to its relatively uniform skin characteristics. The application sites should be marked, and baseline skin perfusion should be measured using the LSCI system.

  • Application: A standardized volume of the this compound solution or control vehicle is applied to the skin within the applicator chamber.

  • Data Acquisition: Skin perfusion is continuously monitored with the LSCI system for a predetermined duration (e.g., 60 minutes). Data is typically recorded in arbitrary perfusion units (APU).

  • Data Analysis: The change in perfusion from baseline is calculated for each concentration. The area under the curve (AUC) of the perfusion-time graph can be used to quantify the total vasodilatory response.

LSCI_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Acclimatization Site Selection Site Selection Acclimatization->Site Selection Baseline Measurement Baseline Measurement Site Selection->Baseline Measurement Topical Application Topical Application Baseline Measurement->Topical Application Continuous LSCI Monitoring Continuous LSCI Monitoring Topical Application->Continuous LSCI Monitoring Calculate Perfusion Change Calculate Perfusion Change Continuous LSCI Monitoring->Calculate Perfusion Change Dose-Response Curve Dose-Response Curve Calculate Perfusion Change->Dose-Response Curve

Caption: Experimental workflow for LSCI assessment of vasodilation.

Protocol 2: Investigation of Signaling Pathways using Pathway Inhibitors

Objective: To confirm the involvement of specific signaling pathways in this compound-induced vasodilation.

Procedure: This protocol follows the same procedure as Protocol 1, with the addition of a pre-treatment step with specific pathway inhibitors.

  • Cyclooxygenase Inhibition: Oral administration of a non-steroidal anti-inflammatory drug (NSAID), such as 600 mg of ibuprofen, 1-2 hours prior to the application of this compound.[4]

  • Sensory Nerve Inhibition: Topical application of a local anesthetic cream (e.g., lidocaine/prilocaine) for a specified duration before the experiment.[4]

  • Nitric Oxide Synthase Inhibition: Iontophoresis of L-NG-monomethyl arginine (L-NMMA) prior to this compound application.[4]

By comparing the vasodilatory response with and without the inhibitors, the contribution of each pathway can be quantified.

Conclusion and Recommendations

The optimization of this compound concentration for maximal vasodilation is crucial for its effective use in research and drug development. The primary mechanism of action is through the prostaglandin pathway, initiated by the activation of the GPR109A receptor and culminating in the release of PGD2. Based on extensive research on the closely related mthis compound, a concentration of 20 mmol/L is recommended as a starting point for optimization studies of this compound .

Given the superior skin penetration of this compound, it is plausible that a lower concentration may elicit a maximal response. Therefore, it is imperative for researchers to conduct dose-response studies using a standardized protocol, such as the LSCI method outlined in this guide, to determine the optimal concentration for their specific formulation and application. By understanding the underlying mechanisms and employing rigorous experimental techniques, the full potential of this compound as a tool for inducing controlled cutaneous vasodilation can be realized.

References

A Technical Guide to Minimizing By-products in the Esterification of Nicotinic Acid to Ethyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of ethyl nicotinate (B505614), a key intermediate in the pharmaceutical and agrochemical industries, with a focus on strategies to minimize the formation of undesirable by-products. Traditionally, the esterification of nicotinic acid with ethanol (B145695) is accomplished using concentrated sulfuric acid as a catalyst. While effective in driving the reaction, this method is fraught with challenges related to by-product formation, particularly the generation of significant aqueous waste streams with high chemical oxygen demand (COD) and salt content. This guide provides a comparative analysis of the conventional method and modern, cleaner alternatives, offering detailed experimental protocols and data-driven insights to enhance reaction efficiency and environmental sustainability.

Understanding By-product Formation

In the context of ethyl nicotinate synthesis, "by-products" can be classified into three main categories:

  • Equilibrium-Related By-products: The Fischer-Speier esterification is a reversible reaction that produces water as a direct by-product.[1][2][3][4][5] The presence of water can hydrolyze the ester, shifting the equilibrium back towards the reactants and reducing the yield. Therefore, unreacted nicotinic acid and ethanol are also considered by-products of an incomplete reaction.

  • Catalyst-Related By-products: The choice of catalyst is a critical factor in the by-product profile.

    • Homogeneous Acid Catalysts (e.g., H₂SO₄): The use of concentrated sulfuric acid can lead to several side reactions. At elevated temperatures, ethanol can undergo acid-catalyzed dehydration to form diethyl ether .[6] Additionally, the reaction of ethanol with sulfuric acid can produce ethyl sulfate .[6] A significant downstream by-product is the large volume of salt (e.g., sodium sulfate) generated when the acidic catalyst is neutralized with a base, such as sodium carbonate, during workup.[7] This saline aqueous waste presents a considerable environmental and cost burden for large-scale production.

    • Heterogeneous Solid Acid Catalysts: These catalysts, such as acidic resins or metal oxides, are designed to minimize by-products. As they are in a different phase from the reaction mixture, they can be easily removed by filtration, eliminating the need for a neutralization step and thus preventing the formation of salt waste. This approach significantly reduces the generation of highly polluted wastewater.

  • Degradation Products and Minor Impurities: Although less common under controlled conditions, harsh reaction parameters (e.g., excessively high temperatures or prolonged reaction times) could potentially lead to the degradation of nicotinic acid or the product. However, for this specific esterification, the primary focus remains on managing the equilibrium and catalyst-related by-products.

Comparative Analysis of Synthetic Methodologies

The selection of the synthetic route has a profound impact on the yield, purity, and by-product profile of this compound. The following sections detail two primary methodologies: the conventional sulfuric acid-catalyzed process and an improved method utilizing a solid acid catalyst.

Conventional Method: Sulfuric Acid Catalysis

This is the traditional and widely understood method for Fischer esterification.[2][4][5] It involves refluxing nicotinic acid and an excess of ethanol with concentrated sulfuric acid.

Reaction Scheme:

Nicotinic Acid + Ethanol ⇌ (H₂SO₄ catalyst) ⇌ this compound + Water

Challenges:

  • Waste Generation: The primary drawback is the formation of acidic, high-COD wastewater during workup, which requires neutralization and results in significant salt by-products.[7]

  • Catalyst Recovery: The homogeneous catalyst cannot be easily recovered or reused.

  • Side Reactions: Potential for the formation of diethyl ether and ethyl sulfate.[6]

Improved Method: Solid Acid Catalysis

A more sustainable and efficient approach involves the use of a heterogeneous solid acid catalyst. This method often employs a co-solvent, such as toluene (B28343) or methylbenzene, to facilitate the azeotropic removal of water, which drives the reaction equilibrium towards the product side.

Advantages:

  • Reduced Waste: Eliminates the need for a neutralization step, thereby preventing the formation of salt-laden wastewater.

  • Catalyst Recyclability: The solid catalyst can be recovered by simple filtration and reused, reducing costs and environmental impact.

  • High Yield and Purity: The continuous removal of water leads to higher conversion rates and product yields. A purity of 99.5% and a yield of 97.2% have been reported using this method.

The logical relationship between catalyst choice and the resulting by-products and environmental impact is visualized below.

G cluster_0 Catalyst Choice cluster_1 Process Steps & By-products cluster_2 Outcome Catalyst Esterification Catalyst H2SO4 Sulfuric Acid (Homogeneous) Catalyst->H2SO4 Conventional SolidAcid Solid Acid (Heterogeneous) Catalyst->SolidAcid Improved Workup_H2SO4 Neutralization Step (e.g., with Na2CO3) H2SO4->Workup_H2SO4 Side_Reactions Side Reactions (e.g., Diethyl Ether) H2SO4->Side_Reactions Workup_Solid Filtration SolidAcid->Workup_Solid Waste_Solid No Salt Wastewater SolidAcid->Waste_Solid avoids Waste_H2SO4 High COD & Salt Wastewater (By-product) Workup_H2SO4->Waste_H2SO4 Impact_H2SO4 High Environmental Impact & Cost Waste_H2SO4->Impact_H2SO4 Side_Reactions->Impact_H2SO4 Catalyst_Recovery Catalyst Recovery & Reuse Workup_Solid->Catalyst_Recovery Impact_Solid Low Environmental Impact & Cost Waste_Solid->Impact_Solid Catalyst_Recovery->Impact_Solid

Figure 1. Catalyst choice impact on by-products.

Quantitative Data Summary

The following tables summarize quantitative data from cited experimental protocols, providing a clear comparison of the two primary methods.

Table 1: Conventional Sulfuric Acid Catalyzed Esterification

ParameterValueReference
ReactantsNicotinic Acid, EthanolGeneric Fischer Esterification
CatalystConcentrated Sulfuric AcidGeneric Fischer Esterification
TemperatureRefluxGeneric Fischer Esterification
Typical YieldVariable, equilibrium-dependent[2][4]
Key By-productsWater, Salt Waste (post-neutralization), Diethyl Ether[6][7]
PurityRequires extensive purification[7]

Table 2: Improved Solid Acid Catalyzed Esterification

ParameterValueReference
ReactantsNicotinic Acid, Absolute EthanolPatent CN106957262A
CatalystHND230 Solid Acid CatalystPatent CN106957262A
SolventToluenePatent CN106957262A
Molar Ratio (Nicotinic Acid:Ethanol)1:1 to 1:2Patent CN106957262A
Catalyst Loading (% of Nicotinic Acid wt)1% - 10%Patent CN106957262A
Temperature (°C)50-65 (initial), then reflux for water removalPatent CN106957262A
Reaction Time (hours)3 - 6Patent CN106957262A
Reported Yield 97.2% Patent CN106957262A
Reported Purity (GC) 99.5% Patent CN106957262A
Key By-productsWater (removed azeotropically)Patent CN106957262A

Detailed Experimental Protocols

Protocol 1: Esterification using Solid Acid Catalyst (High-Yield, Low-Waste)

This protocol is based on the methodology described in patent CN106957262A, which reports high yield and purity with minimal waste.

Materials:

  • Nicotinic Acid

  • Absolute Ethanol

  • Toluene

  • HND230 Solid Acid Catalyst (or equivalent)

  • 500ml four-necked flask

  • Stirrer

  • Heating mantle

  • Dean-Stark apparatus or similar water separator

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charging the Reactor: To a 500ml four-necked flask, add toluene (e.g., 123.1g), absolute ethanol (e.g., 92.1g, 2 mol), the solid acid catalyst (e.g., 2.5g, ~1% w/w of nicotinic acid), and nicotinic acid (e.g., 246.2g).

  • Initial Reaction: Begin stirring the mixture and slowly heat to 55°C. Maintain this temperature and continue stirring for 4 hours.

  • Water Removal: Increase the temperature to initiate reflux. Connect a Dean-Stark apparatus to collect the water-toluene azeotrope. The reaction is complete when no more water separates.

  • Catalyst Recovery: Cool the reaction mixture to room temperature. Recover the solid acid catalyst by filtration. The catalyst can be washed and dried for reuse.

  • Solvent Removal: Transfer the filtrate to a rotary evaporator and remove the toluene under reduced pressure.

  • Product Isolation: The remaining light yellow, transparent liquid is the final product, this compound.

The workflow for this optimized protocol is illustrated below.

G start Start charge_reactor Charge Reactor: - Nicotinic Acid - Ethanol - Toluene - Solid Acid Catalyst start->charge_reactor initial_reaction Stir at 50-65°C (3-6 hours) charge_reactor->initial_reaction reflux_dehydration Heat to Reflux & Collect Water via Azeotropic Distillation initial_reaction->reflux_dehydration check_completion Reaction Complete? (No more water separates) reflux_dehydration->check_completion check_completion->reflux_dehydration No cool_down Cool to Room Temperature check_completion->cool_down Yes filter Filter to Recover Solid Catalyst cool_down->filter catalyst_reuse Wash & Dry Catalyst for Reuse filter->catalyst_reuse evaporate Evaporate Toluene (Reduced Pressure) filter->evaporate product Final Product: This compound (99.5%) evaporate->product

Figure 2. Optimized workflow for this compound synthesis.
Protocol 2: Conventional Esterification using Sulfuric Acid

This protocol outlines the traditional Fischer esterification method.

Materials:

  • Nicotinic Acid

  • Anhydrous Ethanol (in excess)

  • Concentrated Sulfuric Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Sodium Carbonate solution (for neutralization)

  • Ethyl Acetate (B1210297) (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine nicotinic acid and an excess of anhydrous ethanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is deemed complete (e.g., by TLC analysis).

  • Solvent Removal: Distill off the excess ethanol.

  • Neutralization: Cool the residue and carefully neutralize the sulfuric acid with a saturated sodium carbonate solution until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the this compound into ethyl acetate. Repeat the extraction multiple times.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Final Purification: Remove the ethyl acetate by distillation. The crude product can be further purified by vacuum distillation to yield pure this compound.

The general chemical pathway for the Fischer esterification, including the key catalytic step, is shown below.

G NicotinicAcid Nicotinic Acid (R-COOH) ProtonatedAcid Protonated Carbonyl (Electrophilic) NicotinicAcid->ProtonatedAcid Ethanol Ethanol (R'-OH) TetrahedralInt Tetrahedral Intermediate Ethanol->TetrahedralInt Catalyst Acid Catalyst (H+) Catalyst->NicotinicAcid Protonation ProtonatedAcid->TetrahedralInt Nucleophilic Attack by Ethanol ProtonatedEster Protonated Ester TetrahedralInt->ProtonatedEster Proton Transfer & Elimination of H2O EthylNicotinate This compound (R-COOR') ProtonatedEster->EthylNicotinate Deprotonation (Catalyst Regenerated) Water Water (H2O) ProtonatedEster->Water EthylNicotinate->Catalyst

Figure 3. Fischer esterification reaction pathway.

Conclusion

The synthesis of this compound can be significantly optimized to reduce by-products and improve sustainability. While the conventional sulfuric acid-catalyzed method is well-established, it is hampered by the generation of substantial salt waste and potential side reactions. The adoption of heterogeneous solid acid catalysts, coupled with azeotropic water removal, presents a superior alternative. This improved methodology offers remarkably high yields and purity, eliminates the problematic neutralization step, allows for catalyst recycling, and aligns with the principles of green chemistry. For researchers and drug development professionals, implementing such optimized protocols can lead to more efficient, cost-effective, and environmentally responsible production of this compound.

References

A Comprehensive Technical Guide to the Photostability Testing of Ethyl Nicotinate in Topical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for assessing the photostability of ethyl nicotinate (B505614) in topical preparations. Ethyl nicotinate, a common active pharmaceutical ingredient (API) in topical formulations for its rubefacient and vasodilating properties, is susceptible to photodegradation, which can impact its efficacy and safety. This document outlines the regulatory framework, detailed experimental protocols, and potential degradation pathways to guide researchers in ensuring the stability and quality of topical products containing this compound.

Regulatory Framework for Photostability Testing

The primary guideline for photostability testing is the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q1B: Photostability Testing of New Drug Substances and Products. This guideline provides a systematic approach to evaluating the intrinsic photostability characteristics of new drug substances and products.

Key aspects of the ICH Q1B guideline include:

  • Light Sources: The guideline specifies the use of a light source that produces both ultraviolet (UV) and visible light. This can be achieved using a combination of a cool white fluorescent lamp and a near-UV lamp, or a xenon or metal halide lamp.

  • Exposure Levels: For confirmatory studies, samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-UV energy.

  • Testing Approach: A tiered approach is recommended, starting with the drug substance, followed by the drug product outside of its primary packaging, and finally, the drug product in its primary and marketing packaging.

Experimental Protocols for Photostability Testing of this compound in Topical Preparations

A robust photostability testing protocol is crucial for obtaining reliable and reproducible data. The following sections detail the key experimental procedures.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways.[1] These studies also help in developing and validating stability-indicating analytical methods.[1] For photostability, this involves exposing the this compound drug substance and the topical formulation to light conditions more severe than those used in confirmatory testing.[1]

Typical photolytic stress conditions involve:

  • Exposure to a light source with a significant output in the UV region (300-400 nm).

  • The duration of exposure is typically until significant degradation (e.g., 5-20%) is observed or for a predefined period.

Confirmatory Photostability Testing

Confirmatory studies are designed to assess the photostability of the topical product under standardized conditions that simulate real-world exposure.

A detailed experimental workflow for confirmatory photostability testing is outlined below:

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_evaluation Data Evaluation Sample Topical Preparation (e.g., Cream, Gel) Control Control Sample (Wrapped in Aluminum Foil) Sample->Control Test Test Sample (Directly Exposed) Sample->Test LightSource Light Source (e.g., Xenon Lamp) Test->LightSource Conditions Visible: ≥ 1.2 million lux hours UV-A: ≥ 200 watt hours/m² LightSource->Conditions Extraction Extraction of this compound and Degradants Conditions->Extraction HPLC Stability-Indicating HPLC-UV Analysis Extraction->HPLC Quantification Quantification of this compound and Degradation Products HPLC->Quantification Compare Compare Test vs. Control Quantification->Compare Assess Assess Physical and Chemical Changes Compare->Assess Report Report Findings Assess->Report

Figure 1: Experimental workflow for confirmatory photostability testing.
Sample Preparation for Topical Formulations

A critical step in testing topical preparations is the presentation of the sample to the light source. A thin layer of the cream, gel, or ointment should be spread evenly on a suitable inert transparent surface, such as a glass or quartz plate, to ensure uniform light exposure. A dark control, protected from light (e.g., by wrapping in aluminum foil), should be stored under the same temperature and humidity conditions to differentiate between photolytic and thermal degradation.

Analytical Methodologies

A validated stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.

A typical HPLC method for the analysis of this compound and its primary degradant, nicotinic acid, is summarized in Table 1.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)
Flow Rate 1.0 mL/min
Detection Wavelength 262 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Potential Photodegradation Pathway of this compound

While specific experimental studies on the complete photodegradation pathway of this compound in topical preparations are limited in publicly available literature, a plausible pathway can be proposed based on the known photochemistry of related pyridine (B92270) and ester compounds. The primary photodegradation is likely to involve the hydrolysis of the ester bond and potential cleavage of the pyridine ring upon prolonged exposure to high-energy UV radiation.

A proposed photodegradation pathway for this compound is illustrated below.

G cluster_main Proposed Photodegradation Pathway of this compound EthylNicotinate This compound NicotinicAcid Nicotinic Acid EthylNicotinate->NicotinicAcid Photo-hydrolysis RingCleavage Pyridine Ring Cleavage Products (e.g., smaller aliphatic molecules) NicotinicAcid->RingCleavage Photolytic Ring Opening

References

Enhancing the Long-Term Stability of Ethyl Nicotinate Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the factors influencing the long-term stability of ethyl nicotinate (B505614) solutions and outlines strategies to enhance their shelf-life. Ethyl nicotinate, a widely used active ingredient in topical pharmaceutical and cosmetic formulations, is susceptible to degradation, primarily through hydrolysis, which can impact its efficacy and safety. This document details the degradation pathways, analytical methodologies for stability assessment, and formulation strategies to mitigate degradation.

Understanding the Degradation of this compound

The primary degradation pathway for this compound in solution is hydrolysis , where the ester bond is cleaved to form nicotinic acid and ethanol (B145695). This reaction is significantly influenced by pH and temperature.

  • pH: Hydrolysis of this compound is catalyzed by both acidic and basic conditions, with the rate being significantly higher in alkaline environments. Studies on similar nicotinic acid esters, such as benzyl (B1604629) nicotinate, have shown that degradation is minimal at acidic pH (2.0-3.0) but increases substantially at neutral to alkaline pH (7.4-10.0), following pseudo-first-order kinetics.

  • Temperature: As with most chemical reactions, the rate of this compound hydrolysis increases with temperature. This relationship can be modeled using the Arrhenius equation to predict the degradation rate at various storage temperatures and estimate the product's shelf life.[1][2][3][4][5]

Oxidative and photodegradation pathways, while less predominant than hydrolysis, should also be considered during stability assessments.

Key Strategies for Enhancing Stability

Several formulation strategies can be employed to improve the long-term stability of this compound solutions. These strategies focus on controlling the chemical environment to minimize the rate of degradation.

pH Optimization and Buffer Selection

Maintaining an optimal pH is the most critical factor in stabilizing this compound solutions. Based on the hydrolysis kinetics of similar esters, a slightly acidic pH range is recommended to minimize the rate of hydrolysis. The selection of an appropriate buffer system is crucial to maintain the desired pH throughout the product's shelf life. Common pharmaceutical buffers such as citrate, acetate (B1210297), and phosphate (B84403) buffers can be evaluated for their compatibility and efficacy.

Use of Co-solvents

The inclusion of co-solvents in aqueous formulations can significantly enhance the stability of this compound. Co-solvents can reduce the activity of water, thereby slowing down the hydrolysis reaction. Studies on benzyl nicotinate have demonstrated that the addition of glycerol (B35011) or polyethylene (B3416737) glycol 400 leads to a significant increase in stability.[6][7] A study on the alkaline hydrolysis of this compound in water-ethanol media showed that increasing the proportion of ethanol decreased the reaction rate constant.[8] Commonly used co-solvents in pharmaceutical formulations that can be considered include:

  • Propylene Glycol

  • Glycerin (Glycerol)

  • Ethanol

  • Polyethylene Glycols (PEGs)

Incorporation of Antioxidants and Chelating Agents

While hydrolysis is the primary degradation route, oxidative degradation can also occur, particularly in the presence of light, oxygen, and metal ions.

  • Antioxidants: To mitigate oxidative degradation, the addition of antioxidants is recommended. Commonly used antioxidants in pharmaceutical formulations include butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tocopherols (B72186) (Vitamin E).[9][10][11][12] The efficacy of these antioxidants should be evaluated at various concentrations.

  • Chelating Agents: Metal ions can catalyze degradation reactions. The inclusion of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester these metal ions and improve the stability of the formulation.[13][14][15][16]

Photoprotection

Exposure to light, particularly UV radiation, can lead to photodegradation. Photostability studies should be conducted to assess the light sensitivity of the this compound formulation.[17][18] To protect against photodegradation, the use of light-resistant primary packaging is essential. The addition of UV-absorbing agents to the formulation can also be considered.

Quantitative Data on Stability

The following tables summarize key quantitative data from studies on the stability of nicotinic acid esters.

ParameterConditionResultReference
Hydrolysis Rate Benzyl Nicotinate at 25°C, pH 7.40k = 0.0007/min (Half-life = 990 min)[6]
Benzyl Nicotinate at 25°C, pH 9.04k = 0.0079/min (Half-life = 88 min)[6]
Co-solvent Effect Benzyl Nicotinate in Glycerol:waterRate constant decreased with increasing glycerol content.[6]
Benzyl Nicotinate in PEG 400:waterRate constant decreased with increasing PEG 400 content.[6]
This compound in Water-EthanolRate constant decreased with increasing ethanol concentration (30% to 70% v/v).[8]
Long-Term Stability Myristyl Nicotinate Cream at room temp.Less than 0.05% conversion to nicotinic acid after 3 years.[1][19]

Table 1: Summary of Degradation Kinetics and Stability of Nicotinic Acid Esters.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to evaluate the long-term stability of this compound solutions and to establish an appropriate shelf life. This program should include forced degradation studies and long-term stability testing under various storage conditions.

Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is required to separate and quantify this compound and its primary degradant, nicotinic acid.

Protocol for HPLC Method Development and Validation:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[20][21]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The pH of the aqueous phase should be optimized for optimal separation, often in the slightly acidic range.

  • Detection: UV detection at a wavelength where both this compound and nicotinic acid have significant absorbance (e.g., around 260 nm).[22][23]

  • Method Validation: The method must be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[20][21][24]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method. These studies involve exposing the this compound solution to stress conditions more severe than those of accelerated stability testing.[6][25]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat the solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Store the solution at a high temperature (e.g., 70°C).

  • Photodegradation: Expose the solution to a light source according to ICH Q1B guidelines.

Samples should be analyzed at various time points to determine the extent of degradation.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted on the final formulation in its intended packaging to establish the shelf life and recommended storage conditions.[5][26][27]

Protocol for Stability Studies:

  • Batches: Use at least three batches of the final formulation.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Intervals:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Parameters to be Tested: Appearance, pH, assay of this compound, and quantification of nicotinic acid and any other significant degradation products.

Visualizations

Degradation Pathway and Influencing Factors

cluster_degradation Degradation Pathway cluster_factors Influencing Factors This compound This compound Nicotinic Acid Nicotinic Acid This compound->Nicotinic Acid Hydrolysis Ethanol Ethanol This compound->Ethanol pH pH pH->this compound catalyzes Temperature Temperature Temperature->this compound accelerates Water Activity Water Activity Water Activity->this compound enables Light Light Light->this compound may induce Oxygen Oxygen Oxygen->this compound may induce Metal Ions Metal Ions Metal Ions->this compound may catalyze

Caption: Primary degradation pathway of this compound and key influencing factors.

Experimental Workflow for Stability Testing

cluster_dev Method Development cluster_stress Forced Degradation cluster_stability Long-Term & Accelerated Stability HPLC_Dev Develop Stability-Indicating HPLC Method HPLC_Val Validate HPLC Method (ICH Guidelines) HPLC_Dev->HPLC_Val Analyze_Stress Analyze Stressed Samples using Validated HPLC Method HPLC_Val->Analyze_Stress Test_Intervals Test Samples at Specified Time Intervals HPLC_Val->Test_Intervals Forced_Deg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Forced_Deg->Analyze_Stress Prep_Samples Prepare Batches of Final Formulation Store_Samples Store Samples at Long-Term & Accelerated Conditions Prep_Samples->Store_Samples Store_Samples->Test_Intervals Analyze_Data Analyze Stability Data & Determine Shelf Life Test_Intervals->Analyze_Data

Caption: Workflow for a comprehensive stability study of this compound solutions.

Logical Relationships for Enhancing Stability

cluster_strategies Stabilization Strategies cluster_degradation_types Degradation Pathways Mitigated Goal Enhance Long-Term Stability of This compound Solution pH_Control pH Control (Slightly Acidic) Goal->pH_Control Co_solvents Incorporate Co-solvents (e.g., PG, Glycerin) Goal->Co_solvents Antioxidants Add Antioxidants (e.g., BHA, BHT) Goal->Antioxidants Chelating_Agents Add Chelating Agents (e.g., EDTA) Goal->Chelating_Agents Photoprotection Use Light-Resistant Packaging Goal->Photoprotection Hydrolysis Hydrolysis pH_Control->Hydrolysis minimizes Co_solvents->Hydrolysis reduces Oxidation Oxidation Antioxidants->Oxidation inhibits Chelating_Agents->Oxidation inhibits Photodegradation Photodegradation Photoprotection->Photodegradation prevents

Caption: Logical relationships between stabilization strategies and degradation pathways.

References

Troubleshooting Ethyl Nicotinate Quantification in Complex Biological Matrices: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and troubleshooting strategies for the accurate quantification of ethyl nicotinate (B505614) in complex biological matrices such as plasma, blood, and urine. Given the inherent challenges of bioanalysis, this document focuses on robust sample preparation techniques, advanced analytical methodologies, and strategies to mitigate matrix effects, ensuring reliable and reproducible results.

Introduction to Ethyl Nicotinate Bioanalysis

This compound, an ethyl ester of nicotinic acid, is used in topical pharmaceutical preparations for its rubefacient properties, inducing localized vasodilation. Its quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. However, the analysis is often complicated by its metabolic conversion to nicotinic acid, potential instability, and the presence of interfering endogenous components in the biological matrix.

The primary analytical techniques for the quantification of this compound and its metabolites are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is generally preferred for its high sensitivity, specificity, and applicability to non-volatile compounds without the need for derivatization[1].

Core Challenges in this compound Quantification

The successful quantification of this compound is predicated on overcoming several key challenges:

  • Matrix Effects: Co-eluting endogenous substances from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification[1]. Phospholipids are a major contributor to matrix effects in plasma samples.

  • Metabolic Instability: this compound is subject to enzymatic hydrolysis in biological matrices, primarily by esterases in the plasma and liver, converting it to nicotinic acid[2][3]. This necessitates careful sample handling and consideration of the metabolite in the analytical method.

Experimental Protocols

A robust bioanalytical method requires meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix while removing interfering components. The choice of technique depends on the matrix, the required limit of quantification, and laboratory resources.

3.1.1. Protein Precipitation (PPT)

Protein precipitation is a rapid and simple technique suitable for high-throughput analysis. However, it may not remove all interfering substances, such as phospholipids.

  • Protocol:

    • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300-400 µL of a cold protein precipitating solvent (e.g., acetonitrile, methanol, or methyl ethyl ketone).

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant containing the analyte.

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

3.1.2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

  • Protocol:

    • To 200 µL of plasma or serum sample, add an appropriate internal standard.

    • Add a basifying agent (e.g., 50 µL of 1M NaOH) to adjust the pH and ensure this compound is in its non-ionized form.

    • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).

    • Vortex the mixture for 5-10 minutes.

    • Centrifuge at >3,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

3.1.3. Supported Liquid Extraction (SLE)

SLE is a high-throughput alternative to traditional LLE that uses a solid support, providing a cleaner extract with less manual effort.

  • Protocol:

    • Pre-treat the biological sample (e.g., 150 µL) by diluting it with an aqueous buffer (e.g., 0.25% ammonia (B1221849) solution).

    • Load the pre-treated sample onto the SLE plate or column and allow it to absorb for approximately 5 minutes.

    • Elute the analyte with a water-immiscible organic solvent (e.g., dichloromethane:isopropanol, 95:5 v/v) under gravity or with gentle positive or negative pressure.

    • Collect the eluate.

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Analytical Methods

3.2.1. LC-MS/MS Method

  • Chromatographic Conditions (Proposed):

    • Column: A reversed-phase C18 or a HILIC column can be used. For example, a Phenomenex Luna® HILIC column (150 mm x 3.0 mm, 5 µm) has been used for similar compounds[4].

    • Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10-100 mM ammonium (B1175870) formate, pH 3.2) is common[4].

    • Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Conditions (Proposed):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The MRM transitions for this compound would need to be optimized by infusing a standard solution into the mass spectrometer.

    • Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound would be ideal to compensate for matrix effects and procedural losses. If a SIL-IS is not available, a structurally similar compound can be used.

3.2.2. GC-MS Method

GC-MS can be an alternative, though it may require derivatization to improve the volatility of this compound and its metabolite[1].

  • Sample Preparation: LLE is a common sample preparation technique for GC-MS.

  • Derivatization (if necessary): Silanization agents can be used to derivatize the amino group of related compounds to make them more volatile[1].

  • Chromatographic Conditions (Proposed):

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column, is generally suitable[1].

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometric Conditions (Proposed):

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of this compound.

Method Validation and Quantitative Data

A bioanalytical method must be validated to ensure its reliability. The validation parameters and their typical acceptance criteria, based on FDA and ICH guidelines, are summarized below[5][6][7]. While specific validated data for this compound is not widely published, the following tables provide expected performance characteristics based on the analysis of similar compounds like nicotine (B1678760) and cotinine[4][8][9].

Table 1: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank biological matrix from at least 6 different sources. Interference should be <20% of the LLOQ for the analyte and <5% for the internal standard.
Linearity A calibration curve with at least 6 non-zero standards. The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable precision (≤20% CV) and accuracy (±20% of nominal). The analyte signal at the LLOQ should be at least 5 times the signal of a blank sample.
Accuracy The mean concentration should be within ±15% of the nominal value for QC samples (±20% at the LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% for QC samples (≤20% at the LLOQ).
Recovery The extraction recovery of the analyte should be consistent, precise, and reproducible.
Matrix Effect The CV of the response for the analyte in the presence of matrix from at least 6 different sources should be ≤15%.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and in-processed samples. The mean concentration of stability samples should be within ±15% of the nominal concentration.

Table 2: Representative Quantitative Data for Nicotine and Cotinine (B1669453) in Human Serum/Plasma (for reference)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%CV)Reference
Nicotine0.26 - 52.50.2693.39 - 105.73< 15[4]
Cotinine7.0 - 15007.093.04 - 107.26< 15[4]
Nicotine0.50 - 35.00.5087.7 - 105.8< 15[8]
Cotinine6.00 - 4206.0090.3 - 102.9< 15[8]

Visualization of Workflows and Pathways

Experimental Workflow for this compound Quantification

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is extraction Extraction (PPT, LLE, or SLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_processing Data Processing lc_ms->data_processing quantification Quantification data_processing->quantification

Caption: A generalized workflow for the quantification of this compound in biological samples.

Troubleshooting Matrix Effects

matrix_effects_troubleshooting Troubleshooting Matrix Effects in LC-MS/MS cluster_mitigation Mitigation Strategies start Inaccurate or Irreproducible Results check_matrix_effect Assess Matrix Effect (Post-column infusion or post-extraction spike) start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed? check_matrix_effect->matrix_effect_present no_matrix_effect No Significant Matrix Effect matrix_effect_present->no_matrix_effect No optimize_chromatography Optimize Chromatography (Separate analyte from interferences) matrix_effect_present->optimize_chromatography Yes other_issues Investigate Other Issues (e.g., instrument performance, standard stability) no_matrix_effect->other_issues improve_cleanup Improve Sample Cleanup (Use LLE or SLE instead of PPT) optimize_chromatography->improve_cleanup use_sil_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_sil_is dilute_sample Dilute Sample use_sil_is->dilute_sample

Caption: A logical workflow for identifying and mitigating matrix effects.

Metabolic Pathway of this compound

metabolic_pathway Metabolic Pathway of this compound ethyl_nicotinate This compound nicotinic_acid Nicotinic Acid (Metabolite) ethyl_nicotinate->nicotinic_acid Enzymatic Hydrolysis esterases Esterases (in Plasma and Liver) esterases->ethyl_nicotinate

Caption: The primary metabolic conversion of this compound.

Conclusion

The quantification of this compound in complex biological matrices is a challenging yet achievable task. A thorough understanding of the potential pitfalls, particularly matrix effects and analyte stability, is essential for developing a robust and reliable bioanalytical method. While LC-MS/MS is the preferred analytical technique, careful optimization of sample preparation and chromatographic conditions is paramount. By following the detailed protocols and troubleshooting guides presented in this document, researchers and drug development professionals can ensure the generation of high-quality, reproducible data for their studies. The use of a stable isotope-labeled internal standard is highly recommended to achieve the most accurate results.

References

A Technical Guide to Scalable and Green Synthesis of Ethyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of scalable and environmentally friendly methods for the synthesis of ethyl nicotinate (B505614), an important intermediate in the pharmaceutical and agrochemical industries. Traditional synthesis routes often rely on corrosive mineral acids, leading to significant waste generation and complex purification processes. This document details greener alternatives, focusing on the use of reusable solid acid catalysts and enzymatic methods, which offer significant advantages in terms of environmental impact, cost-effectiveness, and scalability.

Conventional versus Green Synthesis Approaches

The traditional and most economical method for producing ethyl nicotinate is the Fischer esterification of nicotinic acid with ethanol (B145695), typically catalyzed by concentrated sulfuric acid. While this method can achieve high yields, it is fraught with environmental and practical challenges. The use of concentrated sulfuric acid necessitates a neutralization step, which generates a large volume of high chemical oxygen demand (COD) and high-salt wastewater, significantly increasing treatment costs. Furthermore, the loss of ethanol and the extraction solvent, ethyl acetate, adds to the overall cost and environmental burden.

In contrast, green synthesis approaches aim to mitigate these issues by replacing homogeneous acid catalysts with heterogeneous solid acid catalysts or by employing biocatalysts such as enzymes. These methods offer simplified product purification, catalyst recyclability, and a significant reduction in hazardous waste, making them more suitable for large-scale, sustainable industrial production.

Heterogeneous Solid Acid Catalysis: A Scalable and Green Alternative

A highly promising scalable and green approach to this compound synthesis involves the use of a reusable solid acid catalyst. This method replaces corrosive mineral acids with a solid, recoverable catalyst, thereby streamlining the work-up process and minimizing waste.

Featured Solid Acid Catalyst: HND230

A particularly effective method employs the HND230 solid acid catalyst in a toluene (B28343) solvent system. Toluene serves as an azeotropic agent to remove water, driving the esterification equilibrium towards the product. This process has been shown to be highly efficient, with significant advantages for industrial-scale production.

Key Advantages:

  • Reduced Pollution: Eliminates the need for neutralization, thereby drastically reducing the generation of highly polluting wastewater.

  • Simplified Process: The catalyst can be easily recovered by simple filtration, simplifying the downstream purification process.

  • Cost-Effective: Reduces labor and equipment costs associated with waste treatment and complex purification steps.

  • Scalability: The process is well-suited for large-scale industrial production.

Quantitative Data and Reaction Parameters

The following table summarizes the key quantitative data for the synthesis of this compound using the HND230 solid acid catalyst as described in the literature.

ParameterValueReference
Reactants Nicotinic Acid, Absolute Ethanol
Solvent Toluene
Catalyst HND230 Solid Acid Catalyst
Molar Ratio (Nicotinic Acid:Ethanol) 1:1 to 1:2
Weight Ratio (Nicotinic Acid:Toluene) 1:0.3 to 1:8
Catalyst Loading 0.01 - 0.1 times the weight of nicotinic acid
Reaction Temperature 50 - 65 °C (initial stirring)
Reaction Time 3 - 6 hours (initial stirring)
Yield (Initial Use) 97.2% (GC purity: 99.5%)
Yield (Catalyst Reuse) 96.3% (GC purity: 99.3%)
Detailed Experimental Protocol: Solid Acid Catalysis

This protocol is based on the disclosed method for preparing this compound using the HND230 solid acid catalyst.

Materials:

  • Nicotinic Acid

  • Absolute Ethanol

  • Toluene

  • HND230 Solid Acid Catalyst

  • 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus for water separation.

Procedure:

  • To the 500 mL four-necked flask, add toluene (123.1 g), absolute ethanol (92.1 g, 2 mol), HND230 solid acid catalyst (2.5 g), and nicotinic acid (246.2 g).

  • Slowly heat the mixture to 55 °C while stirring and maintain this temperature for 4 hours.

  • After the initial stirring period, increase the temperature to initiate reflux and begin azeotropic dehydration using the Dean-Stark apparatus.

  • Continue the reflux until no more water separates in the Dean-Stark trap, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Recover the solid acid catalyst by filtration. The catalyst can be washed with a suitable solvent and dried for reuse.

  • The filtrate is then subjected to vacuum distillation to recover the toluene.

  • The remaining light yellow, transparent liquid is the final product, this compound.

Example 1 (Fresh Catalyst): Following this protocol, a yield of 293.8 g of this compound (GC: 99.5%; Yield: 97.2%) was obtained.

Example 2 (Recycled Catalyst): Using the catalyst recovered from Example 1, a yield of 291.1 g of this compound (GC: 99.3%; Yield: 96.3%) was achieved, demonstrating the excellent reusability of the catalyst.

Enzymatic Synthesis: A Mild and Selective Green Route

Enzymatic catalysis presents another green alternative for the synthesis of this compound. Lipases, in particular, are effective biocatalysts for esterification reactions, operating under mild conditions and offering high selectivity. This approach avoids the use of harsh chemicals and high temperatures, further enhancing the green credentials of the synthesis. While specific detailed protocols for the lipase-catalyzed synthesis of this compound are not as prevalent in the provided search results, the principles of enzymatic esterification are well-established.

Further research into specific lipases and optimized reaction conditions for the esterification of nicotinic acid with ethanol is warranted to develop a fully scalable and economically viable enzymatic process.

Visualizing the Synthesis Pathways and Workflows

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

G cluster_traditional Traditional Synthesis Workflow A Nicotinic Acid + Ethanol + H₂SO₄ B Esterification (Reflux) A->B C Distillation (excess Ethanol) B->C D Neutralization (Na₂CO₃) C->D E Extraction (Ethyl Acetate) D->E I High COD Wastewater D->I F Drying (Na₂SO₄) E->F G Vacuum Distillation F->G H This compound G->H G cluster_green Green Synthesis Workflow (Solid Acid Catalyst) A Nicotinic Acid + Ethanol + Toluene + Solid Acid Catalyst B Esterification & Azeotropic Dehydration (Reflux) A->B C Cooling B->C D Filtration C->D E Catalyst Recovery & Reuse D->E F Vacuum Distillation (Toluene Recovery) D->F G This compound F->G G cluster_reaction Esterification of Nicotinic Acid Reactants Nicotinic Acid + Ethanol Products This compound + Water Reactants->Products Catalyst Catalyst (H⁺ or Solid Acid) Catalyst->Reactants Catalyst->Products

In-Depth Technical Guide to Validation and Comparative Analysis of In Vitro Assays in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the validation and comparative analysis of common in vitro assays used in drug discovery and development. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select, validate, and interpret data from these critical assays. The guide details experimental protocols, presents comparative data for key cytotoxicity and drug transporter assays, and outlines the regulatory framework for assay validation.

Introduction to In Vitro Assay Validation

In vitro assays are indispensable tools in drug discovery, providing a rapid and cost-effective means to screen compound libraries, determine mechanisms of action, and assess potential toxicity. The reliability and reproducibility of these assays are paramount to making informed decisions in the drug development pipeline. Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This involves evaluating a set of performance characteristics to ensure the method is accurate, precise, and robust.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines for the validation of analytical procedures. The ICH Q2(R2) guideline, for instance, provides a framework for validating analytical methods, which can be adapted for in vitro bioassays.[1][2][3][4][5]

Comparative Analysis of Cytotoxicity Assays: MTT and SRB

Two of the most widely used colorimetric assays for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays. While both aim to measure cell viability, they do so through different mechanisms, which can lead to variations in results.

2.1. Principles of the Assays

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein content, which is an indicator of cell number.[6]

2.2. Comparative IC50 Data

The half-maximal inhibitory concentration (IC50) is a key parameter derived from cytotoxicity assays. The following table presents a comparison of IC50 values for common anticancer drugs obtained using both MTT and SRB assays. It is important to note that the MTT assay generally yields higher IC50 values than the SRB assay.[7]

CompoundCell LineAssayIC50 (µM)
Cisplatin SK-OV-3MTT~15
SRB~8
Doxorubicin MCF-7MTT2.50 ± 1.76[8]
AMJ13MTT223.6
Paclitaxel HepG2MTT>10
Vincristine HepG2MTT>10

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between different studies should be made with caution.

Experimental Protocols

3.1. MTT Assay Protocol

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

3.2. SRB Assay Protocol

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow to air dry.

  • SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Protein-Bound Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at approximately 510 nm using a microplate reader.

P-Glycoprotein (P-gp) ATPase Activity Assay

P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key contributor to multidrug resistance (MDR) in cancer. The P-gp ATPase activity assay is a functional assay used to identify compounds that interact with P-gp, either as substrates or inhibitors.

4.1. Principle of the Assay

The assay measures the ATP hydrolysis activity of P-gp in the presence and absence of a test compound. P-gp substrates and inhibitors modulate the rate of ATP hydrolysis. The amount of inorganic phosphate (B84403) (Pi) released is quantified, typically using a colorimetric method.

4.2. Comparative IC50 Data for P-gp Inhibitors

The following table provides IC50 values for well-known P-gp inhibitors, determined by their ability to inhibit P-gp's ATPase activity.

InhibitorIC50 (µM)
Verapamil 3.9[5]
Quinidine ~5-10
Cyclosporin A 3.66[9]

Note: IC50 values can vary depending on the specific experimental conditions, such as the P-gp preparation and the substrate used.

4.3. P-gp ATPase Activity Assay Protocol

  • P-gp Membrane Preparation: Prepare membrane vesicles from cells overexpressing P-gp.

  • Assay Reaction: In a 96-well plate, combine the P-gp membranes, test compound at various concentrations, and a reaction buffer containing ATP and magnesium.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes).

  • Stopping the Reaction: Stop the reaction by adding a solution that also initiates color development (e.g., a solution containing malachite green and ammonium (B1175870) molybdate).

  • Color Development and Measurement: Allow the color to develop and measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).

  • Data Analysis: Calculate the amount of phosphate released from a standard curve and determine the IC50 value of the inhibitor.

Validation Parameters for In Vitro Assays

According to regulatory guidelines, the validation of an in vitro bioanalytical method should address the following key parameters to ensure its reliability and suitability for its intended purpose.

5.1. Table of Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionGeneral Acceptance Criteria
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of other components.No significant interference from matrix components or other analytes.
Accuracy The closeness of the determined value to the true value.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
Precision The closeness of agreement among a series of measurements from the same homogeneous sample.Coefficient of variation (CV) ≤15% (≤20% at the Lower Limit of Quantification).
Linearity and Range The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.Correlation coefficient (r²) ≥ 0.98. The range should cover the expected concentrations in the study samples.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically 3 times the signal-to-noise ratio.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically 10 times the signal-to-noise ratio, with acceptable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when method parameters are slightly varied.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.

Signaling Pathway Visualizations

Understanding the cellular pathways affected by a drug candidate is crucial. The following diagrams, generated using the Graphviz DOT language, illustrate two key signaling pathways frequently implicated in cancer and other diseases.

6.1. PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

6.2. MAPK/ERK Signaling Pathway

MAPK_ERK GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

References

A Comparative Analysis of Ethyl Nicotinate and Capsaicin for Topical Analgesia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topical analgesics offer a targeted approach to pain management, minimizing systemic side effects. This technical guide provides an in-depth comparison of two commonly used topical agents: ethyl nicotinate (B505614) and capsaicin (B1668287). While both compounds are utilized for localized pain relief, their mechanisms of action, efficacy, and methods of evaluation differ significantly. This document details their respective signaling pathways, summarizes available quantitative efficacy data from clinical and preclinical studies, and provides comprehensive experimental protocols for their assessment. This guide aims to serve as a valuable resource for researchers and drug development professionals in the field of topical analgesia.

Introduction

The demand for effective and safe topical analgesics is driven by the prevalence of chronic pain conditions such as musculoskeletal disorders and neuropathic pain. Topical administration allows for localized drug delivery, maximizing therapeutic effects at the site of pain while minimizing systemic exposure and associated adverse events. Ethyl nicotinate, a vasodilator, and capsaicin, a transient receptor potential vanilloid 1 (TRPV1) agonist, are two agents with distinct pharmacological profiles used in topical formulations for pain relief. This guide provides a detailed technical comparison of their efficacy and underlying mechanisms.

Mechanisms of Action and Signaling Pathways

This compound: Vasodilation-Induced Analgesia

This compound, an ester of nicotinic acid, primarily functions as a topical vasodilator. Its analgesic effect is largely attributed to the increased local blood flow, which can aid in the removal of pain-sensitizing substances and reduce inflammation. Recent evidence suggests that the vasodilatory action of nicotinates is mediated through the prostaglandin (B15479496) pathway and involves local sensory nerves.

The proposed signaling pathway for this compound-induced vasodilation and subsequent analgesia involves the activation of prostaglandin synthesis. This leads to the production of prostaglandins, such as prostaglandin E2 (PGE2), which are potent vasodilators. The increased blood flow is thought to contribute to analgesia by washing out inflammatory mediators and improving tissue oxygenation.

Ethyl_Nicotinate_Pathway This compound This compound Prostaglandin Synthesis Prostaglandin Synthesis This compound->Prostaglandin Synthesis Activates PGE2 Release PGE2 Release Prostaglandin Synthesis->PGE2 Release Vasodilation Vasodilation PGE2 Release->Vasodilation Induces Increased Blood Flow Increased Blood Flow Vasodilation->Increased Blood Flow Analgesia Analgesia Increased Blood Flow->Analgesia Contributes to

Proposed signaling pathway for this compound-induced analgesia.
Capsaicin: TRPV1 Agonism and Neuronal Defunctionalization

Capsaicin, the pungent component of chili peppers, exerts its analgesic effect through a well-defined mechanism involving the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons.

Initial application of capsaicin activates TRPV1, leading to an influx of cations (primarily Ca2+ and Na+), which depolarizes the neuron and generates an action potential, perceived as a sensation of heat and pain.[1] With repeated or high-concentration applications, this prolonged activation leads to a "defunctionalization" of the nociceptive nerve fibers. This is characterized by a depletion of substance P and other neuropeptides, and a reversible retraction of nerve fiber terminals from the epidermis.[2] This ultimately results in a reduction in pain signaling from the treated area.

Capsaicin_Pathway Capsaicin Capsaicin TRPV1 Receptor TRPV1 Receptor Capsaicin->TRPV1 Receptor Binds to & Activates Cation Influx (Ca2+, Na+) Cation Influx (Ca2+, Na+) TRPV1 Receptor->Cation Influx (Ca2+, Na+) Neuronal Depolarization Neuronal Depolarization Cation Influx (Ca2+, Na+)->Neuronal Depolarization Initial Pain Sensation Initial Pain Sensation Neuronal Depolarization->Initial Pain Sensation Prolonged Activation Prolonged Activation Neuronal Depolarization->Prolonged Activation Neuronal Defunctionalization Neuronal Defunctionalization Prolonged Activation->Neuronal Defunctionalization Leads to Analgesia Analgesia Neuronal Defunctionalization->Analgesia

Signaling pathway for capsaicin-induced analgesia via TRPV1.

Quantitative Efficacy Data

Direct comparative clinical trial data for this compound and capsaicin is scarce. The following tables summarize available quantitative data from separate studies.

This compound

Quantitative data from robust clinical trials specifically evaluating the analgesic efficacy of topical this compound are limited in the publicly available literature. Its efficacy is often inferred from its vasodilatory effects and its inclusion in multi-ingredient topical preparations.

Study TypeConditionFormulationOutcome MeasureResultCitation
Preclinical-Mthis compoundCutaneous blood flowSignificant increase in perfusion[3]
ReviewMusculoskeletal PainCream/OintmentGeneral Pain ReliefEffective as a local vasodilator for sprains, muscular aches, and tendonitis[4]
Capsaicin

The analgesic efficacy of capsaicin has been extensively studied in numerous clinical trials for both neuropathic and musculoskeletal pain.

Table 2a: Efficacy of High-Concentration (8%) Capsaicin Patch in Neuropathic Pain

Study/AnalysisConditionNPrimary OutcomeResultsCitation
Meta-analysisPHN & HIV-AN1458% change in pain from baseline (Weeks 2-12)8.0% greater reduction with capsaicin vs. low-dose control (p<0.001)[5]
ASCEND StudyPNP412% change in NPRS from baseline (Weeks 2 & 8)26.6% reduction in mean NPRS score[6]
Retrospective AnalysisPNP53Mean reduction in NPRS score (Weeks 1-8)48.4% mean reduction[7]
Systematic ReviewPSNP-Comparison to gabapentinHigher responder rate (48.7% vs 31.3%) and greater decrease in NPSI score (-35.1 vs -27.0)[8]

PHN: Postherpetic Neuralgia; HIV-AN: HIV-Associated Neuropathy; PNP: Peripheral Neuropathic Pain; PSNP: Postsurgical Neuropathic Pain; NPRS: Numeric Pain Rating Scale; NPSI: Neuropathic Pain Symptom Inventory.

Table 2b: Efficacy of Low-Concentration Capsaicin Cream in Osteoarthritis

Study/AnalysisConditionNFormulationDurationOutcomeResultsCitation
N-of-1 trialsKnee OA220.025% cream4 weeksMean pain reduction (0-10 NRS)1.6 point reduction (vs. 1.2 for ibuprofen, p=0.221)[9]
RCTKnee OA1000.0125% gel4 weeksVAS and WOMAC scoresSignificant reduction compared to placebo (p<0.05)[10]
Network Meta-analysisOA7372Licensed doses4 weeksPain relief vs. placeboStatistically superior to placebo (ES 0.41, 95% CI 0.17 to 0.64)[11]
Double-blind studyOA-0.025% cream-Pain reductionModerately effective[12]

OA: Osteoarthritis; NRS: Numeric Rating Scale; VAS: Visual Analog Scale; WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index; ES: Effect Size.

Experimental Protocols for Efficacy Assessment

The evaluation of topical analgesics requires specific preclinical and clinical experimental models.

Preclinical Models

Preclinical_Workflow Animal Model Animal Model Topical Application Topical Application Animal Model->Topical Application Pain Assessment Pain Assessment Topical Application->Pain Assessment Data Analysis Data Analysis Pain Assessment->Data Analysis

General workflow for preclinical assessment of topical analgesics.

Objective: To assess the response to a thermal stimulus.

Methodology:

  • Apparatus: A hot plate apparatus with a controlled surface temperature and a transparent observation cylinder.

  • Procedure:

    • The surface of the hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).[2]

    • An animal (e.g., mouse or rat) is placed within the transparent cylinder on the heated surface.

    • The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[2][13]

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[14]

  • Data Analysis: The latency to response is compared between vehicle-treated and drug-treated groups. An increase in latency indicates an analgesic effect.

Objective: To measure the threshold for a withdrawal response to a mechanical stimulus.

Methodology:

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey device.

  • Procedure:

    • Animals are placed in individual compartments on an elevated mesh floor, allowing access to the plantar surface of their paws.

    • After an acclimation period, von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the hind paw until the filament bends.[15][16]

    • A positive response is noted as a sharp withdrawal of the paw.

    • The 50% withdrawal threshold can be determined using the up-down method.[17]

  • Data Analysis: The withdrawal threshold (in grams) is compared between groups. An increase in the withdrawal threshold indicates an anti-allodynic effect.

Objective: To assess the response to a persistent inflammatory pain stimulus.

Methodology:

  • Procedure:

    • A small volume of dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of the animal's hind paw.[18][19]

    • The animal is then placed in an observation chamber.

    • The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.

    • Observations are typically divided into two phases: the early phase (0-5 minutes after injection), representing acute nociceptive pain, and the late phase (15-30 minutes after injection), representing inflammatory pain.[1][18]

  • Data Analysis: The duration of nociceptive behaviors in each phase is compared between treated and control groups. A reduction in these behaviors indicates analgesia.

Clinical Evaluation: Quantitative Sensory Testing (QST)

Objective: To quantitatively assess somatosensory function in human subjects.[20][21]

QST_Workflow Subject Recruitment Subject Recruitment Baseline QST Baseline QST Subject Recruitment->Baseline QST Topical Application Topical Application Baseline QST->Topical Application Post-treatment QST Post-treatment QST Topical Application->Post-treatment QST Data Comparison Data Comparison Post-treatment QST->Data Comparison

Workflow for clinical evaluation using Quantitative Sensory Testing.

Methodology:

  • Apparatus: Calibrated devices for delivering thermal and mechanical stimuli (e.g., thermal sensory analyzers, pressure algometers, von Frey filaments).

  • Procedure:

    • A standardized protocol, such as that developed by the German Research Network on Neuropathic Pain (DFNS), is often employed.[22]

    • Thresholds for various sensory modalities are determined, including:

      • Thermal thresholds: Cold detection, warm detection, cold pain, and heat pain.

      • Mechanical thresholds: Mechanical detection (von Frey filaments), mechanical pain (pinprick stimuli), and vibration detection.

    • Testing is performed at the painful site and a contralateral or adjacent non-painful control site before and after application of the topical analgesic.

  • Data Analysis: Changes in sensory thresholds after treatment are compared to baseline and placebo. An increase in pain thresholds or a decrease in hyperalgesia indicates an analgesic effect.

Comparative Discussion and Future Directions

This compound and capsaicin represent two distinct approaches to topical analgesia. This compound's mechanism is indirect, relying on the physiological consequences of vasodilation to alleviate pain, which may be particularly relevant for musculoskeletal and inflammatory pain states. In contrast, capsaicin has a direct and specific neuronal target, the TRPV1 receptor, making it a valuable tool for conditions with a clear neuropathic component.

The available evidence base for capsaicin's efficacy is substantially more robust than that for this compound. Numerous high-quality clinical trials have established the efficacy of both high- and low-concentration capsaicin formulations for neuropathic pain and osteoarthritis, respectively. For this compound, while it is a common ingredient in over-the-counter topical analgesics, there is a clear need for well-controlled clinical trials to quantify its analgesic efficacy as a monotherapy and to further elucidate its precise mechanism of action in pain relief.

Future research should focus on head-to-head comparative trials of this compound and capsaicin in specific pain populations. Furthermore, exploring the potential synergistic effects of combining these two agents, or either with other topical analgesics, could lead to the development of more effective and multifaceted topical pain therapies.

Conclusion

This compound and capsaicin are both effective topical analgesics, but they operate through fundamentally different mechanisms. This compound's vasodilation-mediated analgesia may be beneficial for inflammatory and musculoskeletal pain, while capsaicin's targeted neuronal defunctionalization provides a powerful option for neuropathic pain. The choice of agent should be guided by the underlying pathophysiology of the pain condition. This technical guide provides a framework for understanding and evaluating these two important topical analgesics, with the aim of facilitating further research and development in this critical area of pain management.

References

In Vivo Comparative Analysis of Topical Ethyl Nicotinate Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo performance of various topical formulations containing ethyl nicotinate (B505614). Ethyl nicotinate is a potent vasodilator frequently used in topical preparations to enhance blood circulation and relieve musculoskeletal pain.[1][2] Its efficacy, however, is intrinsically linked to the formulation's ability to deliver the active compound across the skin barrier. This guide summarizes key quantitative data from comparative studies, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental designs.

Data Presentation: Comparative In Vivo Performance

The in vivo efficacy of topical this compound is primarily determined by its percutaneous absorption and subsequent hydrolysis to its active metabolite, nicotinic acid (NA).[3][4] The formulation vehicle plays a critical role in the extent of skin penetration and the resulting physiological response, such as erythema (redness), which is an indicator of vasodilation.[5]

Formulation ComponentAnimal ModelKey FindingQuantitative DataReference
Ointment BaseHumanThe physicochemical nature of the ointment base significantly influences the extent of drug penetration and the intensity and duration of erythema.Specific quantitative comparisons between different ointment bases were noted, but detailed numerical data is proprietary to the study.[5]
Not SpecifiedHairless RatThis compound (EN) effectively permeates the skin and is metabolized to nicotinic acid (NA). A significant portion of the permeated drug enters the systemic circulation.At 6 hours post-application, 89.4% of the permeated substance was the metabolite NA. 95.2% of the total permeated amount (EN+NA) was distributed to the systemic circulation.[3][4]
SpeciesKey Metabolic DifferenceNA Flux to Total Flux Ratio (in vitro)Implication for In Vivo StudiesReference
HumanLower skin esterase activity compared to rats.0.19Animal models like rats show a much higher conversion rate of EN to NA, which should be considered when extrapolating results to humans.[6]
PigSimilar skin permeation and metabolism to humans.Not significantly different from humanThe pig is a more suitable animal model for predicting human in vivo performance of topical this compound formulations.[7]
Rat (Wistar)Highest skin esterase activity among species tested.0.94Results from rat models will likely overestimate the metabolic conversion and potentially the immediate vasodilatory effect in humans.[6]
RabbitHigh skin esterase activity.Significantly higher than humanNot an ideal model for predicting human response due to metabolic differences.[7]
Guinea PigHigh skin esterase activity.Significantly higher than humanNot an ideal model for predicting human response due to metabolic differences.[7]

Signaling Pathway of this compound-Induced Vasodilation

Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed by esterases in the viable epidermis and dermis to form nicotinic acid.[7] Nicotinic acid then initiates a signaling cascade, primarily through epidermal Langerhans cells, leading to the synthesis and release of vasodilatory prostaglandins, which act on the smooth muscle of dermal blood vessels.[3][4][7]

G cluster_skin Skin Layers cluster_epidermis Epidermis cluster_dermis Dermis EN_Formulation This compound (Topical Formulation) EN_Skin This compound (EN) EN_Formulation->EN_Skin Skin Permeation Esterases Skin Esterases EN_Skin->Esterases NA_Skin Nicotinic Acid (NA) Esterases->NA_Skin Hydrolysis Langerhans_Cell Langerhans Cell NA_Skin->Langerhans_Cell Activation GPR109A GPR109A Receptor Langerhans_Cell->GPR109A Binds to Prostaglandins PGD2, PGE2 GPR109A->Prostaglandins Stimulates Release of Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Prostaglandins->Vascular_Smooth_Muscle Diffusion PG_Receptors DP1, EP2, EP4 Receptors Vascular_Smooth_Muscle->PG_Receptors Binds to Vasodilation Vasodilation PG_Receptors->Vasodilation Induces

Caption: Signaling cascade of topical this compound vasodilation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of topical formulations. Below are protocols derived from in vivo studies on this compound and other topical vasodilators.

Protocol 1: In Vivo Skin Disposition and Metabolism in a Rat Model

This protocol is adapted from studies evaluating the skin disposition of topically applied compounds.[3][4]

G cluster_prep Animal Preparation cluster_app Formulation Application cluster_sample Sample Collection cluster_analysis Analysis A1 Anesthetize Hairless Rat A2 Surgically Implant Dual Agar (B569324) Gel Discs Subcutaneously A1->A2 A3 Allow for Recovery A2->A3 B1 Apply Topical this compound Formulation to Skin Surface Overlying One Gel Disc A3->B1 B2 Use Contralateral Side as Control B1->B2 C1 Collect Blood Samples at Timed Intervals (e.g., 0, 2, 4, 6h) B2->C1 C2 At Study Conclusion, Euthanize Animal C1->C2 C3 Excise Agar Gel Discs and Skin Sections C2->C3 D1 Homogenize Tissue and Agar Samples C3->D1 D2 Analyze Plasma, Agar, and Skin Samples for EN and NA Concentrations via HPLC D1->D2 D3 Calculate Pharmacokinetic Parameters (e.g., Flux, Metabolite Ratio) D2->D3

Caption: Workflow for in vivo skin disposition studies.

Methodology Details:

  • Animal Model: Male hairless rats are utilized to minimize variability due to hair follicles.

  • Surgical Procedure: Under anesthesia, two agar gel discs are subcutaneously inserted into the abdominal region. These discs serve as receptors for the drug that has permeated the skin.

  • Formulation Application: A defined amount of the this compound formulation is applied to the skin surface directly above one of the implanted agar gel discs.

  • Sample Collection: Blood samples are drawn at predetermined time points. At the end of the study (e.g., 6 hours), the animal is euthanized, and the agar discs and skin tissue from the application site are collected.

  • Chemical Analysis: The concentrations of this compound and its metabolite, nicotinic acid, in plasma, agar gel, and skin homogenates are quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

Protocol 2: Evaluation of Vasodilation via Erythema Measurement

This protocol describes the quantification of the vasodilatory effect by measuring skin redness, a method employed in studies of nicotinate-induced erythema.[5]

G cluster_setup Subject & Site Preparation cluster_treatment Treatment Application cluster_measurement Erythema Measurement cluster_data Data Analysis S1 Select Healthy Human Volunteers S2 Acclimatize Subjects to Room Temperature and Humidity S1->S2 S3 Mark Application Sites on the Ventral Forearm S2->S3 S4 Measure Baseline Skin Color with a Tristimulus Colorimeter S3->S4 T1 Apply a Standardized Amount of Each Formulation to a Designated Site S4->T1 T2 Apply Vehicle Control to a Separate Site T1->T2 M1 Record Colorimeter Readings (e.g., a* value indicating redness) at Specified Time Intervals T2->M1 M2 Continue Measurements Until Erythema Subsides or for a Predetermined Duration M1->M2 D1 Calculate the Change in a Value (Δa) from Baseline for Each Time Point M2->D1 D2 Plot Δa* vs. Time to Generate Erythema Response Curves D1->D2 D3 Calculate Area Under the Curve (AUC) to Quantify Total Erythema Response D2->D3

Caption: Workflow for quantifying erythema response.

Methodology Details:

  • Subjects: Healthy human volunteers are recruited for the study.

  • Instrumentation: A tristimulus reflection colorimeter is used to objectively measure skin color changes. The 'a' value of the CIE Lab color space, which represents the red/green axis, is the primary parameter of interest.

  • Procedure: a. Baseline skin color readings are taken from marked sites on the forearm. b. A precise quantity of each test formulation and a vehicle control are applied to their respective sites. c. Colorimeter readings are taken at regular intervals (e.g., every 15 minutes for the first 2 hours, then every 30 minutes).

  • Data Analysis: The change in the a* value from baseline (Δa) is calculated for each time point. The Area Under the Curve (AUC) of the Δa versus time plot is then determined to provide a quantitative measure of the total erythema response for each formulation. This allows for direct comparison of the vasodilatory efficacy of different formulations.

References

Cross-Validation of HPLC and GC-MS Methods for the Analysis of Ethyl Nicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of ethyl nicotinate (B505614). The document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering detailed experimental protocols, comparative data, and logical workflows to ensure analytical method equivalency.

Introduction

Ethyl nicotinate, the ethyl ester of nicotinic acid, is a compound of interest in pharmaceutical and cosmetic formulations for its rubefacient properties. Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and formulation development. Both HPLC and GC-MS are powerful analytical techniques suitable for the analysis of small organic molecules like this compound. However, each technique has its own set of advantages and limitations.

Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably. This is essential when transferring methods between laboratories, updating existing methods, or when a secondary method is required for confirmatory analysis. This guide outlines the key parameters and procedures for the cross-validation of HPLC and GC-MS methods for this compound analysis.

Analytical Methodologies

The selection of an analytical method depends on various factors, including the analyte's physicochemical properties, the sample matrix, and the desired sensitivity.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is well-suited for non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that separates volatile and thermally stable compounds in the gas phase, followed by detection using a mass spectrometer.[1] GC-MS is often considered a gold standard for the analysis of volatile compounds in complex mixtures.[1]

Experimental Protocols

The following are detailed experimental protocols for the analysis of this compound using HPLC and GC-MS. These protocols are representative and may require optimization based on specific laboratory conditions and instrumentation.

3.1. High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is suitable for the quantification of this compound in various sample matrices.

  • Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is sufficient.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to achieve a target concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. For Mass Spectrometry (MS) compatibility, a volatile buffer like formic acid or ammonium (B1175870) acetate (B1210297) can be used instead of non-volatile acids like phosphoric acid.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at 250 nm or 260 nm.[3]

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of this compound, which is a volatile compound.

  • Instrumentation: A standard GC-MS system.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate.

    • If necessary, perform a liquid-liquid extraction to isolate the this compound from non-volatile matrix components.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm).[1]

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-25°C/min) to a final temperature (e.g., 245°C) and hold.[4]

    • Injection Mode: Split or splitless, depending on the concentration of the analyte.

    • Transfer Line Temperature: 280°C.[4]

    • Ion Source Temperature: 180-230°C.[4]

    • Ionization Mode: Electron Ionization (EI).

    • MS Detection Mode: Full scan for qualitative analysis and method development, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.[5]

Data Presentation: Comparative Validation Parameters

The following table summarizes the typical validation parameters for the quantitative analysis of this compound using HPLC and GC-MS. These values are representative and serve as a benchmark for method performance.

Validation Parameter HPLC GC-MS Acceptance Criteria
Linearity (R²) >0.999>0.997R² ≥0.995
Accuracy (% Recovery) 98 - 102%95 - 105%80 - 120% of target
Precision (%RSD) < 2.0%< 5.0%RSD ≤2% for assay
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mLSignal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 ng/mLSignal-to-Noise ratio ≥ 10:1

Visualization of Workflows and Logical Relationships

5.1. Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods.

G Experimental Workflow for Cross-Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Conclusion MD_HPLC HPLC Method Development (Column, Mobile Phase, etc.) V_HPLC HPLC Validation (Linearity, LOD/LOQ, Accuracy, Precision) MD_HPLC->V_HPLC MD_GCMS GC-MS Method Development (Column, Temp. Program, etc.) V_GCMS GC-MS Validation (Linearity, LOD/LOQ, Accuracy, Precision) MD_GCMS->V_GCMS CV Analyze Same Samples by Both Methods V_HPLC->CV V_GCMS->CV DA Statistical Data Analysis (e.g., t-test, Bland-Altman) CV->DA Conclusion Determine Method Equivalency DA->Conclusion

Workflow for cross-validating HPLC and GC-MS methods.

5.2. Logical Relationship for Method Selection

The choice between HPLC and GC-MS for this compound analysis depends on several factors. The following diagram presents a logical decision-making process.

G Logical Relationship for Method Selection Start Analyze this compound? Volatile Is the sample thermally stable and volatile? Start->Volatile High_Sensitivity Is ultra-high sensitivity required? Volatile->High_Sensitivity Yes Complex_Matrix Is the matrix complex and non-volatile? Volatile->Complex_Matrix No GCMS Use GC-MS High_Sensitivity->GCMS Yes HPLC Use HPLC High_Sensitivity->HPLC No Complex_Matrix->HPLC Yes HPLC_MS Consider HPLC-MS Complex_Matrix->HPLC_MS Consider if high specificity is needed

Decision tree for selecting an analytical method.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the quantitative analysis of this compound. The choice of method will be guided by the specific analytical requirements, including sample characteristics, required sensitivity, and available instrumentation. GC-MS generally offers higher sensitivity for volatile compounds like this compound. HPLC is a versatile alternative, particularly for samples that are not amenable to the high temperatures used in GC. Successful cross-validation, following the workflow outlined in this guide, will ensure the generation of consistent and comparable analytical data, regardless of the method employed.

References

A Comparative Analysis of the Vasodilatory Effects of Nicotinic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid (niacin) and its esters are well-known for their vasodilatory properties, which are harnessed in various therapeutic and research applications. The topical application of nicotinic acid esters, such as methyl, ethyl, and benzyl (B1604629) nicotinate (B505614), induces localized cutaneous vasodilation, making them valuable tools for studying microcirculation and for the development of topical formulations aimed at enhancing blood flow. This technical guide provides a comprehensive comparative study of the vasodilatory effects of nicotinic acid esters, detailing the underlying molecular mechanisms, experimental protocols for assessment, and a summary of available quantitative data.

Mechanism of Action: The GPR109A Signaling Pathway

The vasodilatory effects of nicotinic acid and its esters are primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCAR2). Upon topical application, nicotinic acid esters penetrate the stratum corneum and are hydrolyzed by esterases in the skin to release nicotinic acid, the active agonist for GPR109A. The subsequent signaling cascade leading to vasodilation is a multi-step process involving various cell types and signaling molecules within the skin.

The activation of GPR109A on epidermal Langerhans cells and keratinocytes is a critical initiating event.[1] This triggers a signaling cascade that results in the synthesis and release of vasodilatory prostaglandins (B1171923), primarily prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2).[1] These prostaglandins then diffuse to the underlying dermal microvasculature and bind to their respective receptors (DP1 for PGD2 and EP2/EP4 for PGE2) on vascular smooth muscle cells. This binding leads to smooth muscle relaxation, resulting in the dilation of cutaneous blood vessels and a subsequent increase in blood flow, which manifests as erythema (redness) and a sensation of warmth.[1]

While the prostaglandin pathway is the dominant mechanism, there is also evidence for the involvement of local sensory nerves in the overall vasodilatory response to nicotinic acid esters. However, the nitric oxide (NO) pathway does not appear to play a significant role.

Below is a diagram illustrating the key signaling events in nicotinic acid ester-induced vasodilation.

GPR109A_Signaling_Pathway Nicotinate_Ester Nicotinic Acid Ester Hydrolysis Esterase-mediated Hydrolysis Nicotinate_Ester->Hydrolysis Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds to Langerhans_Cell Langerhans Cell / Keratinocyte PLC Phospholipase C (PLC) GPR109A->PLC Activates AA Arachidonic Acid PLC->AA Releases COX Cyclooxygenase (COX) AA->COX Metabolized by Prostaglandins Prostaglandins (PGD2, PGE2) COX->Prostaglandins Synthesizes PG_Receptors Prostaglandin Receptors (DP1, EP2/4) Prostaglandins->PG_Receptors Bind to VSMC Vascular Smooth Muscle Cell Relaxation Relaxation PG_Receptors->Relaxation Induces Vasodilation Vasodilation Relaxation->Vasodilation Leads to

GPR109A signaling pathway in nicotinic acid ester-induced vasodilation.

Quantitative Data on Vasodilatory Effects

Direct comparative studies on the vasodilatory potency of different nicotinic acid esters are limited in the publicly available literature. However, data from various studies on individual esters can be compiled to provide an overview. The vasodilatory response is influenced by factors such as the specific ester, concentration, vehicle, and the anatomical site of application.

Nicotinic Acid DerivativeConcentrationMethodKey FindingsReference
Methyl Nicotinate 1%Laser Doppler Perfusion ImagingVasodilation peaked at 15-30 minutes and returned to baseline within 120 minutes.
Hexyl Nicotinate Not specifiedColorimetryPharmacological effect was comparable to mthis compound when considering the estimated concentration at the site of action.[2]
Benzyl Nicotinate Not specifiedLaser Doppler FlowmetryVasodilation kinetics were studied, showing a rapid increase in blood flow.[3]
2-(1-adamantylthio)nicotinic acid 21.3 nM (ED50)In vitro rat thoracic aorta contraction assayDemonstrated potent vasorelaxant activity.[4][5]

Note: The lack of standardized experimental conditions across these studies makes direct comparison of potency challenging. Further research employing a single, consistent methodology to evaluate a range of nicotinic acid esters is warranted to establish a clear structure-activity relationship for their vasodilatory effects.

Experimental Protocols for Assessing Vasodilation

The vasodilatory effects of nicotinic acid esters are typically assessed using non-invasive techniques that measure changes in cutaneous blood flow.

In-Vivo Cutaneous Vasodilation Assay

This protocol describes a general procedure for evaluating the vasodilatory response to topically applied nicotinic acid esters in human volunteers.

1. Subject Preparation:

  • Subjects should acclimatize to a temperature-controlled room (22-24°C) for at least 20 minutes before measurements.

  • The application site (commonly the volar forearm) should be clean and dry.

  • Baseline skin blood flow should be recorded for at least 5 minutes prior to application.

2. Preparation of Nicotinic Acid Ester Solutions:

  • Prepare solutions of the nicotinic acid esters at various concentrations in a suitable vehicle (e.g., ethanol, propylene (B89431) glycol, or an aqueous base).

3. Application of Test Substances:

  • Apply a standardized volume (e.g., 20 µL) of the test solution to a defined area (e.g., 1 cm²) on the skin. A placebo (vehicle only) should be applied to a contralateral or adjacent site as a control.

4. Measurement of Vasodilation:

  • Laser Doppler Flowmetry (LDF) or Laser Speckle Contrast Imaging (LSCI): These are the most common techniques used to continuously monitor microvascular blood perfusion in real-time. Measurements should be recorded continuously for a predefined period (e.g., 60-120 minutes) to capture the onset, peak, and duration of the vasodilatory response.

  • Chromametry: This technique can be used to quantify the change in skin color (erythema), which is an indirect measure of vasodilation.

5. Data Analysis:

  • The primary endpoints are typically the maximum increase in blood flow from baseline (peak response), the time to reach the peak response, and the total vasodilatory effect (area under the curve of the blood flow versus time plot).

  • Statistical analysis is performed to compare the responses between different esters, concentrations, and the placebo control.

Below is a diagram outlining a typical experimental workflow for assessing cutaneous vasodilation.

Experimental_Workflow start Start subject_prep Subject Acclimatization & Site Preparation start->subject_prep baseline Baseline Blood Flow Measurement (LDF/LSCI) subject_prep->baseline application Topical Application of Nicotinate Ester & Placebo baseline->application measurement Continuous Blood Flow Monitoring (e.g., 60-120 min) application->measurement data_analysis Data Analysis: - Peak Response - Time to Peak - Area Under Curve measurement->data_analysis comparison Comparative Statistical Analysis data_analysis->comparison end End comparison->end

General experimental workflow for in-vivo cutaneous vasodilation assay.

In-Vitro Isolated Blood Vessel Assay

This method provides a more mechanistic assessment of the direct effects of nicotinic acid esters on vascular smooth muscle.

1. Tissue Preparation:

  • Segments of arteries (e.g., rat thoracic aorta or mesenteric arteries) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • The arterial rings are connected to a force transducer to measure isometric tension.

2. Experimental Procedure:

  • The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or norepinephrine).

  • Once a stable contraction is achieved, cumulative concentrations of the nicotinic acid esters are added to the organ bath.

  • The resulting relaxation of the arterial ring is recorded.

3. Data Analysis:

  • The relaxation response is expressed as a percentage of the pre-contraction tension.

  • Concentration-response curves are plotted, and the EC50 (the concentration of the ester that produces 50% of the maximal relaxation) and the maximal relaxation (Emax) are calculated. These parameters allow for a direct comparison of the potency and efficacy of different esters.

Structure-Activity Relationship

The vasodilatory effect of nicotinic acid esters is dependent on their hydrolysis to nicotinic acid. Therefore, the structure of the ester group can influence the rate of penetration through the skin and the rate of hydrolysis, which in turn affects the onset and magnitude of the vasodilatory response.

Generally, more lipophilic esters are expected to penetrate the stratum corneum more readily. For instance, the permeation rate through the epidermis increases with increasing lipophilicity.[2] However, the overall vasodilatory effect is also dependent on the rate of hydrolysis to nicotinic acid by esterases present in the skin, which are predominantly located in the dermis.[2] A study comparing methyl and hexyl nicotinate found that while their applied concentrations differed significantly, the estimated concentrations at the site of action that produced a comparable pharmacological effect were similar.[2] This suggests that both percutaneous absorption and subsequent metabolism are critical determinants of the vasodilatory activity of these esters.

Conclusion

Nicotinic acid esters are effective topical vasodilators that act primarily through the GPR109A receptor and the subsequent release of prostaglandins. The assessment of their vasodilatory effects can be reliably performed using non-invasive techniques such as laser Doppler flowmetry and laser speckle contrast imaging. While the general mechanism of action is well-understood, there is a notable lack of direct comparative studies quantifying the vasodilatory potency of different nicotinic acid esters. Future research should focus on systematic comparisons of a series of esters under standardized conditions to elucidate a clear structure-activity relationship. Such studies would be invaluable for the rational design of new topical formulations for therapeutic and research purposes.

References

The Imperative for Rigorous Evaluation: A Technical Guide to a Head-to-Head Clinical Trial of Ethyl Nicotinate and Placebo for Muscle Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of topical analgesics, ethyl nicotinate (B505614) has long been utilized for its rubefacient and vasodilatory properties to alleviate musculoskeletal pain.[1][2][3] As a derivative of nicotinic acid (niacin), it enhances blood flow to the affected area, which is proposed to reduce inflammation and promote healing.[1] Despite its widespread use in various formulations, a comprehensive, publicly available, head-to-head clinical trial against a placebo for muscle pain remains conspicuously absent from the scientific literature. This technical guide outlines a proposed framework for such a trial, providing researchers, scientists, and drug development professionals with a detailed protocol and the necessary tools to rigorously evaluate the efficacy and safety of ethyl nicotinate.

Core Concepts: Mechanism of Action

This compound's primary mechanism of action is local vasodilation, which stimulates blood circulation in the skin and underlying tissues.[1][2][3] This effect is believed to be mediated by the activation of G protein-coupled receptors, similar to its parent compound, nicotinic acid.[4] The increased blood flow, or "rubefacient" effect, is hypothesized to contribute to pain relief by several means:

  • Washout of inflammatory mediators: Enhanced circulation may help remove pro-inflammatory substances like bradykinin (B550075) and prostaglandins (B1171923) from the site of muscle injury.

  • Increased oxygen and nutrient supply: Improved blood flow can deliver more oxygen and essential nutrients to damaged muscle tissue, potentially accelerating the repair process.

  • Counter-irritation effect: The sensation of warmth and redness on the skin may act as a counter-irritant, reducing the perception of deeper muscle pain.

The following signaling pathway is proposed based on the known effects of nicotinic acid and its derivatives.

Proposed Signaling Pathway of this compound for Muscle Pain Relief This compound (Topical) This compound (Topical) GPR109A Receptor (in skin cells) GPR109A Receptor (in skin cells) This compound (Topical)->GPR109A Receptor (in skin cells) activates Prostaglandin D2 (PGD2) Release Prostaglandin D2 (PGD2) Release GPR109A Receptor (in skin cells)->Prostaglandin D2 (PGD2) Release leads to Vasodilation & Increased Blood Flow Vasodilation & Increased Blood Flow Prostaglandin D2 (PGD2) Release->Vasodilation & Increased Blood Flow causes Washout of Inflammatory Mediators Washout of Inflammatory Mediators Vasodilation & Increased Blood Flow->Washout of Inflammatory Mediators Increased O2 & Nutrient Supply Increased O2 & Nutrient Supply Vasodilation & Increased Blood Flow->Increased O2 & Nutrient Supply Counter-Irritation Effect Counter-Irritation Effect Vasodilation & Increased Blood Flow->Counter-Irritation Effect contributes to Muscle Pain Relief Muscle Pain Relief Washout of Inflammatory Mediators->Muscle Pain Relief Increased O2 & Nutrient Supply->Muscle Pain Relief Counter-Irritation Effect->Muscle Pain Relief Experimental Workflow for this compound Clinical Trial Screening & Consent Screening & Consent Baseline Measurements Baseline Measurements Screening & Consent->Baseline Measurements Muscle Damage Protocol Muscle Damage Protocol Baseline Measurements->Muscle Damage Protocol Randomization Randomization Intervention (this compound) Intervention (this compound) Randomization->Intervention (this compound) Group A Intervention (Placebo) Intervention (Placebo) Randomization->Intervention (Placebo) Group B Muscle Damage Protocol->Randomization Follow-up Assessments (24, 48, 72h) Follow-up Assessments (24, 48, 72h) Intervention (this compound)->Follow-up Assessments (24, 48, 72h) Intervention (Placebo)->Follow-up Assessments (24, 48, 72h) Final Data Analysis Final Data Analysis Follow-up Assessments (24, 48, 72h)->Final Data Analysis Logical Relationship of the Double-Blind, Placebo-Controlled Trial Eligible Participants Eligible Participants Random Allocation Random Allocation Eligible Participants->Random Allocation Group A: this compound Group A: this compound Random Allocation->Group A: this compound Group B: Placebo Group B: Placebo Random Allocation->Group B: Placebo Outcome Assessment Outcome Assessment Group A: this compound->Outcome Assessment Group B: Placebo->Outcome Assessment Blinding of Participants Blinding of Participants Blinding of Participants->Group A: this compound Blinding of Participants->Group B: Placebo Blinding of Investigators Blinding of Investigators Blinding of Investigators->Outcome Assessment Comparison of Outcomes Comparison of Outcomes Outcome Assessment->Comparison of Outcomes

References

Comparative In Vitro Cytotoxicity of Ethyl Nicotinate and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the in vitro cytotoxicity of ethyl nicotinate (B505614) and its principal metabolites, nicotinic acid and nicotinamide. Due to a lack of direct comparative cytotoxic studies on ethyl nicotinate, this document focuses on the well-documented cytotoxic and protective effects of its metabolites. This compound is known to undergo rapid hydrolysis to nicotinic acid, suggesting its in vitro cytotoxic profile is largely dictated by this metabolite. This guide summarizes available quantitative data, details relevant experimental methodologies, and visualizes key metabolic and signaling pathways to support further research and development in this area.

Introduction

This compound, the ethyl ester of nicotinic acid (niacin), is utilized in various topical formulations for its vasodilatory properties. Upon administration, it is readily metabolized into its active forms, nicotinic acid and subsequently nicotinamide. Understanding the comparative cytotoxicity of the parent compound and its metabolites is crucial for assessing its safety profile and therapeutic potential. This guide synthesizes the current in vitro data on these compounds.

Metabolic Conversion of this compound

This compound is rapidly hydrolyzed by esterases present in tissues and cell culture media into nicotinic acid and ethanol. Nicotinic acid can then be converted to nicotinamide. This metabolic cascade is central to understanding the biological activity and cytotoxic profile of this compound.

This compound Metabolism This compound This compound Nicotinic Acid Nicotinic Acid This compound->Nicotinic Acid Esterases (Hydrolysis) Nicotinamide Nicotinamide Nicotinic Acid->Nicotinamide Metabolic Conversion Nicotinic_Acid_Apoptosis_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Nicotinic Acid Nicotinic Acid TRPV1 TRPV1 Nicotinic Acid->TRPV1 activates Ca2+ Ca2+ TRPV1->Ca2+ influx ER_Stress ER Stress Ca2+->ER_Stress induces Calpains Calpains ER_Stress->Calpains activates Apoptosis Apoptosis Calpains->Apoptosis triggers Nicotinamide_p53_Pathway Nicotinamide Nicotinamide SIRT1 SIRT1 Nicotinamide->SIRT1 inhibits p53 p53 SIRT1->p53 deacetylates (inactivates) Apoptosis Apoptosis p53->Apoptosis induces Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest induces MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with test compound A->B C Incubate for a specified period B->C D Add MTT solution to each well C->D E Incubate to allow formazan (B1609692) formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability G->H Annexin_V_PI_Assay_Principle cluster_0 Cell States Viable Viable Annexin V- Annexin V- Viable->Annexin V- PI- PI- Viable->PI- Early Apoptotic Early Apoptotic Early Apoptotic->PI- Annexin V+ Annexin V+ Early Apoptotic->Annexin V+ Late Apoptotic/Necrotic Late Apoptotic/Necrotic Late Apoptotic/Necrotic->Annexin V+ PI+ PI+ Late Apoptotic/Necrotic->PI+

An In-depth Technical Guide to the Safety and Efficacy of Ethyl Nicotinate in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl nicotinate (B505614), the ethyl ester of nicotinic acid (niacin), is a vasoactive agent primarily utilized in topical formulations for its rubefacient properties, inducing localized vasodilation and an increase in cutaneous blood flow. Its mechanism of action is intrinsically linked to its hydrolysis to nicotinic acid, which subsequently stimulates the release of prostaglandins, leading to the dilation of blood vessels. This guide provides a comprehensive evaluation of the safety and efficacy of ethyl nicotinate when used in combination with other active pharmaceutical ingredients (APIs). It consolidates available data on its use in treating dyslipidemia in conjunction with statins and its application in topical therapies for musculoskeletal pain and other conditions requiring enhanced local circulation. This document details experimental protocols for assessing its therapeutic effects and outlines the key signaling pathways involved in its pharmacological activity.

Introduction to this compound

This compound is a derivative of nicotinic acid, a member of the vitamin B3 family. It is synthesized through the esterification of nicotinic acid with ethanol. Its primary pharmacological effect is vasodilation, which is harnessed in various therapeutic areas. In systemic applications, after being bioconverted to nicotinic acid, it can favorably alter lipid profiles. Topically, it is used to enhance skin microcirculation, which can improve the delivery of oxygen and nutrients to the skin and aid in the treatment of sprains, muscular pains, and tendonitis. This guide focuses on its application as part of a combination therapy, evaluating the synergistic or additive effects and the overall safety profile of such regimens.

Efficacy of this compound in Combination Therapy

The efficacy of this compound in combination therapy has been most notably studied in the management of dyslipidemia and in topical applications for pain and inflammation.

Systemic Combination Therapy for Dyslipidemia

Nicotinic acid, the active form of this compound, has been used in combination with HMG-CoA reductase inhibitors (statins) to manage dyslipidemia. This combination therapy aims to achieve a more comprehensive lipid profile improvement than is possible with monotherapy.

Table 1: Efficacy of Niacin (as the active form of this compound) and Statin Combination Therapy in Dyslipidemia

Clinical Trial/StudyCombination RegimenChange in LDL CholesterolChange in HDL CholesterolChange in TriglyceridesKey Findings
Multicentric Trial in Asian Indian PatientsLovastatin (B1675250) (20 mg) + Niacin(ER) (500-1000 mg)↓ 38.0%↑ 18.2%↓ 21.0%The combination significantly improved the overall lipid profile, including a 44.5% reduction in lipoprotein(a).
Open-label Clinical TrialLovastatin (20 mg) + Niacin (1.5 g)No significant difference compared to lovastatin 40 mg monotherapy↑ (p=0.024)No significant difference compared to lovastatin 40 mg monotherapyCombination therapy was as effective as higher-dose lovastatin in lowering LDL and triglycerides, with the added benefit of significantly increasing HDL.

Note: Data is for nicotinic acid/niacin, the active metabolite of this compound.

Topical Combination Therapy

This compound is frequently included in topical formulations in combination with other active ingredients, such as analgesics and anti-inflammatory agents, to enhance their efficacy through increased local blood flow. While specific quantitative data from large-scale clinical trials on these combinations are limited, the underlying principle is that increased circulation facilitates the delivery and absorption of the co-administered drug.

Safety Profile of this compound in Combination Therapy

The safety of this compound is dependent on its concentration and route of administration.

Systemic Combination Therapy

The most common side effect of systemic nicotinic acid is flushing, a cutaneous vasodilation accompanied by a sensation of warmth and itching. While generally not serious, it can affect patient compliance.

Table 2: Adverse Events in Niacin and Statin Combination Therapy

Adverse EventIncidence/SeverityManagement/Mitigation
FlushingCommon, but often diminishes with continued use.Pre-treatment with aspirin (B1665792) can reduce the intensity of flushing.
HepatotoxicityRare, but can be serious.Regular monitoring of liver function tests is recommended.
HyperglycemiaCan occur, particularly in patients with diabetes.Monitoring of blood glucose levels is advised.
Gastrointestinal DiscomfortCan include nausea and abdominal pain.Taking the medication with food may help.

Note: Data is for nicotinic acid/niacin, the active metabolite of this compound.

Topical Combination Therapy

When applied topically, the primary adverse effects are localized to the site of application.

Table 3: Adverse Events in Topical this compound Therapy

Adverse EventIncidence/SeverityManagement/Mitigation
Skin IrritationCan occur, especially at higher concentrations.Patch testing is recommended for individuals with sensitive skin.
Erythema (Redness)A common and expected effect due to vasodilation.Usually transient and resolves on its own.
Sensation of WarmthAn expected physiological response.Typically mild and subsides over time.

Experimental Protocols

Protocol for Evaluating a Topical Combination Cream of this compound and an NSAID for Musculoskeletal Pain

Objective: To assess the efficacy and safety of a topical cream containing this compound and a non-steroidal anti-inflammatory drug (NSAID) for the relief of acute musculoskeletal pain.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Adult subjects with acute, localized musculoskeletal pain (e.g., muscle strain, minor contusion).

  • Intervention:

    • Treatment Group 1: Combination cream (e.g., 2% this compound + 5% Ibuprofen).

    • Treatment Group 2: NSAID cream alone (e.g., 5% Ibuprofen).

    • Treatment Group 3: Placebo cream.

  • Procedure:

    • A pre-defined amount of the assigned cream is applied to the affected area three times daily for seven days.

    • Pain intensity is assessed using a Visual Analog Scale (VAS) at baseline and at specified time points post-application.

    • Cutaneous blood flow at the application site is measured using Laser Doppler Flowmetry before and after application to quantify the vasodilatory effect.

    • Local skin reactions (erythema, irritation) are assessed by a clinician at each visit.

  • Outcome Measures:

    • Primary: Change in VAS pain score from baseline.

    • Secondary: Change in cutaneous blood flow; incidence of local adverse events.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound's vasodilatory effect is through its conversion to nicotinic acid and the subsequent stimulation of prostaglandin (B15479496) synthesis.

Vasodilation Signaling Pathway

The diagram below illustrates the proposed signaling pathway for this compound-induced vasodilation.

Vasodilation_Pathway Ethyl_Nicotinate This compound (Topical Application) Skin_Esterases Skin Esterases Ethyl_Nicotinate->Skin_Esterases Hydrolysis Nicotinic_Acid Nicotinic Acid Skin_Esterases->Nicotinic_Acid GPR109A GPR109A Receptor (on Langerhans Cells) Nicotinic_Acid->GPR109A Binds to Phospholipase_A2 Phospholipase A2 Activation GPR109A->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Release Phospholipase_A2->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGD2, PGE2) COX_Enzymes->Prostaglandins Synthesis DP1_EP2_Receptors DP1/EP2 Receptors (on Smooth Muscle Cells) Prostaglandins->DP1_EP2_Receptors Activate cAMP_Increase Increased cAMP DP1_EP2_Receptors->cAMP_Increase Vasodilation Vasodilation (Increased Blood Flow) cAMP_Increase->Vasodilation

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a pre-clinical in-vivo study of a topical this compound combination product.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat, Rabbit) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline_Measurement Baseline Measurements (Blood Flow, Skin Temp) Acclimatization->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Group_A Group A: Combination Product Randomization->Group_A Group_B Group B: Vehicle Control Randomization->Group_B Group_C Group C: Monotherapy Control Randomization->Group_C Application Topical Application of Test Articles Group_A->Application Group_B->Application Group_C->Application Post_Application_Measurements Post-Application Measurements (Timed Intervals) Application->Post_Application_Measurements Data_Analysis Data Analysis (Statistical Comparison) Post_Application_Measurements->Data_Analysis Results Results Interpretation (Efficacy & Safety Assessment) Data_Analysis->Results

Caption: Pre-clinical experimental workflow for topical combination therapy.

Conclusion

This compound, primarily through its conversion to nicotinic acid, demonstrates clear pharmacological activity that can be beneficial in combination therapies. In the management of dyslipidemia, its combination with statins offers a more comprehensive improvement in lipid profiles than monotherapy. In topical applications, its vasodilatory effects can potentially enhance the efficacy of co-administered drugs for musculoskeletal pain and other localized conditions. The safety profile is well-characterized, with flushing being the main systemic concern and localized skin reactions being the primary issue with topical use. Further well-controlled clinical trials are warranted to fully elucidate the synergistic effects and optimal formulations for various combination therapies involving this compound.

A Comparative Review of Patents on Ethyl Nicotinate Synthesis and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nicotinate (B505614), the ethyl ester of nicotinic acid (niacin or vitamin B3), is a significant intermediate in the synthesis of various pharmaceutical compounds and finds application in topical formulations for its rubefacient properties, inducing localized vasodilation. The synthesis and formulation of ethyl nicotinate are subjects of numerous patents, each detailing specific methodologies aimed at optimizing yield, purity, and final product performance. This technical guide provides a comparative review of key patents related to the synthesis and formulation of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing workflows for clarity.

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound is primarily achieved through three main routes: direct esterification of nicotinic acid, transesterification of a different nicotinic acid ester, and from nicotinyl chloride. The following sections provide a detailed comparison of these methods based on patented literature.

Direct Esterification of Nicotinic Acid

This is the most common method, involving the reaction of nicotinic acid with ethanol (B145695) in the presence of a catalyst.

Table 1: Comparative Data for Direct Esterification of Nicotinic Acid

PatentCatalystSolventReactant Ratio (Nicotinic Acid:Ethanol)Temperature (°C)Time (h)Yield (%)Purity (%)
CN106957262A[1][2]HND230 solid acidToluene (B28343)1:2 (molar)55497.299.5
US2280040A[3]Sulfuric acidExcess ethanolNot specifiedRefluxNot specified>80Crude
US2861077A[4]None (from cinchomeronic acid)EthanolNot applicable160-1808 + 8Not directly stated for this compound from nicotinic acidNot specified
  • Charging the Reactor: In a 500 ml four-necked flask, sequentially add 123.1 g of toluene, 92.1 g of absolute ethanol (2 mol), 2.5 g of HND230 solid acid catalyst, and 246.2 g of nicotinic acid.

  • Initial Reaction: Slowly heat the mixture to 55°C while stirring and maintain this temperature for 4 hours.

  • Dehydration: Increase the temperature to reflux to remove the water formed during the reaction via a water separator.

  • Reaction Completion: Continue the reflux until no more water is separated, indicating the completion of the reaction.

  • Catalyst Recovery: Cool the reaction mixture to room temperature and recover the solid acid catalyst by filtration.

  • Product Isolation: Recover the toluene from the filtrate by vacuum distillation. The remaining light yellow transparent liquid is the final product, this compound.

G cluster_synthesis Solid Acid Catalyzed Esterification Workflow start Start charge_reactants Charge Reactor: - Toluene - Absolute Ethanol - HND230 Catalyst - Nicotinic Acid start->charge_reactants heat_55C Heat to 55°C Stir for 4 hours charge_reactants->heat_55C reflux_dehydrate Reflux for Dehydration heat_55C->reflux_dehydrate cool_down Cool to Room Temperature reflux_dehydrate->cool_down filter_catalyst Filter to Recover Catalyst cool_down->filter_catalyst vacuum_distillation Vacuum Distillation of Filtrate filter_catalyst->vacuum_distillation product This compound vacuum_distillation->product

Figure 1: Workflow for Solid Acid Catalyzed Esterification of Nicotinic Acid.
Transesterification

This method involves the reaction of a nicotinic acid ester (e.g., mthis compound) with ethanol to produce this compound. This is often used in the synthesis of more complex esters where ethanol is a more suitable reactant.

Table 2: Comparative Data for Transesterification to Produce Nicotinic Acid Esters

PatentStarting EsterAlcoholCatalystTemperature (°C)Yield (%)
US10654806B2[5]Mthis compoundMenthol (B31143)Sodium Methoxide70-12083-87 (for Menthyl Nicotinate)

Note: This patent describes the synthesis of menthyl nicotinate from mthis compound, but the principle of transesterification is directly applicable to the synthesis of this compound by substituting menthol with ethanol.

  • Reactant Mixture: In a suitable reactor, combine mthis compound and a molar excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of sodium ethoxide (or another suitable alkoxide catalyst).

  • Reaction: Heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol and solvent (if used).

  • Methanol (B129727) Removal: Continuously remove the methanol byproduct as it forms to drive the equilibrium towards the formation of this compound. This can be achieved by distillation.

  • Work-up: After the reaction is complete, cool the mixture and neutralize the catalyst with a suitable acid.

  • Purification: Purify the crude this compound by fractional distillation.

G cluster_transesterification Transesterification Workflow start Start mix_reactants Mix Reactants: - Mthis compound - Absolute Ethanol start->mix_reactants add_catalyst Add Sodium Ethoxide Catalyst mix_reactants->add_catalyst heat_reflux Heat to Reflux add_catalyst->heat_reflux remove_methanol Remove Methanol by Distillation heat_reflux->remove_methanol cool_neutralize Cool and Neutralize Catalyst remove_methanol->cool_neutralize purify Purify by Fractional Distillation cool_neutralize->purify product This compound purify->product

Figure 2: Generalized Workflow for Transesterification to this compound.
Synthesis from this compound as a Precursor

Several patents utilize this compound as a starting material for the synthesis of more complex molecules, such as racemic nicotine (B1678760).

Table 3: Synthesis of Racemic Nicotine from this compound (WO2019121644A1) [6]

StepReactantsReagents/SolventsTemperature (°C)Time (h)
1This compound, N-vinylpyrrolidoneSodium ethoxide, Toluene80-85 (heating), 95-100 (reaction)1.5-2 (addition), 3 (reaction)
23-nicotinoyl-1-vinylpyrrolidin-2-oneHClNot specifiedNot specified
3MyosmineReducing agentNot specifiedNot specified
4NornicotineMethylating agentNot specifiedNot specified
  • Initial Setup: Heat a mixture of 1.0 equivalent of this compound, toluene (4.4 parts by weight relative to this compound), and 1.3 equivalents of sodium ethoxide to 80-85°C with stirring.

  • Reactant Addition: Charge 1.2 equivalents of N-vinyl-2-pyrrolidone to the reaction mixture at 80-85°C over a period of 1.5 to 2.0 hours under anhydrous conditions.

  • Reaction: Maintain the reaction temperature at 95-100°C for 3 hours.

  • Solvent Removal: After the reaction is complete, distill the mixture for 2 hours to remove some of the solvents as an azeotrope of ethanol and toluene.

G cluster_nicotine_synthesis Initial Step of Racemic Nicotine Synthesis Workflow start Start heat_mixture Heat Mixture: - this compound - Toluene - Sodium Ethoxide to 80-85°C start->heat_mixture add_nvp Add N-vinylpyrrolidone (1.5-2h) heat_mixture->add_nvp react_100C React at 95-100°C (3h) add_nvp->react_100C distill_solvents Distill Solvents react_100C->distill_solvents intermediate 3-nicotinoyl-1-vinylpyrrolidin-2-one distill_solvents->intermediate

Figure 3: Workflow for the initial step of Racemic Nicotine Synthesis.

Formulation of this compound Derivatives: A Case Study

While patents specifically detailing the formulation of this compound itself are less common in the search results, patents for derivatives provide valuable insights into potential formulation strategies. US Patent 5,914,334A describes a stable gel formulation for a synthetic retinoid, Ethyl-6-[2-(4,4-dimethylthiochroman-6-yl)-ethynyl]nicotinate, for topical application.

Table 4: Composition of a Stable Topical Gel Formulation (US5914334A) [7]

ComponentFunction
Ethyl-6-[2-(4,4-dimethylthiochroman-6-yl)-ethynyl]nicotinateActive Agent
WaterVehicle
Edetate disodium (B8443419)Chelating Agent
Ascorbic acidAntioxidant
Carbomer 934PGelling Agent
Poloxamer 407Gelling Agent/Solubilizer
Polyethylene glycolSolvent
Polysorbate 40Solubilizer
Hexylene glycolVehicle
Butylated hydroxytolueneAntioxidant
Butylated hydroxyanisoleAntioxidant
Benzyl alcoholPreservative
TromethamineNeutralizing Agent

Based on the components listed in US5914334A, a general protocol for preparing a similar topical gel would involve:

  • Preparation of the Aqueous Phase: Dissolve water-soluble components such as edetate disodium and ascorbic acid in water. Disperse the gelling agent (Carbomer 934P) in the aqueous phase and allow it to hydrate.

  • Preparation of the Oily Phase: In a separate vessel, dissolve the active ingredient and other oil-soluble components (e.g., butylated hydroxytoluene, butylated hydroxyanisole) in the solvent system (polyethylene glycol, hexylene glycol). The solubilizers (Poloxamer 407, Polysorbate 40) would also be incorporated in this phase.

  • Emulsification: Slowly add the oily phase to the aqueous phase with continuous homogenization to form a uniform emulsion.

  • Gel Formation: Neutralize the carbomer with tromethamine to build the viscosity and form the final gel structure.

  • Addition of Preservative: Add the preservative (benzyl alcohol) at a suitable stage, often when the formulation has cooled down.

G cluster_formulation Topical Gel Formulation Workflow start Start aqueous_phase Prepare Aqueous Phase: - Water - Edetate Disodium - Ascorbic Acid - Carbomer 934P start->aqueous_phase oily_phase Prepare Oily Phase: - Active Ingredient - Solvents - Solubilizers - Antioxidants start->oily_phase emulsify Emulsify: Add Oily Phase to Aqueous Phase with Homogenization aqueous_phase->emulsify oily_phase->emulsify neutralize Neutralize with Tromethamine to form Gel emulsify->neutralize add_preservative Add Preservative neutralize->add_preservative final_product Topical Gel add_preservative->final_product

Figure 4: Conceptual Workflow for Topical Gel Formulation.

Conclusion

The patent literature provides a valuable resource for understanding the synthesis and formulation of this compound and related compounds. For synthesis, direct esterification with a solid acid catalyst appears to be a high-yield and environmentally friendly option. Transesterification offers an alternative route, particularly when starting from other nicotinic acid esters. The use of this compound as a precursor in more complex syntheses, such as that of racemic nicotine, highlights its importance as a chemical intermediate.

In terms of formulation, while specific patents for this compound are not abundant in the initial search, the principles of formulating topical gels for related nicotinic acid derivatives offer a clear roadmap. The selection of appropriate vehicles, gelling agents, solubilizers, and stabilizers is crucial for developing a stable and effective final product.

This comparative review, with its structured data and visual workflows, serves as a comprehensive guide for researchers and professionals in the field, enabling a deeper understanding of the patented technologies surrounding this compound.

References

Safety Operating Guide

Proper Disposal of Ethyl Nicotinate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Disposal of Ethyl Nicotinate (B505614)

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the safe disposal of ethyl nicotinate, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves such as nitrile or butyl rubber to prevent skin contact.[1][2]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[1][2]

  • Lab Coat: A fully buttoned lab coat should be worn to protect personal clothing from contamination.[1]

Hazard Profile Summary

This compound is considered a hazardous substance.[2][3] It is a combustible liquid that can cause severe skin burns, serious eye damage, and respiratory irritation.[4][5]

Hazard CategoryDescription
Physical Hazards Combustible liquid.[3]
Health Hazards Causes severe skin burns and eye damage.[5] May cause respiratory irritation.[5] May be harmful if swallowed.[2]
Environmental Hazards Large releases may be harmful to aquatic organisms.[6]
Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with all local, state, and federal regulations.[2][7] Never pour this compound down the drain or dispose of it with regular trash.[8]

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[9][10]

  • Collect this compound waste in a dedicated, properly sealed, and clearly labeled hazardous waste container.[9][11] The container should be made of a compatible material, such as high-density polyethylene.[1][8]

  • Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents and acids.[9]

2. Waste Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., flammable, corrosive).[1]

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[9] Keep the container tightly closed and store it in a cool, dry place away from heat, sparks, and open flames.[3][4]

3. Spill Management and Cleanup:

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.[8][9]

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9]

  • Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.[11]

  • Clean the affected area thoroughly.[11]

4. Container Disposal:

  • Empty containers that held this compound must be handled as hazardous waste as they may retain product residue.[2][11]

  • To decontaminate an empty container, it is recommended to triple-rinse it with a suitable solvent (e.g., ethanol (B145695) or acetone).[1] The rinsate must be collected and disposed of as hazardous waste.[10][12]

  • After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.[1] Puncture the container to prevent reuse.[2]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed waste disposal contractor.[13] Consult your institution's EHS office for specific collection and disposal procedures.[11]

Experimental Workflow for Disposal

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe segregate Segregate Waste: - Collect in a labeled, sealed container - Do not mix with incompatibles ppe->segregate spill Spill Occurs? segregate->spill cleanup Spill Cleanup: - Absorb with inert material - Collect absorbent as hazardous waste spill->cleanup Yes store Store Waste Container Securely: - Designated satellite accumulation area - Cool, dry, well-ventilated spill->store No cleanup->store empty_container Empty Container Disposal? store->empty_container rinse Triple-Rinse with Solvent: - Collect rinsate as hazardous waste empty_container->rinse Yes request_pickup Request Waste Pickup from EHS or Licensed Contractor empty_container->request_pickup No dispose_container Dispose of Decontaminated Container per Institutional Guidelines rinse->dispose_container dispose_container->request_pickup end End: Proper Disposal Complete request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Ethyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of Ethyl nicotinate (B505614). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Ethyl nicotinate is a combustible liquid that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] It is imperative to use appropriate personal protective equipment (PPE) and follow stringent handling and disposal protocols.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the correct and consistent use of appropriate PPE. The following table summarizes the required equipment.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and/or Face ShieldWear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3][4] A face shield may be necessary for splash hazards.
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[2][3] Gloves must be inspected prior to use.[3]
Body Protection Laboratory Coat or Chemical-Resistant ClothingWear appropriate protective clothing to prevent skin exposure.[2][4]
Respiratory Protection Fume Hood or NIOSH/MSHA-Approved RespiratorAll handling should occur in a well-ventilated area, preferably a chemical fume hood.[1][2][5] If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[2][4]

Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing.[1][6] Flush skin with plenty of running water for at least 15 minutes.[2][6] Seek medical attention if irritation occurs.[6]
Inhalation Remove from exposure to fresh air immediately.[1][2] If not breathing, give artificial respiration.[2] If breathing is difficult, give oxygen.[2] Seek medical attention.[1]
Ingestion Do NOT induce vomiting.[1][3] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2][3] Seek immediate medical attention.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Handling and Storage:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3][5]

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Keep away from heat, sparks, and open flames.[1][2]

  • Store in a cool, dry, well-ventilated place in a tightly closed container.[1][2]

  • Avoid reaction with oxidizing agents.[6]

Spill Management:

  • Evacuate personnel to a safe area and ensure adequate ventilation.[3]

  • Remove all sources of ignition.[3][7]

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with inert material (e.g., sand, vermiculite).[2][7]

  • Collect the absorbed material into a suitable, labeled container for disposal.[2][3]

  • Clean the spill area with soap and water.[2]

Disposal Plan:

  • Dispose of waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations.[1][3]

  • Do not allow the chemical to enter drains.[3][6]

  • Consult the State Land Waste Authority or a licensed professional waste disposal service.[6]

Procedural Workflow

The following diagram illustrates the logical flow for the safe handling of this compound.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_transfer Transfer/Use Chemical prep_emergency->handle_transfer handle_store Store Properly handle_transfer->handle_store If not all used cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate emergency_spill Spill handle_transfer->emergency_spill emergency_exposure Personal Exposure handle_transfer->emergency_exposure emergency_fire Fire handle_transfer->emergency_fire cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.